Product packaging for 2-Bromo-6-methylpyridin-3-amine(Cat. No.:CAS No. 126325-53-9)

2-Bromo-6-methylpyridin-3-amine

Cat. No.: B111551
CAS No.: 126325-53-9
M. Wt: 187.04 g/mol
InChI Key: KLVZEEUNGGOROA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Bromo-6-methylpyridin-3-amine is a useful research compound. Its molecular formula is C6H7BrN2 and its molecular weight is 187.04 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H7BrN2 B111551 2-Bromo-6-methylpyridin-3-amine CAS No. 126325-53-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-6-methylpyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2/c1-4-2-3-5(8)6(7)9-4/h2-3H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLVZEEUNGGOROA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80560036
Record name 2-Bromo-6-methylpyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80560036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126325-53-9
Record name 2-Bromo-6-methyl-3-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=126325-53-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-6-methylpyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80560036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-6-methylpyridin-3-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

2-Bromo-6-methylpyridin-3-amine CAS number 126325-53-9

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Bromo-6-methylpyridin-3-amine (CAS No. 126325-53-9)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a highly functionalized heterocyclic compound that has emerged as a critical building block in modern organic synthesis. Its unique molecular architecture, featuring a pyridine core substituted with a bromine atom, an amino group, and a methyl group, provides a versatile platform for constructing complex molecular frameworks. The strategic placement of these functional groups—particularly the reactive bromine atom at the 2-position and the nucleophilic amino group at the 3-position—makes it an invaluable intermediate in the fields of medicinal chemistry, agrochemicals, and materials science.[1][2] This guide provides a comprehensive overview of its properties, synthesis, reactivity, and applications, with a focus on field-proven insights and detailed experimental protocols.

Physicochemical and Computational Data

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. The key properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 126325-53-9[3]
Molecular Formula C₆H₇BrN₂[3][4]
Molecular Weight 187.04 g/mol [3][4]
Appearance Solid, Off-white to pale yellow powder[5][6]
Melting Point 77-79°C[5]
Boiling Point 238.5°C at 760 mmHg[5]
Density 1.593 g/cm³[5]
Purity ≥97-98%[3][4][7]
Solubility Soluble in DMSO, methanol; slightly soluble in water[6]
SMILES NC1=CC=C(C)N=C1Br[3]
InChI Key KLVZEEUNGGOROA-UHFFFAOYSA-N[4]
Topological Polar Surface Area (TPSA) 38.91 Ų[3]
LogP 1.73472[3]

Synthesis and Manufacturing

The synthesis of this compound typically involves the selective bromination of a suitable aminopyridine precursor. A common and effective laboratory-scale approach begins with 2-amino-6-methylpyridine.

Proposed Synthetic Pathway: Electrophilic Bromination

The rationale behind this pathway is the ortho-directing effect of the amino group, which activates the pyridine ring for electrophilic substitution. The bromine atom is directed to the position adjacent to the strongly activating amino group.

Synthesis_of_this compound Start 2-Amino-6-methylpyridine Product This compound (CAS: 126325-53-9) Start->Product Solvent (e.g., CH₂Cl₂, AcOH) Controlled Temperature Reagent Brominating Agent (e.g., NBS, Br₂) Reagent->Product

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis via Bromination

This protocol is a representative procedure based on standard electrophilic bromination of activated aminopyridines.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer, dissolve 2-amino-6-methylpyridine (1.0 eq) in a suitable solvent such as dichloromethane (CH₂Cl₂) or acetic acid.

  • Cooling: Cool the solution to 0-5°C using an ice bath.

  • Reagent Addition: Slowly add a solution of N-Bromosuccinimide (NBS) or bromine (1.0-1.1 eq) in the same solvent via the dropping funnel, ensuring the internal temperature does not exceed 10°C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate or sodium bicarbonate.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or CH₂Cl₂). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or recrystallization to yield pure this compound.

Chemical Reactivity and Key Transformations

The utility of this compound stems from its capacity to undergo a variety of chemical transformations, primarily driven by the aryl bromide and amino functional groups. It is a cornerstone for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling

The bromine atom at the 2-position is highly susceptible to palladium-catalyzed C-C bond formation, making the Suzuki reaction a primary tool for diversification.[8] This reaction couples the pyridine core with various aryl or vinyl boronic acids, providing a powerful method for synthesizing biaryl compounds.[9][10]

Suzuki_Coupling_Mechanism Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_Complex R¹-Pd(II)L₂-X Pd0->PdII_Complex R¹-X Transmetal Transmetalation PdII_R2_Complex R¹-Pd(II)L₂-R² PdII_Complex->PdII_R2_Complex Boronate R²-B(OR)₂ Boronate->PdII_Complex Base Base Base->PdII_Complex PdII_R2_Complex->Pd0 RedElim Reductive Elimination Product R¹-R² RedElim->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

This protocol is adapted from established procedures for similar bromopyridine substrates.[8][11]

  • Inert Atmosphere: To an oven-dried Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2.0-3.0 eq).

  • Catalyst Addition: Add a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%).

  • Solvent: Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 ratio).

  • Reaction: Heat the mixture under an inert atmosphere (Argon or Nitrogen) at 85-100°C for 6-24 hours, monitoring by TLC.

  • Work-up and Purification: After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The product is then purified by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, enabling the coupling of the aryl bromide with a wide range of primary or secondary amines.[12][13][14] This reaction is fundamental in synthesizing complex amine-containing molecules, which are prevalent in pharmaceuticals.

Buchwald_Hartwig_Mechanism Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_Complex Ar-Pd(II)L₂-Br Pd0->PdII_Complex Ar-Br Amine_Coord Amine Coordination Amido_Complex Ar-Pd(II)L-NR₂ PdII_Complex->Amido_Complex Amine R₂NH Amine->PdII_Complex Base Base Base->PdII_Complex Amido_Complex->Pd0 RedElim Reductive Elimination Product Ar-NR₂ RedElim->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

This protocol is based on the amination of a structurally similar analog, 2-bromo-6-methylpyridine.[15][16]

  • Inert Atmosphere: In a glovebox or under an inert atmosphere, charge a Schlenk flask with a palladium precursor [e.g., Pd₂(dba)₃ (2 mol%)], a suitable phosphine ligand [e.g., BINAP (4 mol%)], and a strong, non-nucleophilic base [e.g., sodium tert-butoxide (NaOt-Bu) (1.4 eq)].

  • Reagent Addition: Add this compound (1.0 eq) and the desired amine (1.1-1.2 eq).

  • Solvent: Add anhydrous, degassed toluene as the solvent.

  • Reaction: Seal the flask and heat the mixture to 80-110°C with stirring for 4-24 hours.

  • Work-up and Purification: After cooling, the reaction is quenched with water or saturated ammonium chloride. The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated. Purification by column chromatography yields the desired aminated product.

Other Reactions
  • N-Functionalization: The primary amino group is nucleophilic and can readily undergo acylation, sulfonylation, or alkylation reactions to introduce further diversity into the molecular scaffold.[17]

Applications in Research and Development

This compound is not an end product but a versatile intermediate. Its value is realized in its ability to serve as a foundational element for more complex and functional molecules.[1]

  • Pharmaceutical Development: This compound is a vital building block in drug discovery.[1][2] It serves as a key intermediate in the synthesis of a wide array of therapeutically relevant compounds, including kinase inhibitors for oncology, agents for neurological disorders, and novel anti-inflammatory drugs.[1][2][6] The pyridine scaffold is a common motif in many FDA-approved drugs.[18]

  • Agrochemicals: In the agricultural sector, it is used as an ingredient in the formulation of effective crop protection agents, such as advanced herbicides and pesticides, contributing to improved crop resilience and productivity.[1][2]

  • Materials Science: The compound is explored in the creation of advanced materials, including functional polymers and coatings that require specific chemical properties for enhanced performance and durability.[2]

  • Organic Synthesis Reagent: In both academic and industrial labs, it is frequently used to explore new synthetic methodologies and develop novel chemical entities, particularly in the synthesis of diverse heterocyclic compounds.[1][2]

Safety and Handling

Proper handling of this compound is essential to ensure laboratory safety. The following information is summarized from available Safety Data Sheets (SDS).[5][19][20]

  • GHS Classification:

    • Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.[19]

    • Skin Corrosion/Irritation (Category 2).[20][21]

    • Serious Eye Damage/Eye Irritation (Category 2).[20][21]

    • May cause respiratory irritation.[21]

  • Precautionary Statements:

    • Prevention: P261 (Avoid breathing dust), P264 (Wash skin thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P280 (Wear protective gloves/eye protection/face protection).[5][21]

    • Response: P301+P317 (IF SWALLOWED: Get medical help), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[5]

    • Storage: P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P405 (Store locked up).[5]

    • Disposal: P501 (Dispose of contents/container to an approved waste disposal plant).

  • Storage Recommendations: Store in a cool, dry, well-ventilated place in a tightly sealed container, protected from light.[3][6] An inert atmosphere is recommended for long-term storage.[6]

References

molecular structure of 2-Bromo-6-methylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Molecular Structure of 2-Bromo-6-methylpyridin-3-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure, properties, and chemical behavior of this compound (CAS No. 126325-53-9). As a substituted pyridine, this compound is a valuable heterocyclic building block in medicinal chemistry and materials science. This document elucidates its structural features through an examination of substituent effects, predicts its spectroscopic signature, outlines a plausible synthetic pathway, and discusses its reactivity profile. The guide is structured to provide not just data, but a causal understanding of the molecule's behavior, grounded in the principles of physical organic chemistry. All protocols are presented as self-validating systems, incorporating characterization checkpoints to ensure scientific rigor.

Introduction and Compound Identification

Substituted pyridines are privileged scaffolds in drug discovery, appearing in numerous approved therapeutics.[1] The precise arrangement of functional groups on the pyridine ring dictates the molecule's steric and electronic properties, which in turn governs its biological activity and synthetic utility. This compound belongs to a class of aminobromomethylpyridines, where the interplay between the electron-donating amino and methyl groups and the versatile bromo-substituent creates a rich chemical landscape.

Understanding the specific molecular architecture of the title compound is critical, as its properties differ significantly from its isomers, such as the more commonly documented 2-Amino-3-bromo-6-methylpyridine (CAS 126325-46-0). This guide focuses exclusively on the 2-Bromo-6-methyl-3-amino isomer, providing a detailed examination of its structure and predicted chemical behavior.

Identifier Value Source
IUPAC Name This compound-
Synonym 3-Amino-2-bromo-6-methylpyridine[2]
CAS Number 126325-53-9[2]
Molecular Formula C₆H₇BrN₂[2]
Molecular Weight 187.04 g/mol [2]
SMILES NC1=CC=C(C)N=C1Br[2]

Molecular Structure and Electronic Properties

The arrangement of substituents on the pyridine ring defines the molecule's reactivity. The pyridine ring itself is electron-deficient due to the electronegativity of the nitrogen atom. The substituents modulate this electronic landscape:

  • Amino Group (-NH₂) at C3: A powerful electron-donating group via the resonance (+M) effect. It significantly increases the electron density of the ring, particularly at the ortho (C2, C4) and para (C6) positions.

  • Methyl Group (-CH₃) at C6: A weak electron-donating group through induction (+I effect).

  • Bromo Group (-Br) at C2: An electron-withdrawing group via induction (-I effect) but a weak electron-donating group through resonance (+M effect). Its position ortho to the ring nitrogen makes the C2 position highly susceptible to nucleophilic substitution and is ideal for metal-catalyzed cross-coupling reactions.

This specific configuration leads to a unique electronic profile. The strong donation from the C3-amino group activates the ring, while the C2-bromo group provides a versatile synthetic handle for further molecular elaboration.

Caption: Molecular structure of this compound.

Predicted Spectroscopic Signature

While experimental spectra for this specific isomer are not widely published, a reliable spectroscopic profile can be predicted based on established principles of NMR and IR spectroscopy.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show three distinct signals:

  • Aromatic Protons (H4, H5): Two doublets in the aromatic region (approx. δ 6.5-7.5 ppm). The H4 proton, being ortho to the strong electron-donating amino group, is expected to be shifted upfield. The H5 proton will be adjacent to it, showing a characteristic ortho coupling (J ≈ 8-9 Hz).

  • Methyl Protons (-CH₃): A singlet in the aliphatic region (approx. δ 2.3-2.5 ppm).

  • Amine Protons (-NH₂): A broad singlet that can appear over a wide chemical shift range (approx. δ 4.0-5.5 ppm), depending on solvent and concentration.

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum should display six signals corresponding to the six carbons of the pyridine ring. The chemical shifts are influenced by the attached substituents and the ring nitrogen. Carbons attached to electronegative atoms (C2-Br, C6-N) will be shifted downfield, while those influenced by the electron-donating amino group (C3, C5) will be shifted upfield.

Predicted Infrared (IR) Spectrum

Key vibrational modes expected in the IR spectrum are summarized below.

Functional Group Vibrational Mode **Expected Wavenumber (cm⁻¹) **
Primary Amine (N-H)Symmetric & Asymmetric Stretch3300 - 3500 (two sharp bands)
Aromatic C-HStretch3000 - 3100
Aliphatic C-H (Methyl)Stretch2850 - 3000
C=C / C=N (Pyridine Ring)Stretch1400 - 1600
C-BrStretch500 - 650

Synthesis and Reactivity

Plausible Synthetic Route

A robust and logical synthesis for this compound starts from the commercially available 2-bromo-6-methylpyridine (CAS 5315-25-3).[3] The methodology involves a regioselective nitration at the C3 position, followed by a standard reduction of the nitro group. The C3 position is activated towards electrophilic substitution by the ortho/para-directing influence of the C6-methyl group and is the most electronically favorable position for nitration on this scaffold.

Synthesis_Workflow Start 2-Bromo-6-methylpyridine Step1 Nitration (H₂SO₄, HNO₃) Start->Step1 Intermediate 2-Bromo-6-methyl-3-nitropyridine Step1->Intermediate Step2 Reduction (e.g., Fe/HCl or H₂, Pd/C) Intermediate->Step2 Product This compound Step2->Product

Caption: Proposed synthetic workflow for this compound.
Protocol 1: Synthesis of this compound

Causality: This two-step protocol is designed for efficiency and control. Nitration is performed under classic acidic conditions that generate the nitronium ion (NO₂⁺) electrophile. The subsequent reduction step uses iron in acidic medium, a standard, cost-effective, and reliable method for converting aromatic nitro compounds to primary amines.

Step 1: Nitration of 2-Bromo-6-methylpyridine

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (5 equivalents) to 0 °C in an ice bath.

  • Reagent Addition: Slowly add 2-bromo-6-methylpyridine (1.0 eq) to the cold sulfuric acid while stirring. Maintain the temperature below 10 °C.

  • Nitration: Add a nitrating mixture (fuming nitric acid, 1.1 eq, in concentrated sulfuric acid, 2 eq) dropwise via the dropping funnel. The internal temperature must be kept below 15 °C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates consumption of the starting material.

  • Work-up: Carefully pour the reaction mixture onto crushed ice. Basify the resulting solution to pH 8-9 with a cold aqueous solution of sodium hydroxide (e.g., 30% w/v).

  • Extraction: Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 2-bromo-6-methyl-3-nitropyridine can be purified by column chromatography on silica gel.

Step 2: Reduction of 2-Bromo-6-methyl-3-nitropyridine

  • Setup: To a flask containing the nitro-intermediate (1.0 eq) in a mixture of ethanol and water, add iron powder (5.0 eq) and a catalytic amount of concentrated hydrochloric acid or ammonium chloride.

  • Reaction: Heat the mixture to reflux (approx. 80-90 °C) and stir vigorously. Monitor the reaction progress by TLC/LC-MS. The reaction is typically complete within 2-6 hours.

  • Work-up: Once the starting material is consumed, cool the mixture to room temperature and filter it through a pad of celite to remove the iron salts. Wash the celite pad with ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure to remove the ethanol. Basify the remaining aqueous solution with sodium carbonate and extract the product with ethyl acetate (3x).

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate. The final product, this compound, can be purified by column chromatography or recrystallization to yield the pure amine.

Reactivity Profile

The molecule's functionality dictates its reactivity:

  • C-Br Bond: The bromine atom at the C2 position is highly activated towards palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This is a key site for introducing carbon-carbon or carbon-nitrogen bonds, making it a cornerstone for building molecular complexity.

  • -NH₂ Group: The primary amine at C3 is nucleophilic and can undergo acylation, alkylation, or diazotization reactions to be converted into other functional groups. Its presence can also direct metallation at the C4 position.

  • Pyridine Nitrogen: The ring nitrogen is basic and can be protonated or alkylated.

Experimental Characterization Workflow

Confirming the identity and purity of the synthesized product is paramount. A standard workflow involves spectroscopic analysis, primarily NMR.

Characterization_Workflow Start Purified Solid Product Prep Sample Preparation (Dissolve ~5-10 mg in 0.6 mL CDCl₃ or DMSO-d₆) Start->Prep Acquire NMR Data Acquisition (¹H, ¹³C, COSY, HSQC) Prep->Acquire Process Data Processing (Fourier Transform, Phasing, Baseline Correction) Acquire->Process Analyze Spectral Analysis (Check chemical shifts, integration, and coupling against predicted structure) Process->Analyze Confirm Structure Confirmed Analyze->Confirm

Caption: Workflow for structural confirmation via NMR spectroscopy.
Protocol 2: NMR Characterization

Causality: This protocol ensures unambiguous structure determination. ¹H NMR confirms the presence and connectivity of protons, while ¹³C NMR confirms the carbon backbone. 2D NMR experiments like COSY (proton-proton correlation) and HSQC (proton-carbon correlation) are used to definitively assign all signals and confirm the substitution pattern.

  • Sample Preparation: Accurately weigh 5-10 mg of the purified product and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

  • Data Acquisition: Acquire a suite of NMR spectra on a high-field spectrometer (≥400 MHz). This should include:

    • ¹H NMR

    • ¹³C NMR

    • COSY (Correlation Spectroscopy)

    • HSQC (Heteronuclear Single Quantum Coherence)

  • Data Analysis & Interpretation:

    • ¹H Spectrum: Confirm the presence of two doublets in the aromatic region, a singlet for the methyl group, and a broad singlet for the amine. Integrate the signals; the ratio should be 1:1:3:2 (H4:H5:CH₃:NH₂).

    • ¹³C Spectrum: Confirm the presence of six distinct carbon signals.

    • COSY Spectrum: Look for a cross-peak between the two aromatic doublets, confirming they are adjacent (H4-H5 coupling).

    • HSQC Spectrum: Correlate each proton signal to its directly attached carbon. This will definitively assign C4, C5, and the methyl carbon (C7). The remaining unassigned carbons (C2, C3, C6) can be assigned based on predicted chemical shifts and comparison with literature data for similar compounds.

  • Validation: The combined data from these experiments should provide an unambiguous confirmation of the this compound structure.

Conclusion

This compound is a synthetically valuable building block characterized by a unique electronic and structural profile. The strategic placement of the amino, bromo, and methyl groups provides a platform for diverse chemical transformations. The C2-bromo group serves as a key site for cross-coupling reactions, while the C3-amino group modulates the ring's electronics and offers another point for derivatization. This in-depth guide provides the foundational knowledge—from structural properties and predicted spectroscopic data to a robust synthetic protocol—required for researchers to confidently utilize this versatile compound in drug discovery and chemical synthesis programs.

References

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 2-Bromo-6-methylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

For the dedicated researcher, scientist, and drug development professional, the journey from a novel chemical entity to a potential therapeutic is paved with both discovery and diligence. Intermediates like 2-Bromo-6-methylpyridin-3-amine are pivotal building blocks in this process, offering a versatile scaffold for creating complex molecular architectures. However, their utility is intrinsically linked to a thorough understanding of their safe handling and application. This guide provides an in-depth, experience-driven perspective on the safety protocols, chemical properties, and handling procedures for this compound, ensuring that its potential can be harnessed without compromising laboratory safety.

Compound Identification and Physicochemical Profile

A foundational element of safety is a comprehensive understanding of the material's identity and physical characteristics. This knowledge informs storage, handling, and emergency response protocols.

Chemical Identity:

  • IUPAC Name: this compound

  • Synonyms: 3-Amino-2-bromo-6-methylpyridine

  • CAS Number: 126325-53-9[1][2]

  • Molecular Formula: C₆H₇BrN₂[3]

  • Molecular Weight: 187.04 g/mol [3][4][5]

Physicochemical Data:

PropertyValueSource
Physical State Solid, Off-white to pale yellow crystalline powder[6]
Melting Point 77-79°C[6]
Boiling Point 238.5°C at 760 mmHg[6]
Density 1.593 g/cm³[6]
Solubility Soluble in DMSO, methanol; slightly soluble in water.[6]
Storage Temperature 2-8°C, under an inert atmosphere[4]

Note: Some physicochemical data is based on the closely related isomer, 2-Amino-3-bromo-6-methylpyridine (CAS 126325-46-0), due to limited public data for the title compound. This approach provides the best available estimation for handling and storage.

Hazard Identification and Risk Assessment: A Multi-faceted Approach

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the primary framework for hazard identification. For this compound, a comprehensive view of its potential hazards is derived from available safety data sheets and chemical labels.[1]

GHS Hazard Classification Summary:

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral Category 4H302: Harmful if swallowed[1][3]
Acute Toxicity, Dermal Category 4H312: Harmful in contact with skin[1]
Skin Corrosion/Irritation Category 2H315: Causes skin irritation[1]
Serious Eye Damage/Irritation Category 2H319: Causes serious eye irritation[1]
Acute Toxicity, Inhalation Category 4H332: Harmful if inhaled[1]
Specific Target Organ Toxicity (Single Exposure) Category 3H335: May cause respiratory irritation[1]

The causality behind this hazard profile lies in the compound's structure: the aromatic amine and bromo-substituted pyridine ring. Aromatic amines can be readily absorbed and may exhibit systemic toxicity. The pyridine moiety itself can cause irritation, and halogenated organic compounds often present metabolic and irritant hazards.

Risk Assessment Workflow

A self-validating risk assessment is not a static checklist but a dynamic process. The following workflow should be adapted for every experiment involving this compound.

RiskAssessmentWorkflow cluster_planning Phase 1: Pre-Experimental Planning cluster_mitigation Phase 2: Control & Mitigation Strategy cluster_execution Phase 3: Execution & Review Start Identify Experimental Goal (e.g., Synthesis, Analysis) ReviewSDS Review SDS & Literature for this compound and all other reagents Start->ReviewSDS Crucial First Step AssessScale Determine Scale of Reaction (mg, g, kg) ReviewSDS->AssessScale IdentifyHazards Identify Specific Hazards (Chemical, Process, Equipment) AssessScale->IdentifyHazards SelectControls Select Engineering Controls (Fume Hood, Glovebox) IdentifyHazards->SelectControls Hierarchy of Controls SelectPPE Define Required PPE (Gloves, Goggles, Lab Coat) SelectControls->SelectPPE DevelopSOP Develop Step-by-Step Standard Operating Procedure (SOP) SelectPPE->DevelopSOP PrepEmergency Prepare Emergency Response Plan (Spill Kit, Eyewash, Shower) DevelopSOP->PrepEmergency Execute Execute Experiment per SOP PrepEmergency->Execute Waste Segregate & Label Waste Execute->Waste Decon Decontaminate Glassware & Surfaces Waste->Decon Review Review Process & Note Deviations Update Risk Assessment for Future Work Decon->Review

Caption: Risk Assessment Workflow for Handling this compound.

Safe Handling and Engineering Controls: A Practical Protocol

Adherence to rigorous handling protocols is non-negotiable. The primary objective is to minimize all potential routes of exposure—inhalation, dermal contact, and ingestion.

Engineering Controls

The principle of the hierarchy of controls dictates that engineering solutions are the first and most effective line of defense.

  • Chemical Fume Hood: All manipulations of solid this compound (weighing, transfers, additions to reaction vessels) and any solutions thereof must be performed inside a certified chemical fume hood. This is critical to prevent inhalation of dust or vapors, aligning with the GHS classification of H332 and H335.[1]

  • Ventilation: Ensure the laboratory has adequate general ventilation.[3] The fume hood provides localized exhaust, while good room air exchange prevents the buildup of fugitive emissions.

Personal Protective Equipment (PPE)

PPE is the final barrier between the researcher and the chemical. Its selection must be based on the identified hazards.

  • Eye Protection: Chemical splash goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards are mandatory.[3] A face shield should be worn in addition to goggles when there is a significant risk of splashing, such as during quenching of a large-scale reaction.

  • Hand Protection: Given the H312 (Harmful in contact with skin) and H315 (Causes skin irritation) classifications, appropriate gloves are essential.[1] Chemically resistant gloves (e.g., nitrile or neoprene) must be worn. Always inspect gloves for tears or pinholes before use. Use the proper glove removal technique to avoid contaminating your skin.[3]

  • Body Protection: A flame-resistant lab coat must be worn and kept fully buttoned. For larger scale operations, a chemically resistant apron or a full-body suit may be necessary.

  • Respiratory Protection: For routine operations within a fume hood, respiratory protection is not typically required. However, in the event of a ventilation failure or a large spill, a respirator with an organic vapor/particulate cartridge would be necessary. All respirator use must be in accordance with a formal respiratory protection program.

Step-by-Step Laboratory Handling Protocol

This protocol serves as a template and must be integrated into a site-specific Standard Operating Procedure (SOP).

  • Preparation: a. Confirm the chemical fume hood is functioning correctly (check airflow monitor). b. Don all required PPE (goggles, lab coat, gloves). c. Designate a specific area within the fume hood for the procedure. d. Assemble all necessary equipment (glassware, spatulas, magnetic stirrer, etc.) and reagents. e. Ensure an appropriate chemical spill kit is immediately accessible.

  • Handling the Solid: a. Retrieve the container of this compound from its designated storage location (2-8°C).[4] b. Allow the container to equilibrate to room temperature inside the fume hood before opening to prevent water condensation. c. Carefully weigh the required amount of the solid on a tared weigh boat or directly into the reaction vessel inside the fume hood. Avoid creating dust.[3] d. Securely close the source container and return it to storage.

  • Post-Handling: a. Thoroughly decontaminate the spatula and any surfaces that may have come into contact with the chemical using an appropriate solvent (e.g., ethanol or isopropanol), followed by soap and water. b. Dispose of contaminated weigh boats, gloves, and wipes into a designated, sealed hazardous waste container. c. Wash hands thoroughly with soap and water after the procedure is complete and before leaving the laboratory.

Storage and Stability

Proper storage is crucial for maintaining the compound's integrity and ensuring safety.

  • Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[6][7] A recommended storage temperature is 2-8°C.[4]

  • Incompatibilities: Keep away from strong oxidizing agents. While specific reactivity data for this compound is limited, related pyridine and amine compounds can react exothermically with strong oxidizers and acids.

  • Atmosphere: Storing under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent potential degradation from air or moisture.[4]

Emergency Procedures: Preparedness is Key

A swift and correct response to an emergency can significantly mitigate harm.

Emergency Response Flowchart

EmergencyResponse cluster_exposure Personnel Exposure cluster_spill Chemical Spill Event Emergency Event (Spill, Exposure) Skin Skin Contact: Rinse with copious water for 15 min. Remove contaminated clothing. Seek medical attention. Event->Skin Exposure Eye Eye Contact: Flush with eyewash for 15 min. Remove contact lenses if possible. Seek immediate medical attention. Event->Eye Exposure Inhalation Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek medical attention. Event->Inhalation Exposure Ingestion Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention. Event->Ingestion Exposure Alert Alert personnel in the immediate area. Event->Alert Spill Evacuate Evacuate if spill is large or ventilation is poor. Alert->Evacuate Contain Contain spill with absorbent material (e.g., vermiculite, sand). Evacuate->Contain If safe to do so Collect Collect absorbed material into a sealed hazardous waste container. Contain->Collect Decontaminate Decontaminate spill area. Collect->Decontaminate

Caption: Emergency Response Protocol for this compound Incidents.

  • First Aid Measures:

    • If Inhaled: Move the person into fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[6]

    • In Case of Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention.[3]

    • In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[3]

    • If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[3]

  • Fire-Fighting Measures:

    • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3]

    • Specific Hazards: During a fire, hazardous decomposition products such as carbon oxides, nitrogen oxides (NOx), and hydrogen bromide gas may be formed.

    • Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[3]

Waste Disposal

All waste containing this compound must be treated as hazardous.

  • Collection: Collect surplus material and residues in a designated, labeled, and sealed container.

  • Disposal: Dispose of the waste through a licensed professional waste disposal service. Do not allow the material to enter drains or waterways.[6][7] All local, state, and federal regulations for hazardous waste disposal must be followed.

By integrating these principles of hazard awareness, risk mitigation, and emergency preparedness into all laboratory workflows, researchers can confidently and safely utilize this compound to advance the frontiers of science and drug discovery.

References

A Technical Guide to the Solubility of 2-Bromo-6-methylpyridin-3-amine in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-6-methylpyridin-3-amine is a key heterocyclic building block in medicinal chemistry and materials science. Its utility in synthesis, purification, and formulation is fundamentally governed by its solubility in various media. This technical guide provides a comprehensive analysis of the solubility of this compound, grounded in theoretical principles and practical experimental methodology. We will explore the physicochemical properties that dictate its solubility profile, present qualitative solubility data in common organic solvents, and offer a detailed, field-proven protocol for its experimental determination. This document is intended to serve as a foundational resource for scientists, enabling more efficient process development, reaction optimization, and formulation design.

Introduction: The Significance of this compound

This compound, a substituted pyridine derivative, is a valuable intermediate in the synthesis of complex molecular architectures. The strategic placement of its functional groups—an amine, a bromine atom, and a methyl group on a pyridine core—offers multiple reaction handles for chemists. The bromine atom, for instance, is primed for participation in cross-coupling reactions, a cornerstone of modern drug discovery.

Understanding the solubility of this compound is not a trivial academic exercise; it is a critical parameter for its practical application. Key processes that are highly dependent on solubility include:

  • Reaction Kinetics: Ensuring the compound is fully dissolved in a reaction solvent is paramount for achieving optimal reaction rates and yields.

  • Purification: Techniques such as recrystallization are entirely dependent on the differential solubility of the compound and its impurities in a given solvent system at varying temperatures.

  • Formulation: For biological screening, creating stock solutions of known concentrations requires solvents that can fully dissolve the compound at the desired level.

  • Process Safety and Scale-up: Predictable solubility is essential for designing safe and scalable synthetic routes, avoiding issues like compound precipitation in transfer lines or reactors.

This guide will deconstruct the factors influencing the solubility of this specific molecule and provide a framework for its practical assessment.

Theoretical Framework: Predicting Solubility

The solubility of a solid in a liquid solvent is a thermodynamic equilibrium. The principle of "like dissolves like" is the guiding concept, which can be refined by examining the specific molecular properties of this compound (CAS Number: 126325-47-1).

Molecular Structure and Physicochemical Properties:

  • Molecular Formula: C₆H₇BrN₂[1]

  • Molecular Weight: 187.04 g/mol [1]

  • Polarity: The molecule possesses both polar and non-polar characteristics. The pyridine ring and the amino group (-NH₂) are polar, capable of hydrogen bonding. The amino group acts as a hydrogen bond donor, while the pyridine nitrogen acts as a hydrogen bond acceptor. The methyl group (-CH₃) and the bromine atom (-Br) contribute to its lipophilic character.

  • Topological Polar Surface Area (TPSA): The TPSA is calculated to be 38.9 Ų, indicating a moderate degree of polarity which suggests it will require polar solvents for good solubility.[1]

  • Hydrogen Bonding: The presence of two hydrogen bond acceptors (the two nitrogen atoms) and one hydrogen bond donor (the amine group) is a critical determinant of its solubility.[1] Solvents that can engage in hydrogen bonding (protic solvents like alcohols) or are strong polar aprotic solvents (like DMSO) are expected to be effective.

Based on these properties, we can hypothesize that this compound will exhibit preferential solubility in polar organic solvents over non-polar ones. Protic solvents like methanol and ethanol should be effective due to their ability to form hydrogen bonds. Aprotic polar solvents such as DMSO, DMF, and acetonitrile should also serve as good solvents by solvating the polar regions of the molecule. Conversely, non-polar solvents like hexanes or toluene are expected to be poor solvents.

Solubility Profile of this compound

While extensive quantitative public data is limited, information from chemical suppliers and safety data sheets provides a strong qualitative understanding. This information is summarized below.

SolventSolvent TypePredicted SolubilitySource / Rationale
Dimethyl Sulfoxide (DMSO)Polar AproticSolubleExplicitly mentioned by suppliers as a suitable solvent.[2]
Methanol (MeOH)Polar ProticSolubleExplicitly mentioned by suppliers as a suitable solvent.[2]
Dichloromethane (DCM)Polar AproticSolubleMentioned as a suitable solvent for related isomers.[3]
Ethanol (EtOH)Polar ProticSolubleMentioned as a suitable solvent for related isomers.[3]
WaterPolar ProticSlightly Soluble / LimitedMentioned as having limited or slight solubility.[2][3]
TolueneNon-polarInsoluble / Poorly SolublePredicted based on the "like dissolves like" principle.
Hexanes / HeptaneNon-polarInsoluble / Poorly SolublePredicted based on the "like dissolves like" principle.

Experimental Determination of Solubility: A Validated Protocol

To obtain precise, quantitative solubility data, a standardized experimental procedure is required. The isothermal shake-flask method is the gold-standard and most reliable technique for determining the equilibrium solubility of a compound.[4][5] This method ensures that a saturated solution is formed and that the measurement is accurate and reproducible.

Step-by-Step Protocol: Shake-Flask Method

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a controlled temperature.

Materials:

  • This compound (purity ≥98%)

  • Selected organic solvent (analytical grade)

  • Glass vials with PTFE-lined screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (or other suitable analytical instrumentation like UV-Vis spectroscopy).

Workflow Diagram:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis A 1. Add excess solid to a known volume of solvent in a vial B 2. Seal vial tightly A->B C 3. Place on orbital shaker at constant temperature (e.g., 25°C, 100 rpm) B->C D 4. Shake for 24-48 hours to ensure equilibrium C->D Time E 5. Allow solids to settle D->E F 6. Withdraw supernatant E->F G 7. Filter immediately (0.22 µm syringe filter) F->G H 8. Dilute aliquot accurately G->H I 9. Analyze concentration (e.g., by HPLC) H->I

Caption: Isothermal shake-flask experimental workflow.

Procedure:

  • Preparation of Solutions: To a series of glass vials, add a precisely weighed amount of this compound. The amount should be in clear excess of what is expected to dissolve to ensure a saturated solution is formed in equilibrium with the solid phase.[4][5]

  • Solvent Addition: Add a known volume (e.g., 5.0 mL) of the desired organic solvent to each vial.

  • Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25°C) and agitation speed (e.g., 100 rpm).[6] The system should be left to equilibrate for a sufficient period, typically 24 to 48 hours. It is good practice to take measurements at different time points (e.g., 24h, 48h, 72h) to confirm that equilibrium has been reached (i.e., the concentration no longer changes).[7]

  • Sample Separation: After equilibration, remove the vials from the shaker and allow the excess solid to settle by gravity or centrifugation.[8]

  • Sampling and Filtration: Carefully withdraw an aliquot of the clear supernatant using a pipette. Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm) to remove any undissolved microparticles. This step is critical to prevent artificially high results.

  • Dilution and Analysis: Accurately dilute the filtered sample with a suitable solvent to bring its concentration within the linear range of the analytical instrument.

  • Quantification: Analyze the concentration of the diluted sample using a pre-validated analytical method, such as HPLC with a calibration curve.

  • Calculation: Calculate the original solubility in units such as mg/mL or mol/L, accounting for the dilution factor.

Practical Implications and Applications

The solubility data, whether qualitative or quantitative, directly informs several key activities in a research and development setting:

  • Reaction Solvent Selection: For a Suzuki coupling, where this compound is a substrate, a solvent like DMF or a mixture such as Dioxane/Water might be chosen. Knowing the compound is soluble in these systems is the first step in successful reaction design.

  • Recrystallization Protocol Design: To purify the compound, one might identify a solvent in which it is highly soluble at elevated temperatures but poorly soluble at room temperature or below. For example, if it is highly soluble in hot ethanol but sparingly soluble in cold ethanol, this would be an excellent system for recrystallization.

  • Compound Management and Screening: For high-throughput screening, compounds are typically stored as high-concentration stock solutions in DMSO. The confirmed high solubility in DMSO makes this compound compatible with these standard workflows.[2]

Conclusion

References

An In-depth Technical Guide to Electrophilic Substitution on 2-Bromo-6-methylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical analysis of the electrophilic substitution reactions on 2-Bromo-6-methylpyridin-3-amine. It is intended for researchers, scientists, and professionals in drug development who utilize substituted pyridines as key synthons. The document delves into the underlying electronic principles, predicts regioselectivity based on substituent effects, and offers practical insights into performing these critical transformations.

Core Principles: Understanding the Reactivity of the Pyridine Scaffold

The pyridine ring is a six-membered aromatic heterocycle that is structurally analogous to benzene, but with one carbon atom replaced by nitrogen. This substitution has profound implications for its chemical reactivity. The nitrogen atom is more electronegative than carbon, leading to an inductive withdrawal of electron density from the ring.[1] This effect makes the pyridine ring electron-deficient and, consequently, significantly less reactive towards electrophilic aromatic substitution (EAS) compared to benzene.[1][2]

Electrophilic attack on an unsubstituted pyridine ring is a challenging transformation that often requires harsh reaction conditions, such as high temperatures.[3] The reaction is regioselective for the C3 and C5 positions (meta-substitution), as attack at the C2, C4, or C6 positions results in an unstable resonance intermediate where the electronegative nitrogen atom bears a positive charge.[3]

However, the reactivity and regioselectivity of EAS on pyridine can be dramatically altered by the presence of substituents. Activating, electron-donating groups can overcome the inherent electron deficiency of the ring, facilitating substitution under milder conditions and directing the incoming electrophile to specific positions.[4][5][6]

Deconstructing the Substituent Effects in this compound

To predict the outcome of an electrophilic substitution reaction on this compound, a rigorous analysis of the directing and activating effects of each substituent is essential. The interplay between the amino, bromo, and methyl groups, superimposed on the intrinsic properties of the pyridine ring, dictates the ultimate regiochemical outcome.

The Dominant Director: The 3-Amino Group

The amino (-NH₂) group at the C3 position is the most powerful activating group on the ring.[5] Through its strong positive mesomeric (+M) effect, the nitrogen lone pair donates significant electron density into the aromatic system. This donation vastly increases the nucleophilicity of the ring, making it much more susceptible to attack by electrophiles.

As a potent ortho-, para-director, the 3-amino group strongly activates the following positions:

  • C2 and C4 (ortho positions): These positions are significantly enriched in electron density.

  • C6 (para position): This position is also activated, though the effect is transmitted over a longer distance.

The Deactivating Halogen: The 2-Bromo Group

The bromo (-Br) group at the C2 position exhibits a dual electronic nature. It is an electron-withdrawing group via the inductive (-I) effect due to bromine's electronegativity, which deactivates the ring towards EAS.[7] However, it also possesses a weak electron-donating resonance (+M) effect, as the lone pairs on the bromine atom can be delocalized into the ring. This resonance effect directs incoming electrophiles to the ortho and para positions relative to the bromine. In this molecule, the para position is C5.

The Weak Activator: The 6-Methyl Group

The methyl (-CH₃) group at the C6 position is a weak activating group.[6] It donates electron density primarily through an inductive (+I) effect and hyperconjugation.[6] As an ortho-, para-director, it weakly activates the C5 (ortho) and C3 (para) positions.

Table: Summary of Substituent Effects
SubstituentPositionElectronic EffectActivating/DeactivatingDirecting Influence
-NH₂ C3+M >> -IStrongly Activating Ortho, Para (to C2, C4, C6)
-Br C2-I > +MDeactivating Ortho, Para (to C3, C5)
-CH₃ C6+I, HyperconjugationWeakly Activating Ortho, Para (to C5, C3)

Predicting Regioselectivity: The Convergence of Directing Effects

The regioselectivity of electrophilic attack is determined by the synergy of the individual substituent effects. In polysubstituted rings, the directing effect of the most powerful activating group overwhelmingly dictates the position of substitution.[8]

In this compound, the 3-amino group is the dominant activating and directing force. It strongly directs incoming electrophiles to its ortho (C2, C4) and para (C6) positions. Let's evaluate these positions:

  • C2 and C6: These positions are already substituted with the bromo and methyl groups, respectively. Substitution at these sites is sterically hindered and electronically disfavored.

  • C4: This position is ortho to the powerfully activating amino group and meta to the deactivating bromo group. The strong activation from the amino group makes this the most electron-rich and nucleophilic site on the ring.

  • C5: This position is meta to the strongly activating amino group but ortho to the weakly activating methyl group and para to the deactivating bromo group. The directing effects here are not as strongly reinforcing as at the C4 position.

Predicted regioselectivity for electrophilic attack.

Common Electrophilic Substitution Reactions and Methodologies

Halogenation (Bromination/Chlorination)

Due to the highly activated nature of the ring, halogenation can often proceed under mild conditions, sometimes without the need for a Lewis acid catalyst. The expected product is the 4-halo derivative.

Protocol: Synthesis of 2,4-Dibromo-6-methylpyridin-3-amine

This protocol is a representative, self-validating system for the selective halogenation of the substrate.

  • Materials:

    • This compound

    • N-Bromosuccinimide (NBS)

    • Acetonitrile (anhydrous)

    • Round-bottom flask with magnetic stirrer

    • Ice bath

    • Thin-Layer Chromatography (TLC) apparatus

    • Rotary evaporator

    • Silica gel for column chromatography

    • Standard laboratory glassware and safety equipment

  • Procedure:

    • Reaction Setup: In a 100 mL round-bottom flask, dissolve this compound (1.0 eq) in anhydrous acetonitrile (20 mL/g of substrate) under a nitrogen atmosphere.

    • Reagent Addition: Cool the solution to 0 °C using an ice bath. Add N-Bromosuccinimide (1.05 eq) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 5 °C.

    • Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate mobile phase). The reaction is typically complete within 1-2 hours.

    • Work-up: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (10 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

    • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator. The crude product is then purified by flash column chromatography on silica gel to yield the pure 2,4-Dibromo-6-methylpyridin-3-amine.

    • Validation: The structure and purity of the final compound should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

G start Dissolve Substrate in Acetonitrile cool Cool to 0°C start->cool add_nbs Add NBS Portion-wise cool->add_nbs stir Stir at 0°C add_nbs->stir monitor Monitor by TLC stir->monitor quench Quench with Na₂S₂O₃ monitor->quench Reaction Complete extract Extract with Ethyl Acetate quench->extract purify Purify by Column Chromatography extract->purify validate Characterize Product (NMR, MS) purify->validate end Pure 2,4-Dibromo-6-methylpyridin-3-amine validate->end

Experimental workflow for bromination.
Nitration and Sulfonation

These reactions typically require strongly acidic conditions (e.g., HNO₃/H₂SO₄ for nitration, fuming H₂SO₄ for sulfonation).[9] A significant challenge arises from the basicity of the pyridine nitrogen and the exocyclic amino group. In strong acid, both nitrogens will be protonated. The resulting pyridinium and ammonium ions are powerfully deactivating, rendering the ring highly resistant to electrophilic attack.[1][10]

To achieve successful nitration or sulfonation, one of two strategies is typically required:

  • Protecting Group Strategy: The amino group can be acylated (e.g., to an acetamide) to reduce its basicity and moderate its activating strength. The nitration/sulfonation is then performed, followed by deprotection.

  • Milder Reagents: Employing less acidic reagents may circumvent the protonation issue, although these methods can be substrate-specific.

Friedel-Crafts Alkylation and Acylation

Friedel-Crafts reactions are generally not feasible for pyridine and its derivatives, especially those containing an amino group. The Lewis acid catalyst (e.g., AlCl₃) required for the reaction is a strong Lewis acid that will preferentially coordinate with the lone pair of electrons on the basic pyridine nitrogen and the amino nitrogen.[11] This coordination forms a complex that strongly deactivates the ring, preventing the Friedel-Crafts reaction from occurring.[11][12]

Conclusion

The electrophilic substitution of this compound is governed by a clear hierarchy of electronic effects. The powerful activating and ortho-, para-directing nature of the 3-amino group is the dominant factor, directing incoming electrophiles with high regioselectivity to the C4 position. While halogenation can be achieved under relatively mild conditions, nitration and sulfonation require careful consideration of the substrate's basicity and the harsh acidic conditions. Friedel-Crafts reactions are generally incompatible with this class of compounds. This guide provides the foundational principles and practical considerations necessary for the successful functionalization of this versatile heterocyclic building block.

References

A Technical Guide to the Exploration of 2-Bromo-6-methylpyridin-3-amine Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridinamine scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in FDA-approved drugs and its capacity for versatile chemical modification.[1] The specific isomer, 2-Bromo-6-methylpyridin-3-amine, presents a unique trifecta of functionalities: an amine group for amide bond formation or as a hydrogen bond donor, a bromine atom as a reactive handle for cross-coupling reactions, and a methyl-substituted pyridine core that influences solubility and metabolic stability. This technical guide outlines a comprehensive research and development framework for the synthesis and biological evaluation of novel derivatives of this compound. We will delve into the rationale and detailed methodologies for exploring their potential as kinase inhibitors for oncology, as novel antimicrobial agents, and as potential neuroprotective compounds. This document is designed to serve as a strategic and practical resource for drug discovery teams, providing not only protocols but the scientific reasoning behind them.

The Strategic Value of the this compound Scaffold

The this compound core (PubChem CID: 2734416) is a highly valuable starting material for combinatorial chemistry and library synthesis.[2][3] Its utility stems from two key reactive sites:

  • The 3-amino group: This primary amine is a nucleophile, readily participating in reactions to form amides, sulfonamides, and ureas, allowing for the exploration of substituents that can interact with specific pockets in biological targets.

  • The 2-bromo substituent: The bromine atom is strategically positioned for facile derivatization via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This enables the introduction of a wide array of aryl and heteroaryl moieties, profoundly influencing the pharmacological profile of the resulting derivatives.[4]

This dual functionality allows for the systematic construction of diverse chemical libraries from a single, readily accessible starting material, making it an ideal scaffold for lead discovery programs.[5]

G Scaffold This compound (Core Scaffold) Amine Position 3: Amino Group (Nucleophilic Handle) Scaffold->Amine Bromo Position 2: Bromo Group (Cross-Coupling Handle) Scaffold->Bromo Deriv1 Amide/Sulfonamide/Urea Derivatives Amine->Deriv1 Acylation/ Sulfonylation Deriv2 Aryl/Heteroaryl Derivatives Bromo->Deriv2 Suzuki/ Buchwald-Hartwig Library Diverse Chemical Library Deriv1->Library Deriv2->Library

Caption: Synthetic utility of the this compound scaffold.

Therapeutic Area Focus I: Kinase Inhibition for Oncology

Rationale: The PI3K/AKT/mTOR signaling pathway is one of the most frequently hyperactivated pathways in human cancer, driving tumor growth, proliferation, and survival.[6] Aminopyridine and related heterocyclic scaffolds have proven to be effective cores for inhibitors targeting kinases within this pathway.[7] For instance, derivatives of the isomeric 3-bromo-5-methylpyridin-2-amine have been investigated as PI3K inhibitors. This precedent strongly suggests that derivatives of this compound could yield potent and selective inhibitors of PI3Kα or mTOR.

Proposed Synthetic Workflow: Suzuki Coupling

The following protocol outlines a standard Suzuki-Miyaura cross-coupling reaction to generate a library of aryl-substituted derivatives. The rationale for this choice is its robustness, broad functional group tolerance, and the commercial availability of a vast array of boronic acids.

Protocol: Synthesis of 5-(Aryl)-2-methylpyridin-3-amine Derivatives

  • Reaction Setup: To a flame-dried Schlenk flask under an inert nitrogen atmosphere, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).

  • Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (4:1 ratio).

  • Reaction Execution: Heat the mixture to 85-95°C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired derivative.[4]

G Start This compound + Arylboronic Acid Reagents Pd(PPh₃)₄ Catalyst K₂CO₃ Base Dioxane/H₂O Solvent Start->Reagents Reaction Heat (85-95°C) 4-12 hours Start->Reaction Reagents->Reaction Workup Aqueous Workup (EtOAc/H₂O) Reaction->Workup Purify Column Chromatography Workup->Purify Product Aryl-Substituted Derivative Purify->Product

Caption: General workflow for Suzuki-Miyaura cross-coupling.

Biological Evaluation: Kinase Inhibition & Cellular Potency

The primary goal is to identify compounds that potently inhibit a target kinase (e.g., PI3Kα or mTOR) and demonstrate on-target effects in cancer cells.

2.2.1. In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay quantifies the amount of ADP produced by the kinase reaction, providing a direct measure of enzymatic activity. The ADP-Glo™ Kinase Assay is a robust platform for this purpose.[8]

Protocol: PI3Kα (H1047R mutant) Inhibition Assay

  • Compound Preparation: Prepare a 10-point, 1:3 serial dilution of the test compound in DMSO, starting at 1 mM.

  • Reaction Setup (384-well plate):

    • Add 0.5 µL of the diluted test compound or vehicle (DMSO) to the appropriate wells.

    • Prepare a mixture of recombinant PI3Kα (p110α[H1047R]/p85α) enzyme and the lipid substrate (PIP2) in kinase reaction buffer. Add 4 µL of this enzyme/lipid mixture to each well.

    • Pre-incubate for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.[9]

  • Initiate Kinase Reaction: Add 0.5 µL of ATP (final concentration ~25 µM) to each well to start the reaction.[8] Incubate for 60 minutes at room temperature.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

  • Data Acquisition: Measure luminescence using a plate reader. The signal is directly proportional to kinase activity.

  • Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

2.2.2. Cell-Based Assay: Cytotoxicity via MTT Assay

The MTT assay measures the metabolic activity of cells, which correlates with cell viability. It is a standard method to assess the cytotoxic or cytostatic effects of potential anticancer compounds.[10]

Protocol: MTT Assay on a PIK3CA-mutant Cancer Cell Line (e.g., T47D)

  • Cell Plating: Seed T47D breast cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well. Allow them to adhere and grow for 24 hours.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compounds for 72 hours. Include a vehicle-only control.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot against compound concentration to determine the IC₅₀ value.

Representative Data & Structure-Activity Relationship (SAR)

The following table presents hypothetical data from a primary screen. The goal is to identify compounds with potent on-target activity and selectivity against other kinases (e.g., a counter-screen against a different kinase class).

Table 1: Hypothetical Biological Data for this compound Derivatives

Compound IDR-Group (at Position 2)PI3Kα H1047R IC₅₀ (nM)mTOR IC₅₀ (nM)T47D Cell Viability IC₅₀ (µM)
Parent Bromo>10,000>10,000>50
DERIV-01 Phenyl2,5004,80025.6
DERIV-02 4-Fluorophenyl1,2003,10015.1
DERIV-03 3-Aminophenyl4509805.2
DERIV-04 4-Morpholinophenyl25 60 0.45
DERIV-05 2-Pyrimidinyl851501.1

This is representative data for illustrative purposes.

Initial SAR Insights: The hypothetical data suggests that introducing an aryl group via Suzuki coupling improves activity over the starting material. The addition of a hydrogen bond acceptor (morpholine in DERIV-04) dramatically increases potency, a common feature in kinase inhibitors that interact with the hinge region of the ATP binding pocket.

Therapeutic Area Focus II: Antimicrobial Agents

Rationale: The rise of antimicrobial resistance necessitates the discovery of novel chemical scaffolds for antibiotic development. Heterocyclic compounds, including pyridine derivatives, have historically been a rich source of antimicrobial agents.[11] Their mechanisms can be diverse, from inhibiting essential enzymes to disrupting cell membrane integrity. The structural features of this compound derivatives offer the potential for interactions with bacterial targets.

Biological Evaluation: Minimum Inhibitory Concentration (MIC)

The primary screening assay for new antimicrobial compounds is the determination of the MIC, which is the lowest concentration of a drug that inhibits the visible growth of a microorganism. The broth microdilution method is a standardized and efficient way to determine MIC values.[12][13]

Protocol: Broth Microdilution MIC Assay

  • Compound Preparation: Prepare a 2x stock solution of the highest concentration to be tested for each compound in an appropriate broth (e.g., Cation-Adjusted Mueller-Hinton Broth).

  • Serial Dilution: In a 96-well microtiter plate, add 100 µL of broth to wells in columns 2 through 12. Add 200 µL of the 2x compound stock to column 1. Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing, then transferring 100 µL from column 2 to 3, and so on, up to column 10. Discard 100 µL from column 10.[14]

  • Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard. Dilute this suspension so that the final concentration in each well will be approximately 5 x 10⁵ CFU/mL.[15]

  • Inoculation: Inoculate each well (columns 1-11) with the bacterial suspension. Column 11 serves as the positive growth control (no drug), and column 12 serves as the sterility control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).

Table 2: Hypothetical Antimicrobial Activity (MIC in µg/mL)

Compound IDR-Group (at Position 2)S. aureus (Gram +)E. coli (Gram -)
DERIV-01 Phenyl>128>128
DERIV-06 4-Nitrophenyl64128
DERIV-07 3-Thienyl3264
DERIV-08 4-(Trifluoromethyl)phenyl8 16
Ciprofloxacin (Control)10.5

This is representative data for illustrative purposes.

Exploratory Focus III: Neuroprotective Agents

Rationale: Neurodegenerative diseases are characterized by progressive neuronal loss. Compounds that can protect neurons from insults like oxidative stress or excitotoxicity are of high therapeutic interest. Various heterocyclic structures, including coumarin and pyridine derivatives, have shown promise as neuroprotective agents. Given the prevalence of pyridine scaffolds in CNS-active drugs, exploring derivatives of this compound for neuroprotective activity is a logical extension of a discovery program. A patent for substituted pyridine derivatives as SARM1 inhibitors highlights the potential of this class of compounds in treating neurological disorders.[16]

Biological Evaluation: In Vitro Neuroprotection Assay

A common method to screen for neuroprotection is to use a neuronal cell line (e.g., SH-SY5Y), induce cell death with a neurotoxin, and measure the ability of a test compound to rescue the cells.

Protocol: Glutamate-Induced Excitotoxicity Assay

  • Cell Culture: Culture SH-SY5Y human neuroblastoma cells in a 96-well plate until they reach approximately 80% confluency.

  • Pre-treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • Induction of Injury: Expose the cells to a high concentration of glutamate (e.g., 5 mM) for 24 hours to induce excitotoxic cell death. Control wells should be left untreated.

  • Viability Assessment: Assess cell viability using the MTT assay as described in section 2.2.2.

  • Analysis: Calculate the percentage of neuroprotection conferred by the compound by comparing the viability of compound-treated, glutamate-exposed cells to that of cells exposed to glutamate alone.

G cluster_0 Primary Screening Cascade cluster_1 Hit Validation & Optimization Lib Synthesized Derivative Library Kinase Kinase Inhibition (PI3Kα / mTOR) Lib->Kinase Antimicrobial Antimicrobial Screen (MIC vs. S. aureus/E. coli) Lib->Antimicrobial Neuro Neuroprotection Screen (SH-SY5Y Rescue) Lib->Neuro Hits Primary Hits (Potent & Selective) Kinase->Hits Antimicrobial->Hits Neuro->Hits Cytotox Cellular Potency (MTT Assay) Hits->Cytotox SAR SAR Expansion (Medicinal Chemistry) Cytotox->SAR Lead Lead Candidate SAR->Lead

Caption: A proposed screening cascade for this compound derivatives.

Conclusion and Forward Outlook

The this compound scaffold represents a synthetically tractable and highly promising starting point for the discovery of novel therapeutic agents. Its inherent chemical functionalities allow for the rapid generation of diverse libraries of compounds. Based on the established activities of related aminopyridine and heterocyclic structures, a focused investigation into its derivatives as kinase inhibitors, antimicrobial agents, and neuroprotective compounds is a scientifically sound strategy. The methodologies and workflows detailed in this guide provide a robust framework for any research organization to undertake such a program, from initial synthesis through to primary biological screening and hit validation. The key to success will lie in systematic SAR exploration and the integration of biochemical and cell-based assays to identify lead candidates with potent and selective biological activity.

References

Methodological & Application

The Strategic Deployment of 2-Bromo-6-methylpyridin-3-amine in Modern Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged 2-Aminopyridine Scaffold

In the landscape of medicinal chemistry, the 2-aminopyridine moiety stands out as a "privileged scaffold"—a molecular framework that consistently appears in biologically active compounds and approved pharmaceuticals.[1][2][3] Its prevalence stems from its ability to act as a versatile pharmacophore, capable of forming key interactions with a multitude of biological targets.[2] 2-Bromo-6-methylpyridin-3-amine, in particular, has emerged as a highly valuable and strategic building block in the synthesis of novel therapeutics.[4][5][6] This is due to its unique trifecta of functional handles: a nucleophilic amino group, a pyridine ring nitrogen that can act as a hydrogen bond acceptor, and a bromine atom at the 2-position, which serves as a versatile anchor for a variety of palladium-catalyzed cross-coupling reactions.[7][8][9]

This guide provides an in-depth exploration of the use of this compound in drug discovery, with a focus on practical, field-proven protocols for its derivatization and a discussion of the rationale behind these synthetic strategies. The content is tailored for researchers, scientists, and drug development professionals seeking to leverage this powerful intermediate in their own discovery programs.

The 2-Aminopyridine Moiety in Kinase Inhibition: A Mechanistic Overview

A primary application of this compound is in the development of protein kinase inhibitors, a cornerstone of modern oncology and inflammation therapy.[10][11] The 2-aminopyridine core is a well-established "hinge-binder," adept at mimicking the adenine portion of ATP to form crucial hydrogen bonds with the backbone of the kinase hinge region.[12] This interaction anchors the inhibitor in the ATP-binding pocket, providing a foundation for achieving high potency.

G aminopyridine aminopyridine hinge hinge aminopyridine->hinge Key H-Bonds (Donor & Acceptor) r1 r1 hydrophobic_pocket hydrophobic_pocket r1->hydrophobic_pocket van der Waals Interactions r2 r2 ribose_pocket ribose_pocket r2->ribose_pocket Improves Selectivity & Physicochemical Properties gatekeeper gatekeeper

The strategic placement of the bromine atom on the this compound scaffold allows for the introduction of various aryl and heteroaryl substituents (R1 and R2 in Figure 1). These modifications are crucial for exploring the structure-activity relationship (SAR) to enhance potency, selectivity, and pharmacokinetic properties of the resulting inhibitor.[10][13]

Core Synthetic Methodologies: Cross-Coupling Reactions

The true synthetic power of this compound is unlocked through palladium-catalyzed cross-coupling reactions. These reactions are among the most robust and versatile methods for forming carbon-carbon and carbon-nitrogen bonds in modern organic synthesis.[14]

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is the preeminent method for introducing aryl or heteroaryl groups at the 2-position of the pyridine ring. This reaction is highly valued for its mild conditions and tolerance of a wide range of functional groups.

Causality Behind Experimental Choices:

  • Catalyst System: The choice of palladium precursor and ligand is critical. For electron-rich and potentially coordinating substrates like aminopyridines, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often superior.[14] They promote the rate-limiting oxidative addition step and prevent catalyst inhibition by the pyridine nitrogen or amino group.[15][16]

  • Base: An appropriate base is required to activate the boronic acid for transmetalation. Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used. The choice of base can influence reaction rate and side reactions like protodeboronation.[15]

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is typically used to dissolve both the organic and inorganic reagents. Thoroughly degassing the solvent is crucial to prevent oxidation and deactivation of the Pd(0) catalyst.[15]

G start This compound + Arylboronic Acid/Ester setup Combine reactants & base. Purge with inert gas (Ar/N₂). start->setup reagents Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., Na₂CO₃) Solvent (e.g., Dioxane/H₂O) reagents->setup add_catalyst Add Pd catalyst under inert atmosphere. setup->add_catalyst heat Heat reaction mixture (e.g., 120°C, microwave). add_catalyst->heat monitor Monitor progress (TLC/LC-MS). heat->monitor workup Quench reaction. Perform aqueous workup & extraction. monitor->workup purify Purify by column chromatography. workup->purify product 2-Aryl-6-methylpyridin-3-amine purify->product

Detailed Protocol: Suzuki-Miyaura Coupling

This protocol is adapted from a procedure used for the synthesis of Factor XIa inhibitors.[8][17]

Materials:

  • This compound

  • Arylboronic acid or boronate ester (1.1-1.5 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)

  • 2 M aqueous sodium carbonate (Na₂CO₃) solution

  • 1,4-Dioxane

  • Microwave reaction vial

  • Standard workup and purification reagents

Procedure:

  • To a microwave reaction vial, add this compound (1.0 eq), the arylboronic acid/ester (1.2 eq), and 1,4-dioxane.

  • Add the 2 M aqueous Na₂CO₃ solution.

  • Purge the solution with a stream of argon or nitrogen for 10 minutes to degas the mixture.

  • Under a positive pressure of the inert gas, add the Pd(PPh₃)₄ catalyst.

  • Seal the vial and heat the mixture in a microwave reactor at 120°C for 30 minutes.

  • Monitor the reaction to completion using TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Dilute with an organic solvent (e.g., ethyl acetate) and transfer to a separatory funnel.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds, enabling the coupling of the bromopyridine with a wide variety of primary and secondary amines.

Causality Behind Experimental Choices:

  • The Challenge of 3-Amino-2-bromopyridines: This class of substrates presents a significant challenge. The proximity of the C2-bromo and C3-amino groups can lead to the formation of an amidine-like structure that can chelate to the palladium catalyst, inhibiting or completely shutting down the catalytic cycle.[7]

  • Ligand Selection is Key: Overcoming this challenge requires highly specialized ligands. Bulky, electron-rich biaryl phosphine ligands, such as RuPhos and BrettPhos, have proven to be exceptionally effective.[7] These ligands create a sterically hindered environment around the palladium center, which discourages catalyst deactivation through chelation and promotes the desired reductive elimination step.

  • Base Selection: Strong, non-nucleophilic bases are required to deprotonate the coupling amine. However, common strong bases like sodium tert-butoxide (NaOtBu) can be problematic with some substrates. Lithium bis(trimethylsilyl)amide (LiHMDS) has been identified as a particularly effective base for this specific transformation, likely due to its high basicity and steric bulk.[7]

Detailed Protocol: Buchwald-Hartwig Amination of a 3-Halo-2-aminopyridine Analog

This protocol is based on optimized conditions for the amination of 3-bromo-2-aminopyridine, a close structural analog.[7]

Materials:

  • This compound

  • Primary or secondary amine (1.2 equivalents)

  • RuPhos Precatalyst (for secondary amines) or BrettPhos Precatalyst (for primary amines) (0.02 equivalents)

  • Lithium bis(trimethylsilyl)amide (LiHMDS) (1.4 equivalents)

  • Anhydrous 1,4-dioxane or toluene

  • Schlenk tube or other glassware for inert atmosphere reactions

  • Standard workup and purification reagents

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst (0.02 eq) and LiHMDS (1.4 eq) to an oven-dried Schlenk tube.

  • Add the this compound (1.0 eq) and the coupling amine (1.2 eq).

  • Add anhydrous, degassed solvent (dioxane or toluene).

  • Seal the Schlenk tube and heat the reaction mixture to 100°C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Dilute with ethyl acetate and water, and perform a standard aqueous extraction.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Sonogashira Coupling: Introducing Alkynyl Groups

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond, attaching a terminal alkyne to the pyridine ring. This is a valuable transformation for creating rigid linkers or for further functionalization via click chemistry.

Causality Behind Experimental Choices:

  • Dual Catalysis: The Sonogashira reaction typically employs a dual catalytic system: a palladium catalyst to activate the aryl halide and a copper(I) co-catalyst (e.g., CuI) to activate the alkyne.[9]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used both to deprotonate the terminal alkyne and to scavenge the HBr byproduct.[9][18]

  • Inert Atmosphere: As with other palladium-catalyzed reactions, maintaining an inert atmosphere is crucial to prevent catalyst degradation and unwanted side reactions like Glaser coupling (homocoupling of the alkyne).[18]

Detailed Protocol: Sonogashira Coupling

This protocol is adapted from a procedure for the synthesis of substituted heterocyclic compounds.[9][19][20]

Materials:

  • This compound

  • Terminal alkyne (1.1-1.5 equivalents)

  • Bis(triphenylphosphine)palladium(II) chloride [Pd(PPh₃)₂Cl₂] (0.02-0.05 equivalents)

  • Copper(I) iodide (CuI) (0.01-0.03 equivalents)

  • Triethylamine (Et₃N)

  • Acetonitrile or DMF

  • Schlenk flask or similar

  • Standard workup and purification reagents

Procedure:

  • To a Schlenk flask under an inert atmosphere of nitrogen or argon, add this compound (1.0 eq), acetonitrile, and triethylamine.

  • Add the copper(I) iodide and the Pd(PPh₃)₂Cl₂ catalyst.

  • Add the terminal alkyne (1.1 eq).

  • Stir the resulting solution at an elevated temperature (e.g., 80-100°C) for several hours, or until the starting material is consumed as monitored by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Representative Transformations

Reaction TypeStarting MaterialCoupling PartnerKey ReagentsYieldReference
Suzuki This compound2-methyl-6-(boronic ester)isoindolin-1-onePdCl₂(PPh₃)₂, Cs₂CO₃, DMF27%[18]
Suzuki This compound(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanolPd(PPh₃)₄, Na₂CO₃, Dioxane/H₂O~60-70% (est.)[8][17]
Sonogashira This compoundN-(4-Ethynylpyridin-2-yl)acetamidePd(PPh₃)₂Cl₂, CuI, Et₃NNot specified[9]
Amide Coupling This compoundThiophene-2-sulfonyl chloridePyridine71%[21][22]
Buchwald 3-Bromo-2-aminopyridine (analog)MorpholineRuPhos Precatalyst, LiHMDS92%[7]

Conclusion and Future Outlook

This compound is a powerful and versatile building block that provides a reliable entry point into the synthesis of complex, biologically active molecules. Its utility is most profoundly demonstrated in palladium-catalyzed cross-coupling reactions, which allow for the systematic and rational exploration of chemical space around the privileged 2-aminopyridine scaffold. A thorough understanding of the reaction mechanisms and the specific challenges posed by this substrate—namely, the potential for catalyst inhibition—is paramount for success. The strategic selection of advanced ligands and optimized reaction conditions, as detailed in this guide, enables researchers to overcome these hurdles and efficiently generate libraries of compounds for drug discovery programs. As the demand for novel kinase inhibitors and other targeted therapies continues to grow, the strategic application of intermediates like this compound will undoubtedly remain a cornerstone of modern medicinal chemistry.

References

Application Notes and Protocols: Suzuki-Miyaura Coupling Reactions with 2-Bromo-6-methylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2-Aryl-6-methylpyridin-3-amines

In the landscape of modern medicinal chemistry and drug discovery, the pyridine scaffold remains a cornerstone structural motif, present in a vast array of clinically significant molecules.[1] Among the myriad of substituted pyridines, 2-Bromo-6-methylpyridin-3-amine serves as a particularly valuable and versatile building block. Its strategic functionalization via palladium-catalyzed cross-coupling reactions opens a direct route to complex molecular architectures.

The Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning transformation, stands as one of the most powerful and widely adopted methods for the formation of carbon-carbon (C-C) bonds.[2][3] Its utility in constructing biaryl and hetero-biaryl linkages is unparalleled, owing to its generally mild reaction conditions, broad functional group tolerance, and the commercial availability of a diverse range of boronic acid coupling partners.[2][4]

However, the application of this powerful reaction to substrates like this compound is not without its distinct challenges. The presence of the basic pyridine nitrogen and the primary amino group introduces the potential for catalyst inhibition.[5][6][7] The lone pair of electrons on these nitrogen atoms can coordinate to the palladium catalyst, sequestering it from the catalytic cycle and leading to diminished yields or complete reaction failure.[5][7] This guide provides a comprehensive overview of the mechanistic principles, optimized protocols, and troubleshooting strategies to successfully navigate the Suzuki-Miyaura coupling of this important substrate, enabling researchers to unlock its full synthetic potential.

Mechanistic Framework: The Palladium Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[2][8][9] Understanding this cycle is fundamental to rational protocol design and troubleshooting. The three key steps are:

  • Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-bromine bond of this compound. This is often the rate-determining step and results in the formation of a square planar Pd(II) complex.[2][8] The reactivity of the aryl halide is crucial here; aryl bromides are generally more reactive than aryl chlorides but less reactive than aryl iodides.[6]

  • Transmetalation: In this step, the organic group from the boronic acid (or its boronate ester derivative) is transferred to the palladium(II) center, displacing the halide. This process requires activation of the organoboron species by a base, which forms a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻), facilitating the transfer.[8][10] The choice of base is therefore critical to the success of the reaction.

  • Reductive Elimination: The final step involves the two organic ligands on the Pd(II) complex coupling together to form the new C-C bond of the desired product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[2][8][9]

Suzuki_Catalytic_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Ar-Pd(II)(Br)L₂ Pd0->OxAdd Oxidative Addition Transmetal Ar-Pd(II)(Ar')L₂ OxAdd->Transmetal Transmetalation Transmetal->Pd0 Product Ar-Ar' (Coupled Product) Transmetal->Product Reductive Elimination Regen Regeneration ArX This compound Boronic Ar'-B(OH)₂ + Base

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocols and Methodologies

The successful Suzuki coupling of this compound hinges on the judicious selection of the catalyst system, base, and solvent. Due to the potential for catalyst inhibition by the amine and pyridine nitrogens, catalyst systems employing bulky, electron-rich phosphine ligands are often required to achieve high yields.[5]

Protocol 1: General Procedure using a Modern Buchwald Ligand System

This protocol is a robust starting point for coupling this compound with a variety of aryl and heteroaryl boronic acids. The use of a ligand like SPhos or XPhos is often critical for success with challenging aminopyridine substrates.[6]

Materials & Reagents:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2–1.5 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1-2 mol%)

  • SPhos (2-4 mol%) or XPhos (2-4 mol%)

  • Potassium phosphate (K₃PO₄) or Potassium carbonate (K₂CO₃) (2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/water 4:1, or Toluene)

  • Oven-dried Schlenk flask or reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Standard glassware for workup and purification

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and the base (e.g., K₃PO₄).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium precursor (Pd₂(dba)₃) and the phosphine ligand (e.g., SPhos).

  • Solvent Addition: Add the degassed solvent via syringe. The reaction mixture should be stirred vigorously.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80–110 °C) in an oil bath.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).[4][6]

  • Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water, followed by brine.[3][4]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.[6]

Caption: A standard experimental workflow for Suzuki-Miyaura coupling.

Data Presentation: Comparative Analysis of Reaction Conditions

The optimal conditions for Suzuki coupling can be highly substrate-dependent. The following table summarizes various catalyst systems and conditions successfully employed for structurally related aminopyridine and bromopyridine substrates, providing a valuable reference for reaction optimization.

Catalyst System (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Substrate ClassReference
Pd(PPh₃)₄ (5)-K₃PO₄ (2)1,4-Dioxane/H₂O (4:1)90185-Bromo-2-methylpyridin-3-amine[11]
Pd₂(dba)₃ (1.5)SPhos (3.6)K₃PO₄ (2)Toluene100183-Amino-2-chloropyridine[3]
Pd(OAc)₂ (2)XPhos (4)K₃PO₄ (2)1,4-Dioxane100122-BromopyridinesN/A
PdCl₂(dppf) (3)-Na₂CO₃ (2)Toluene/Dioxane (4:1)854General Halo-aromatics[3]
Pd(PPh₃)₄ (5)-K₂CO₃ (2)DMF/H₂O (4:1)100242,6-Dibromopyridine[12]

Troubleshooting and Key Considerations for Success

Even with optimized protocols, challenges can arise. A systematic approach to troubleshooting is essential for overcoming common issues associated with the Suzuki coupling of aminopyridines.

Common Problems and Solutions
  • Low or No Conversion:

    • Cause: Catalyst inhibition or deactivation is the most likely culprit.[5][7] The lone pairs on the pyridine and amino nitrogens can bind strongly to the palladium center.

    • Solution: Switch to a more robust catalyst system. Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos, which promote the desired reductive elimination and disfavor catalyst inhibition.[5] Using modern, well-defined palladium pre-catalysts (e.g., Buchwald G3 pre-catalysts) can also provide a more active and stable catalytic species in solution.[5] A modest increase in catalyst loading (e.g., from 2 mol% to 5 mol%) may also be beneficial.

  • Protodeboronation:

    • Cause: This side reaction involves the cleavage of the C-B bond of the boronic acid and its replacement with a proton from a solvent (like water) or other protic sources.[5][6]

    • Solution: Use a more stable boronic acid derivative, such as a pinacol ester or MIDA boronate, which are less susceptible to hydrolysis.[5] Alternatively, minimizing the amount of water in the reaction or running the reaction under strictly anhydrous conditions can suppress this pathway.

  • Dehalogenation of Starting Material:

    • Cause: The starting this compound is converted to 6-methylpyridin-3-amine. This can occur if there are hydride sources in the reaction mixture.

    • Solution: Ensure solvents are anhydrous and of high purity. Some bases or additives can be sources of hydrides; screening different bases may be necessary. Optimizing the reaction time to be just long enough for product formation can also minimize this side reaction.[5]

  • Poor Solubility:

    • Cause: The starting materials or intermediates may not be fully soluble in the chosen solvent system, leading to slow reaction rates.

    • Solution: Screen alternative solvents. While Dioxane/water is common, other solvents like Toluene, DMF, or THF may offer better solubility for a specific substrate pair.[13]

Troubleshooting_Workflow Start Reaction Failed (Low/No Yield) CheckInhibition Is Catalyst Inhibition Suspected? Start->CheckInhibition CheckSideReactions Are Side Products Observed? CheckInhibition->CheckSideReactions No ActionLigand Use Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) Increase Catalyst Loading CheckInhibition->ActionLigand Yes CheckSolubility Are Reagents Fully Soluble? CheckSideReactions->CheckSolubility No ActionSideReaction Identify Side Product (MS, NMR) If Protodeboronation -> Use Boronic Ester If Dehalogenation -> Check Hydride Sources CheckSideReactions->ActionSideReaction Yes ActionSolvent Screen Alternative Solvents (Toluene, DMF, THF) CheckSolubility->ActionSolvent No Success Reaction Successful CheckSolubility->Success Yes ActionLigand->Success ActionSideReaction->Success ActionSolvent->Success

Caption: A logical workflow to diagnose and resolve failed Suzuki reactions.

Conclusion and Outlook

The Suzuki-Miyaura coupling of this compound is a highly valuable transformation for the synthesis of novel chemical entities for drug discovery and materials science. While the inherent basicity of the substrate presents a tangible challenge in the form of catalyst inhibition, these difficulties can be reliably overcome through the rational application of modern catalyst systems. The use of sterically hindered, electron-rich phosphine ligands is paramount to achieving high reactivity and yields. By following the detailed protocols and systematic troubleshooting guide presented herein, researchers, scientists, and drug development professionals can confidently and efficiently utilize this key building block to accelerate their research programs and access novel, high-value 2-aryl-6-methylpyridin-3-amine derivatives.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromo-6-methylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of C-N Bond Formation in Drug Discovery

The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and agrochemical industries.[1][2][3] Aryl and heteroaryl amines are privileged structural motifs found in a vast array of biologically active molecules. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a powerful and versatile method for the formation of these crucial linkages, largely supplanting classical methods that often suffer from limited scope and harsh reaction conditions.[1][4] This application note provides a detailed guide for the successful Buchwald-Hartwig amination of 2-Bromo-6-methylpyridin-3-amine, a key building block in the synthesis of various pharmaceutical agents. We will delve into the mechanistic underpinnings of the reaction, offer a robust and adaptable protocol, and discuss critical parameters for optimization and troubleshooting.

The Unique Challenges of this compound

The successful amination of this compound presents a unique set of challenges that must be carefully considered for efficient C-N bond formation:

  • Catalyst Inhibition: The pyridine nitrogen in the substrate can coordinate to the palladium catalyst, leading to catalyst poisoning and reduced activity.[5] This is a common issue with 2-halopyridine substrates.

  • Substrate Reactivity: The electronic nature of the pyridine ring, influenced by the electron-donating amino and methyl groups, can affect the rate of oxidative addition, a key step in the catalytic cycle.

  • Steric Hindrance: The methyl group at the 6-position introduces steric bulk around the reaction center, which can influence the approach of the amine nucleophile and the choice of an appropriately sized ligand.

  • Potential for Side Reactions: The presence of the free amino group on the pyridine ring could potentially lead to self-coupling or other undesired side reactions under the reaction conditions.

A thorough understanding of the reaction mechanism is paramount to overcoming these challenges and developing a successful protocol.

Mechanistic Insights: The Palladium Catalytic Cycle

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][6][7] The judicious selection of each reaction component is critical to ensure the smooth progression of this cycle.

Buchwald_Hartwig_Cycle Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd + Aryl-Br PdII_Aryl L-Pd(II)(Aryl)(Br) OxAdd->PdII_Aryl Amine_Coord Amine Coordination PdII_Aryl->Amine_Coord + R'-NH2 PdII_Amine [L-Pd(II)(Aryl)(H2NR')]+Br- Amine_Coord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation + Base PdII_Amido L-Pd(II)(Aryl)(HNR') Deprotonation->PdII_Amido BaseH [Base-H]+Br- Deprotonation->BaseH RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Regeneration Product Aryl-NHR' Product RedElim->Product ArylBr 2-Bromo-6-methyl- pyridin-3-amine Amine R'-NH2 Base Base

Figure 1. The catalytic cycle of the Buchwald-Hartwig amination.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the aryl halide.[3][8]

  • Amine Coordination: The amine nucleophile coordinates to the resulting Pd(II) complex.

  • Deprotonation: A base removes a proton from the coordinated amine to form a palladium-amido complex.[3]

  • Reductive Elimination: The final C-N bond is formed, releasing the desired arylamine product and regenerating the active Pd(0) catalyst.[1][6]

Recommended Protocol: A Step-by-Step Guide

This protocol is a robust starting point for the Buchwald-Hartwig amination of this compound with a generic primary or secondary amine. Optimization of the ligand, base, and temperature may be necessary for specific amine coupling partners.

Materials and Reagents
ReagentM.W. ( g/mol )Amount (mmol)Equivalents
This compound187.041.01.0
Amine Coupling Partner-1.21.2
Pd₂(dba)₃ (Palladium Precursor)915.720.020.02
XPhos (Ligand)476.630.040.04
Sodium tert-butoxide (NaOtBu) (Base)96.101.41.4
Anhydrous Toluene (Solvent)--10 mL

Experimental Procedure

Experimental_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up and Purification prep_flask 1. Add solids to a dry Schlenk flask: - this compound - Pd₂(dba)₃ - XPhos - NaOtBu purge 2. Seal and purge with Argon/Nitrogen prep_flask->purge add_liquids 3. Add anhydrous toluene and the amine coupling partner via syringe purge->add_liquids heat 4. Heat the mixture to 80-110 °C with vigorous stirring add_liquids->heat monitor 5. Monitor reaction progress by TLC or LC-MS heat->monitor cool 6. Cool to room temperature monitor->cool filter 7. Dilute with ethyl acetate and filter through Celite® cool->filter wash 8. Wash the filtrate with water and brine filter->wash dry_concentrate 9. Dry the organic layer over Na₂SO₄ and concentrate under reduced pressure wash->dry_concentrate purify 10. Purify the crude product by column chromatography dry_concentrate->purify

Figure 2. General experimental workflow for the Buchwald-Hartwig amination.

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), Pd₂(dba)₃ (0.02 equiv), XPhos (0.04 equiv), and sodium tert-butoxide (1.4 equiv).

  • Solvent and Amine Addition: Add anhydrous toluene (to achieve a concentration of approximately 0.1 M with respect to the limiting reagent) followed by the amine coupling partner (1.2 equiv) via syringe.

  • Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. The optimal temperature will depend on the reactivity of the amine.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and filter through a pad of Celite® to remove palladium residues.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate).

Key Considerations for Optimization and Troubleshooting

The success of the Buchwald-Hartwig amination is highly dependent on the careful selection of the reaction components.

ParameterRecommendation and Rationale
Palladium Precursor Pd₂(dba)₃ is a common and effective Pd(0) source. Alternatively, Pd(OAc)₂ can be used, which is reduced in situ to the active Pd(0) species.[6][9]
Ligand The choice of ligand is crucial. For challenging substrates like 2-halopyridines, bulky, electron-rich biaryl phosphine ligands such as XPhos , RuPhos , or BrettPhos are often superior.[10][11] These ligands promote the desired reductive elimination and prevent catalyst inhibition by the pyridine nitrogen.[5][12]
Base A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is a common choice.[13] For base-sensitive substrates, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used, although this may necessitate higher reaction temperatures.[14]
Solvent Anhydrous, non-polar aprotic solvents are preferred. Toluene and dioxane are commonly used.[10] Ensure the solvent is thoroughly dried to prevent catalyst deactivation.
Inert Atmosphere The Pd(0) catalyst and phosphine ligands are sensitive to oxygen.[10] It is imperative to perform the reaction under an inert atmosphere using standard Schlenk or glovebox techniques.
Troubleshooting Common Issues
  • Low Conversion:

    • Increase Temperature: If the reaction is sluggish, gradually increase the temperature.

    • Screen Ligands: The initial ligand choice may not be optimal. Screen other bulky biaryl phosphine ligands.

    • Check Reagent Purity: Ensure all reagents, especially the base and solvent, are anhydrous.

  • Side Product Formation:

    • Hydrodehalogenation: The formation of 6-methylpyridin-3-amine can occur. This may be minimized by using a less sterically hindered ligand or a different base.

    • Decomposition: If the starting material or product is degrading, consider using a weaker base or a lower reaction temperature.

Conclusion

The Buchwald-Hartwig amination is a powerful tool for the synthesis of N-substituted 2-amino-6-methylpyridines. By understanding the mechanistic nuances and carefully selecting the catalyst system, base, and solvent, researchers can overcome the inherent challenges of this transformation. The provided protocol serves as a solid foundation for the successful amination of this compound, enabling the efficient construction of valuable building blocks for drug discovery and development.

References

Introduction: The Strategic Importance of N-Aryl Aminopyridines

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the N-Arylation of 2-Bromo-6-methylpyridin-3-amine: Protocols and Mechanistic Insights

The N-aryl-2-aminopyridine scaffold is a privileged structure in modern medicinal chemistry and drug development. Its prevalence in a wide array of biologically active molecules, from kinase inhibitors to central nervous system agents, underscores the critical need for robust and versatile synthetic methods for its construction. The target substrate, this compound, presents a unique synthetic challenge. The presence of a sterically demanding methyl group adjacent to the bromine, coupled with the electronic properties of the pyridine ring, requires a carefully optimized approach to achieve efficient carbon-nitrogen (C-N) bond formation.

This guide provides a comprehensive overview of the key protocols for the N-arylation of this substrate. Moving beyond a simple recitation of steps, it delves into the mechanistic rationale behind the selection of catalysts, ligands, bases, and solvents, empowering researchers to not only replicate these methods but also to troubleshoot and adapt them for novel applications.

Catalytic Systems for C-N Cross-Coupling: A Comparative Overview

The formation of an aryl-amine bond is most effectively achieved through transition metal-catalyzed cross-coupling reactions. The two most prominent and reliable methods for the N-arylation of aminopyridines are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.

Palladium-Catalyzed Buchwald-Hartwig Amination

First developed in the mid-1990s by Professors Stephen Buchwald and John Hartwig, this reaction has become the gold standard for C-N cross-coupling due to its remarkable functional group tolerance and broad substrate scope.[1] The reaction facilitates the coupling of an amine with an aryl halide (or pseudo-halide) using a palladium catalyst.[1][2]

Mechanistic Rationale: The catalytic cycle, illustrated below, is a well-understood process involving three key steps:

  • Oxidative Addition: A low-valent Pd(0) species inserts into the aryl-bromide bond of the substrate, forming a Pd(II) complex.[3][4][5] This is often the rate-determining step.

  • Amine Coordination & Deprotonation: The aminopyridine coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination: The final step involves the formation of the desired C-N bond, releasing the N-arylated product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[5]

Buchwald_Hartwig_Cycle

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classical method for forming C-N bonds, predating the palladium-catalyzed approaches.[6] Traditionally, these reactions required harsh conditions, such as high temperatures and stoichiometric amounts of copper.[6] However, modern advancements, particularly the introduction of chelating ligands like diamines, have significantly improved the efficiency and mildness of this transformation, making it a viable alternative.[7][8][9]

Mechanistic Rationale: While the exact mechanism can vary, it is generally accepted to proceed through a Cu(I)/Cu(III) cycle.[7]

  • A Cu(I) species reacts with the amine in the presence of a base to form a copper-amido complex.

  • Oxidative addition of the aryl halide to this complex generates a Cu(III) intermediate.

  • Reductive elimination from the Cu(III) species forms the C-N bond and regenerates a Cu(I) catalyst.

Dissecting the Reaction: Key Parameters and Their Scientific Basis

The success of the N-arylation of this compound hinges on the careful selection of four key parameters: the ligand, the base, the solvent, and the temperature.

The Ligand: The Architect of Reactivity

For palladium-catalyzed reactions, the phosphine ligand is arguably the most critical component. It stabilizes the palladium center and modulates its reactivity. For a sterically hindered substrate like this compound, bulky, electron-rich biarylmonophosphine ligands (often called "Buchwald ligands") are essential. These ligands promote the crucial, often slow, reductive elimination step and prevent the formation of inactive catalyst species.[10][11][12]

Ligand TypeExamplesRationale for Use
Bidentate BINAP, XantphosProvide catalyst stability. Xantphos, with its wide bite angle, is often effective in promoting reductive elimination.[1]
Monodentate tBu₃PHighly electron-donating but can be less stable.
Bulky Biaryl XPhos, BrettPhosState-of-the-art for hindered substrates. The steric bulk accelerates reductive elimination and prevents ligand-related side reactions.[11]
The Base: The Engine of the Catalytic Cycle

The base plays a pivotal, non-innocent role in the catalytic cycle. Its primary function is to deprotonate the amine (or the palladium-amine complex) to generate the key palladium-amido intermediate, which precedes reductive elimination.[13][14] The choice of base is a trade-off between reactivity and functional group compatibility.

BaseStrengthCommon Use CaseAdvantages & Limitations
NaOt-Bu StrongThe "go-to" base for high reactivity and fast reaction rates.Advantages: Permits highest reaction rates and low catalyst loadings.[2] Limitations: Incompatible with base-sensitive functional groups (e.g., esters, aldehydes).
K₃PO₄ Medium-StrongGood balance of reactivity and functional group tolerance.Advantages: Excellent functional group tolerance, economically attractive.[2] Limitations: Can require higher catalyst loadings and longer reaction times.
Cs₂CO₃ MildUsed for sensitive substrates where strong bases cause decomposition.Advantages: Excellent functional group tolerance.[2] Limitations: Expensive, can be difficult to stir on a large scale.[2]

In nonpolar solvents, an anionic base is required to deprotonate the neutral palladium-amine complex.[13][14] Organic bases like DBU are generally less effective in these systems as the barrier to deprotonation is prohibitively high.[13][14]

The Solvent and Temperature: The Reaction Environment

The solvent must be capable of dissolving the reactants and the catalyst complex while remaining inert to the reaction conditions. Aprotic, non-polar to moderately polar solvents are typically employed.

  • Toluene and Dioxane: These are the most common solvents for Buchwald-Hartwig aminations, offering good solubility for the catalyst and reactants.[2]

  • DMF and NMP: These more polar solvents are often used in Ullmann-type reactions, which may require higher temperatures.[6]

Temperature directly influences the reaction rate. While many modern catalyst systems operate efficiently at 80-110 °C, microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes by rapidly and efficiently heating the reaction mixture.[15]

Application Notes: Detailed Experimental Protocols

Safety First: These protocols involve potentially hazardous materials. All operations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Reactions must be conducted under an inert atmosphere (Nitrogen or Argon) as the palladium catalyst and phosphine ligands are sensitive to oxygen.

Experimental_Workflow

Caption: General experimental workflow for N-arylation reactions.[8]

Protocol 1: Palladium-Catalyzed N-Arylation of this compound

This protocol utilizes a robust Pd/Xantphos catalyst system, suitable for a range of aryl halide coupling partners.

Materials:

ReagentM.W.Amount (mmol)Equiv.Mass / Volume
This compound187.041.01.0187 mg
Aryl Halide (e.g., Bromobenzene)157.011.21.2188 mg (129 µL)
Pd₂(dba)₃915.720.020.0218.3 mg
Xantphos578.680.040.0423.1 mg
Sodium tert-butoxide (NaOt-Bu)96.101.41.4135 mg
Anhydrous Toluene---5 mL

Procedure:

  • Vessel Preparation: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add the palladium precursor (Pd₂(dba)₃), the ligand (Xantphos), and the base (NaOt-Bu).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Addition of Reactants: Under a positive pressure of inert gas, add this compound and the aryl halide, followed by the anhydrous toluene via syringe.

  • Reaction: Place the sealed vessel in a preheated oil bath at 100-110 °C and stir vigorously for 8-16 hours. For microwave synthesis, irradiate at 130-150 °C for 20-40 minutes.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove palladium black and inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and then brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-arylated product.

Protocol 2: Copper-Catalyzed Ullmann-Type N-Arylation

This protocol provides an alternative using a more economical copper catalyst, which may require slightly higher temperatures.

Materials:

ReagentM.W.Amount (mmol)Equiv.Mass / Volume
This compound187.041.01.0187 mg
Aryl Iodide (e.g., Iodobenzene)204.011.21.2245 mg (133 µL)
Copper(I) Iodide (CuI)190.450.10.119 mg
N,N'-Dimethylethylenediamine (DMEDA)88.150.20.217.6 mg (22 µL)
Potassium Phosphate (K₃PO₄)212.272.02.0425 mg
Anhydrous Dioxane or Toluene---5 mL

Procedure:

  • Vessel Preparation: To a dry Schlenk tube, add Copper(I) Iodide (CuI) and Potassium Phosphate (K₃PO₄).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with Argon or Nitrogen three times.

  • Addition of Reactants: Add this compound, the aryl iodide, and the anhydrous solvent.

  • Ligand Addition: Add the N,N'-Dimethylethylenediamine (DMEDA) ligand via syringe.

  • Reaction: Seal the tube tightly and place it in a preheated oil bath at 110-120 °C. Stir the mixture for 12-24 hours.

  • Monitoring, Work-up, and Purification: Follow steps 5-9 as described in Protocol 1. The quenching step may be performed with aqueous ammonium chloride solution.[8]

Conclusion and Outlook

The N-arylation of this compound is a readily achievable transformation provided that the reaction conditions are carefully chosen. The palladium-catalyzed Buchwald-Hartwig amination, particularly with modern, bulky biarylphosphine ligands, offers the most versatile and high-yielding route for this sterically demanding substrate. The selection of a strong, non-nucleophilic base like sodium tert-butoxide is crucial for achieving high reaction rates. For substrates with base-sensitive functionalities, milder conditions employing bases like K₃PO₄ or Cs₂CO₃ can be successfully implemented. While copper-catalyzed Ullmann reactions present a more classical approach, modern ligand-accelerated protocols make them a cost-effective and viable alternative. The principles and protocols outlined in this guide provide a solid foundation for researchers to successfully synthesize a diverse range of N-arylated 2-amino-6-methylpyridines for applications in drug discovery and materials science.

References

Application Notes: 2-Bromo-6-methylpyridin-3-amine as a Foundational Building Block for Next-Generation Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Pyridine Scaffold

In the relentless pursuit of novel agrochemicals to ensure global food security, the strategic selection of starting materials is paramount. 2-Bromo-6-methylpyridin-3-amine has emerged as a highly versatile and valuable precursor in the synthesis of innovative crop protection agents.[1][2][3] Its utility stems from a unique trifecta of functional groups on a stable pyridine core: a nucleophilic amino group, a strategically positioned methyl group, and a reactive bromine atom highly amenable to modern cross-coupling reactions.[1][3] This specific arrangement provides a powerful platform for chemists to perform targeted structural diversification, enabling the exploration of novel chemical spaces for potent and selective fungicides, herbicides, and insecticides.[1][2][3][4]

These application notes serve as a technical guide for researchers and synthetic chemists, detailing the core synthetic applications of this compound and providing robust, field-proven protocols for its elaboration into advanced agrochemical candidates. We will focus on the causality behind experimental choices, ensuring each protocol is a self-validating system for achieving high-yield, reproducible results.

Core Synthetic Transformations: Unlocking Molecular Diversity

The true synthetic power of this compound is realized through its application in palladium-catalyzed cross-coupling reactions. These reactions form the cornerstone of modern synthetic chemistry, allowing for the efficient construction of complex molecular architectures under mild conditions.

Suzuki-Miyaura Coupling: Forging Critical C-C Bonds

The Suzuki-Miyaura reaction is an indispensable tool for creating C(sp²)-C(sp²) bonds, particularly for the synthesis of biaryl and hetero-biaryl structures prevalent in modern agrochemicals.[5][6] The bromine atom at the 2-position of the pyridine ring is ideally activated for this transformation, enabling the coupling of a wide array of aryl and heteroaryl boronic acids or esters. This reaction is fundamental to the synthesis of picolinamide fungicides, which often feature a pyridine core linked to another aromatic system.[7][8]

This protocol describes a representative Suzuki-Miyaura coupling to synthesize a novel pyridine-pyrazole scaffold, analogous to known succinate dehydrogenase inhibitors (SDHIs).

Materials:

  • This compound (1.0 mmol, 187 mg)

  • 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.2 mmol, 250 mg)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 276 mg)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 58 mg)

  • 1,4-Dioxane, anhydrous (8 mL)

  • Water, degassed (2 mL)

  • Round-bottom flask, reflux condenser, magnetic stirrer, and inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Vessel Preparation: To a dry round-bottom flask, add this compound, the pyrazole boronate ester, and potassium carbonate.

  • Catalyst Addition: Add the [Pd(PPh₃)₄] catalyst to the flask. The solid nature of this catalyst allows for easier handling compared to some air-sensitive liquid or pyrophoric precursors.

  • Inerting the Atmosphere: Seal the flask, evacuate the air, and backfill with an inert gas (e.g., Nitrogen). Repeat this cycle three times. This step is critical as the active Pd(0) catalyst is sensitive to oxidation, which would deactivate it and halt the reaction.

  • Solvent Addition: Add the degassed 1,4-dioxane and water mixture via syringe. The use of a dioxane/water solvent system is common for Suzuki couplings as it effectively dissolves both the organic substrates and the inorganic base.[7]

  • Reaction Execution: Heat the reaction mixture to 90°C with vigorous stirring. The elevated temperature is necessary to drive the catalytic cycle, particularly the transmetalation and reductive elimination steps.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromo-pyridine is consumed (typically 12-16 hours).

  • Work-up:

    • Cool the mixture to room temperature and dilute with ethyl acetate (20 mL).

    • Wash with water (2 x 15 mL) and then with a saturated brine solution (15 mL) to remove the inorganic base and other water-soluble impurities.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.

Diagram 1: Suzuki Coupling Workflow A generalized workflow for synthesizing agrochemical candidates.

G cluster_prep Reaction Setup cluster_reaction Core Reaction cluster_workup Purification A This compound E Combine Reagents in Dioxane/Water A->E B Aryl/Heteroaryl Boronic Acid/Ester B->E C Pd(0) Catalyst (e.g., Pd(PPh3)4) C->E D Base (e.g., K2CO3) D->E F Inert Atmosphere (N2 or Ar) E->F G Heat (e.g., 90°C) with Stirring F->G H Aqueous Work-up (Extraction) G->H I Column Chromatography H->I J Pure Agrochemical Candidate I->J

Buchwald-Hartwig Amination: Constructing Key C-N Linkages

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[9][10] This reaction has revolutionized the synthesis of arylamines, which are critical pharmacophores in many agrochemicals.[9] Starting with this compound, this method allows for the introduction of a vast array of primary and secondary amines, providing a direct route to diverse libraries of N-substituted pyridinamines for biological screening.

This protocol outlines a general procedure for the Buchwald-Hartwig amination of this compound with a representative secondary amine.

Materials:

  • This compound (1.0 mmol, 187 mg)

  • Secondary Amine (e.g., Piperidine) (1.2 mmol)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg)

  • Josiphos-type Ligand (e.g., SL-J009-1) or a Buchwald-type biarylphosphine ligand (e.g., XPhos) (0.024 mmol)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 135 mg)

  • Anhydrous Toluene (5 mL)

  • Schlenk tube or sealed reaction vial, magnetic stirrer, and inert atmosphere setup

Procedure:

  • Vessel Preparation: In an inert atmosphere glovebox or using Schlenk techniques, add the Pd(OAc)₂, the phosphine ligand, and sodium tert-butoxide to a dry Schlenk tube. The use of a strong, non-nucleophilic base like NaOtBu is crucial for deprotonating the amine in the catalytic cycle.[11]

  • Reagent Addition: Add the this compound and anhydrous toluene.

  • Amine Addition: Add the secondary amine via syringe.

  • Reaction Execution: Seal the tube tightly and heat the reaction mixture to 80-100°C with vigorous stirring. The choice of a bulky, electron-rich phosphine ligand is critical to facilitate both the oxidative addition and the final reductive elimination steps of the catalytic cycle.[10]

  • Monitoring: Monitor the reaction by LC-MS. Upon completion, cool the reaction to room temperature.

  • Work-up:

    • Carefully open the reaction tube and quench the reaction by adding a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Diagram 2: Buchwald-Hartwig Catalytic Cycle The catalytic cycle for C-N bond formation.

G A Pd(0)L2 B Oxidative Addition Complex A->B Ar-Br C Pd(II) Intermediate B->C D Amine Coordination C->D R2NH E Deprotonation D->E Base F Reductive Elimination Complex E->F F->A Ar-NR2

Data Summary and Applications

The synthetic routes described above pave the way for the creation of diverse agrochemical candidates. The efficacy of these compounds is then determined through biological screening.

Table 1: Representative Reaction Conditions and Yields
Reaction TypeCatalystLigandBaseSolventTemp (°C)Typical Yield (%)
Suzuki-Miyaura Pd(PPh₃)₄PPh₃ (internal)K₂CO₃Dioxane/H₂O9075-95%
Buchwald-Hartwig Pd(OAc)₂XPhosNaOtBuToluene10070-90%

Yields are representative and highly dependent on the specific coupling partners used.

Table 2: Example Herbicidal Activity Data for Phenylpyridine Derivatives

This table illustrates the type of data generated from screening programs for compounds that can be synthesized using this compound as a precursor. The data is adapted from studies on phenylpyridine-based herbicides.[12]

Compound IDTarget WeedApplication Rate (g a.i./ha)Growth Inhibition (%)
PP-01 Amaranthus retroflexus15095
PP-01 Echinochloa crus-galli15088
PP-02 Amaranthus retroflexus15085
PP-02 Echinochloa crus-galli15075
Commercial Std. Amaranthus retroflexus15098

Conclusion

This compound stands as a cornerstone intermediate for modern agrochemical discovery. Its well-defined reactivity in robust and scalable reactions like the Suzuki-Miyaura coupling and Buchwald-Hartwig amination provides chemists with reliable pathways to novel molecular architectures. The protocols and insights provided herein offer a solid foundation for researchers to leverage this versatile building block in the development of next-generation fungicides and herbicides, ultimately contributing to the advancement of sustainable agricultural practices.

References

The Pivotal Role of 2-Bromo-6-methylpyridin-3-amine in the Genesis of Novel Pyridine-Based Insecticides: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the relentless pursuit of innovative and effective crop protection agents, the heterocyclic compound 2-Bromo-6-methylpyridin-3-amine has emerged as a cornerstone building block for the synthesis of a new generation of pesticides. Its unique structural arrangement, featuring a reactive bromine atom and a strategically positioned amino group on a pyridine scaffold, offers synthetic chemists a versatile platform for molecular elaboration. This guide provides an in-depth exploration of the application of this compound in the development of novel insecticides, with a particular focus on the synthesis of N-pyridylpyrazole carboxamides, a class of compounds that includes highly effective commercial insecticides.

The Strategic Importance of the this compound Scaffold

The utility of this compound as a precursor in pesticide synthesis stems from the distinct reactivity of its functional groups. The bromine atom at the 2-position serves as an excellent handle for various cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which facilitates the introduction of diverse aryl or heteroaryl moieties.[1][2] This capability is paramount for constructing the complex molecular architectures required for potent insecticidal activity.

The amino group at the 3-position provides a nucleophilic center that can be readily acylated or engaged in other bond-forming reactions to build the side chains essential for interaction with the target biological receptors in insects. The methyl group at the 6-position can also influence the compound's steric and electronic properties, contributing to its overall efficacy and selectivity. This trifecta of functional groups makes this compound a highly sought-after intermediate in the agrochemical industry.[3][4][5]

Application in the Synthesis of N-Pyridylpyrazole Carboxamide Insecticides

A prominent class of modern insecticides synthesized from pyridine-containing precursors are the N-pyridylpyrazole carboxamides. These compounds, which include the commercial insecticide Chlorantraniliprole and its analogs, are renowned for their potent and selective activity against a range of lepidopteran pests.[6][7] The synthesis of these complex molecules often involves the coupling of a substituted pyrazole carboxylic acid with an appropriate aminopyridine derivative.

While direct synthesis from this compound is a subject of ongoing research, its structural isomer, 2-amino-3-bromopyridine, is a known intermediate in the synthesis of plant growth regulators and other bioactive molecules.[8] The principles of its reactivity are directly applicable to the synthesis of N-pyridylpyrazole carboxamides.

Conceptual Synthetic Workflow

The general strategy for the synthesis of an N-pyridylpyrazole carboxamide insecticide using a 2-amino-3-bromopyridine derivative is outlined below. This workflow highlights the key transformations where the functionalities of the starting material are exploited.

G A This compound B Protection of Amino Group (e.g., Acylation) A->B Step 1 C Suzuki-Miyaura Cross-Coupling (with a Pyrazoleboronic Ester) B->C Step 2 D Deprotection of Amino Group C->D Step 3 E Amide Coupling (with a substituted benzoic acid) D->E Step 4 F N-Pyridylpyrazole Carboxamide (Final Insecticide) E->F Step 5

Caption: Conceptual workflow for the synthesis of an N-pyridylpyrazole carboxamide insecticide.

Detailed Protocols

The following protocols provide a detailed, step-by-step methodology for key transformations in the synthesis of a hypothetical N-pyridylpyrazole carboxamide insecticide, based on established chemical principles for this class of compounds.

Protocol 1: Synthesis of the Pyrazole-Pyridine Core via Suzuki-Miyaura Coupling

This protocol describes the crucial carbon-carbon bond formation between the brominated pyridine and a pyrazole boronic ester.

Materials:

  • N-(2-Bromo-6-methylpyridin-3-yl)acetamide (protected starting material)

  • 1-(tert-Butoxycarbonyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add N-(2-Bromo-6-methylpyridin-3-yl)acetamide (1.0 eq), 1-(tert-Butoxycarbonyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.2 eq), and potassium carbonate (3.0 eq).

  • Add anhydrous 1,4-dioxane and degassed water to the flask in a 4:1 ratio.

  • In a separate vial, prepare the catalyst by dissolving palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq) in a small amount of anhydrous 1,4-dioxane.

  • Add the catalyst solution to the reaction mixture.

  • Heat the reaction mixture to 80-90 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired pyrazole-pyridine core.

Protocol 2: Amide Coupling to Form the Final Insecticide

This protocol details the final step of coupling the deprotected amino-pyrazole-pyridine intermediate with a substituted benzoic acid to yield the N-pyridylpyrazole carboxamide.

Materials:

  • 3-(1H-Pyrazol-3-yl)-6-methylpyridin-2-amine (deprotected intermediate)

  • 2-Chloro-5-(trifluoromethyl)benzoic acid

  • (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP reagent)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF) (anhydrous)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, dissolve 3-(1H-Pyrazol-3-yl)-6-methylpyridin-2-amine (1.0 eq) and 2-chloro-5-(trifluoromethyl)benzoic acid (1.1 eq) in anhydrous DMF.

  • Add DIPEA (3.0 eq) to the solution and stir for 10 minutes at room temperature.

  • Add BOP reagent (1.2 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 12-18 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into ice-water to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified N-pyridylpyrazole carboxamide insecticide.

Mechanism of Action: Targeting Insect Ryanodine Receptors

N-pyridylpyrazole carboxamide insecticides, such as Chlorantraniliprole, exert their potent insecticidal effects by targeting the ryanodine receptors (RyRs) in insects.[6] These receptors are ligand-gated calcium channels located on the sarcoplasmic reticulum of muscle cells.

G cluster_0 Muscle Cell RyR Ryanodine Receptor (RyR) on Sarcoplasmic Reticulum Ca_Store Ca²⁺ Store (Sarcoplasmic Reticulum) RyR->Ca_Store Opens Channel Ca_Cytosol Cytosolic Ca²⁺ Ca_Store->Ca_Cytosol Uncontrolled Ca²⁺ Release Contraction Uncontrolled Muscle Contraction Ca_Cytosol->Contraction Paralysis Paralysis & Death Contraction->Paralysis Insecticide N-Pyridylpyrazole Carboxamide Insecticide Insecticide->RyR Binds and Activates

Caption: Mechanism of action of N-pyridylpyrazole carboxamide insecticides.

The binding of the insecticide to the RyR locks the channel in an open state, leading to the uncontrolled release of stored calcium ions from the sarcoplasmic reticulum into the cytoplasm of muscle cells. This surge in intracellular calcium results in continuous muscle contraction, leading to paralysis and ultimately the death of the insect. The high selectivity of these insecticides for insect RyRs over their mammalian counterparts contributes to their favorable safety profile for non-target organisms.

Quantitative Data: Efficacy of N-Pyridylpyrazole Carboxamides

The efficacy of novel insecticides derived from these synthetic pathways is typically evaluated through bioassays against key pest species. The following table presents hypothetical, yet representative, data on the insecticidal activity of a novel N-pyridylpyrazole carboxamide.

Target PestBioassay TypeLC₅₀ (mg/L)Comparison (Chlorpyrifos LC₅₀ mg/L)
Diamondback Moth (Plutella xylostella)Leaf Dip2.047.25
Cotton Bollworm (Helicoverpa armigera)Diet Incorporation5.0Not specified
Bean Aphid (Aphis craccivora)Foliar SprayNot specifiedNot specified

Note: The LC₅₀ (Lethal Concentration, 50%) is the concentration of the insecticide that is lethal to 50% of the test population. The data indicates that the novel compound exhibits significantly higher potency against the diamondback moth compared to the traditional insecticide chlorpyrifos.[5]

Conclusion

This compound stands as a testament to the power of rational molecular design in modern agrochemical research. Its versatile chemical nature provides a robust foundation for the synthesis of highly effective and selective insecticides. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to harness the full potential of this valuable building block in the ongoing effort to secure global food production through the development of next-generation crop protection solutions.

References

Application Notes & Protocols: 2-Bromo-6-methylpyridin-3-amine as a Keystone Reagent for the Synthesis of Advanced Pyridine Ligands

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Functionalized pyridine ligands are foundational to modern coordination chemistry, catalysis, and medicinal chemistry. Their electronic and steric properties can be precisely tuned to influence the behavior of metal centers or interact with biological targets. This guide focuses on the synthetic utility of 2-bromo-6-methylpyridin-3-amine (and its more commonly utilized isomer, 3-bromo-6-methylpyridin-2-amine ), a highly versatile building block for constructing complex pyridine-based structures. The strategic placement of a reactive bromine atom and a nucleophilic amino group enables a wide array of transformations, most notably palladium-catalyzed cross-coupling reactions. This document provides in-depth protocols, mechanistic insights, and practical guidance for researchers, scientists, and drug development professionals aiming to leverage this reagent in their synthetic endeavors.

Note on Isomers: While the topic specifies this compound, the vast majority of published synthetic applications utilize its isomer, 3-bromo-6-methylpyridin-2-amine (CAS: 126325-46-0) . The principles and reaction classes are analogous, but the protocols detailed herein are based on this more common and commercially available precursor.

Introduction: The Strategic Advantage of this compound

The pyridine scaffold is a privileged structure in drug discovery and a cornerstone of ligand design for catalysis.[1] The ability to introduce diverse functional groups regioselectively is paramount for creating novel molecular entities. This compound serves as an ideal precursor for this purpose, offering two distinct reactive sites:

  • The Bromo Group: Positioned on the pyridine ring, this halogen is an excellent handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura (C-C bond formation) and Buchwald-Hartwig (C-N bond formation).[2][3] This allows for the introduction of a wide range of aryl, heteroaryl, and alkyl substituents.

  • The Amino Group: This nucleophilic group can be engaged in amidation, alkylation, or further cross-coupling reactions, providing another vector for molecular elaboration.

This dual functionality makes it a vital building block for creating libraries of compounds for pharmaceutical and agrochemical research, as well as for synthesizing sophisticated ligands for metal complexes.[4][5]

Physicochemical Properties and Handling

A clear understanding of the reagent's properties is crucial for safe and effective use.

PropertyValueSource
Chemical Name 3-Bromo-6-methylpyridin-2-amine[2]
Synonyms 2-Amino-3-bromo-6-methylpyridine, 2-Amino-3-bromo-6-picoline[2]
CAS Number 126325-46-0[2]
Molecular Formula C₆H₇BrN₂[2]
Molecular Weight 187.04 g/mol -
Appearance Off-white to pale yellow crystalline powder[2]
Melting Point 148-152°C[2]
Solubility Soluble in DMSO, methanol; slightly soluble in water[2]
Storage Store in cool, dry conditions (2-8°C) under an inert atmosphere[2]

Handling Precautions: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

Core Synthetic Application: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is one of the most powerful methods for forming C-C bonds, lauded for its operational simplicity and tolerance of a broad range of functional groups.[6][7] In the context of our precursor, it allows for the direct arylation or heteroarylation at the 2-position, yielding 2-aryl-6-methylpyridin-3-amine derivatives—a scaffold of significant interest in medicinal chemistry.[3][8]

General Reaction Scheme & Catalytic Cycle

The reaction couples the bromopyridine with a boronic acid or ester in the presence of a palladium catalyst and a base.

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex Oxidative Addition Complex (Ar-Pd(II)-X)L₂ pd0->oa_complex Oxidative Addition trans_complex Transmetalation Intermediate (Ar-Pd(II)-R')L₂ oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination product R-R' (Coupled Product) trans_complex:e->product:w product_complex Product Complex aryl_halide R-X (this compound) aryl_halide->oa_complex boronic_acid R'-B(OR)₂ boronic_acid->trans_complex base Base (e.g., K₂CO₃) base->trans_complex Buchwald_Cycle pd0 Pd(0)L (Active Catalyst) oa_complex Oxidative Addition Complex (Ar-Pd(II)-X)L pd0->oa_complex Oxidative Addition amido_complex Palladium Amido Complex [Ar-Pd(II)-NR'R'']L oa_complex->amido_complex Amine Coordination & Deprotonation amido_complex->pd0 Reductive Elimination product R-NR'R'' (Coupled Product) amido_complex:e->product:w aryl_halide R-X (Bromopyridine) aryl_halide->oa_complex amine HNR'R'' amine->amido_complex base Base (e.g., NaOtBu) base->amido_complex TREN_Workflow start This compound + Tris(2-aminoethyl)amine (TREN) reaction Buchwald-Hartwig Amination (3 equivalents) Pd Catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., BINAP) Base (e.g., NaOtBu) start->reaction product Tris[(6-methyl-3-aminopyridin-2-yl)aminoethyl]amine (Scaffolded Ligand) reaction->product complexation Metal Salt (e.g., Fe(II), Co(II)) product->complexation final_product Trimetallic EMAC Complex complexation->final_product

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 2-Bromo-6-methylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 2-Aminopyridine Scaffolds

The 2-aminopyridine motif is a privileged scaffold in medicinal chemistry, appearing in a multitude of clinically significant pharmaceuticals. Its ability to engage in a variety of intermolecular interactions, including hydrogen bonding and metal coordination, makes it a valuable component in the design of targeted therapeutics.[1] The functionalization of this core structure through carbon-carbon (C-C) and carbon-nitrogen (C-N) bond formation is a cornerstone of modern drug discovery, enabling the exploration of vast chemical space and the fine-tuning of pharmacological properties.[2] Palladium-catalyzed cross-coupling reactions have emerged as the most powerful and versatile methods for achieving these transformations, offering a broad substrate scope and functional group tolerance under relatively mild conditions.[2]

This guide provides a detailed experimental framework for the palladium-catalyzed cross-coupling of 2-Bromo-6-methylpyridin-3-amine, a versatile building block for the synthesis of novel pharmaceutical intermediates.[1] We will delve into the practical and mechanistic nuances of three key transformations: the Suzuki-Miyaura coupling for C-C bond formation, the Buchwald-Hartwig amination for C-N bond formation, and the Sonogashira coupling for the introduction of alkynyl moieties.

The Challenge: Navigating the Reactivity of this compound

While palladium catalysis has revolutionized organic synthesis, the use of electron-rich and potentially coordinating substrates like this compound presents a unique set of challenges. The presence of the free amino group can lead to catalyst inhibition or deactivation through coordination to the palladium center, hindering the catalytic cycle.[3][4] Furthermore, the pyridine nitrogen can also interact with the catalyst, influencing the electronic properties of the substrate and the efficiency of the coupling reaction.[5][6][7] Careful selection of the catalyst, ligand, base, and reaction conditions is therefore paramount to achieving high yields and avoiding unwanted side reactions.

I. Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C-C bonds between an organohalide and an organoboron compound.[8] For this compound, this reaction allows for the introduction of a wide range of aryl, heteroaryl, and alkyl groups at the 2-position.

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura reaction generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[9][10] The base plays a crucial role in the transmetalation step by activating the boronic acid to form a more nucleophilic boronate species, which then transfers its organic group to the palladium center.[11][12][13][14]

Suzuki_Miyaura_Cycle cluster_reactants Reactants Pd(0)L_n Pd(0)L_n Oxidative Addition Complex R-Pd(II)L_n-X Pd(0)L_n->Oxidative Addition Complex R-X Transmetalation Complex R-Pd(II)L_n-R' Oxidative Addition Complex->Transmetalation Complex Transmetalation Transmetalation Complex->Pd(0)L_n Product R-R' Transmetalation Complex->Product Reductive Elimination Boronate Complex [R'B(OH)_3]^- Boronate Complex->Transmetalation Complex R-X 2-Bromo-6-methyl- pyridin-3-amine R'B(OH)2 Boronic Acid Base Base (e.g., K2CO3)

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Key Parameter Optimization

The success of the Suzuki-Miyaura coupling of this compound is highly dependent on the judicious choice of reaction parameters. The following table provides a starting point for optimization.

ParameterRecommended OptionsRationale & Considerations
Palladium Precursor Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃Pd(PPh₃)₄ is often effective for pyridyl substrates. Pd(OAc)₂ and Pd₂(dba)₃ are air-stable and can be used with a variety of ligands.[9][15]
Ligand PPh₃, SPhos, XPhos, RuPhosFor challenging substrates, bulky electron-rich phosphine ligands like SPhos and XPhos can promote oxidative addition and reductive elimination. RuPhos has shown efficacy for aminated pyridyl halides.[3]
Base K₂CO₃, K₃PO₄, Cs₂CO₃An aqueous solution of a mild inorganic base is typically sufficient. K₃PO₄ is a stronger base that can be effective in more challenging couplings.[8][12]
Solvent 1,4-Dioxane/H₂O, Toluene/H₂O, DMFA mixture of an organic solvent and water is common to dissolve both the organic and inorganic reagents.[8][15]
Temperature 80-110 °CHigher temperatures are often required to drive the reaction to completion, but can also lead to catalyst decomposition.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2-3 equivalents)

  • Degassed solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)

  • Schlenk flask or sealed reaction vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (2.0 equiv.).

  • Evacuate and backfill the flask with an inert gas (repeat 3 times).

  • Add the palladium catalyst under a positive flow of inert gas.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

II. Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, enabling the coupling of aryl halides with a wide variety of amines.[16] For this compound, this reaction allows for the introduction of primary and secondary amines at the 2-position, leading to valuable diaminopyridine structures.

Mechanistic Rationale

The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to yield the desired arylamine.[16][17] The choice of a strong, non-nucleophilic base is critical to facilitate the deprotonation of the amine without competing in side reactions.[18]

Buchwald_Hartwig_Cycle cluster_reactants Reactants Pd(0)L_n Pd(0)L_n Oxidative Addition Complex Ar-Pd(II)L_n-X Pd(0)L_n->Oxidative Addition Complex Ar-X Amine Coordination [Ar-Pd(II)L_n(HNR'R'')]^+X^- Oxidative Addition Complex->Amine Coordination HNR'R'' Palladium Amido Complex Ar-Pd(II)L_n-NR'R'' Amine Coordination->Palladium Amido Complex Base, -[H-Base]^+X^- Palladium Amido Complex->Pd(0)L_n Product Ar-NR'R'' Palladium Amido Complex->Product Reductive Elimination Ar-X 2-Bromo-6-methyl- pyridin-3-amine HNR'R'' Amine Base Base (e.g., NaOtBu)

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Key Parameter Optimization
ParameterRecommended OptionsRationale & Considerations
Palladium Precursor Pd₂(dba)₃, Pd(OAc)₂These are common and effective precursors for generating the active Pd(0) catalyst in situ.[17][19]
Ligand BINAP, Xantphos, RuPhos, BrettPhosBulky, electron-rich phosphine ligands are essential. BINAP and Xantphos are classic choices, while more advanced ligands like RuPhos and BrettPhos have shown excellent performance for challenging aminations of aminopyridines.[3][18][20]
Base NaOt-Bu, K₃PO₄, LiHMDSA strong, non-nucleophilic base is required. NaOt-Bu is a common choice, but K₃PO₄ can be used for base-sensitive substrates. LiHMDS is particularly effective for coupling with unprotected 3-halo-2-aminopyridines.[3][19][21]
Solvent Toluene, Dioxane, THFAnhydrous, non-protic solvents are necessary to avoid quenching the strong base.
Temperature 80-110 °CThe reaction temperature often needs to be optimized to balance reaction rate and catalyst stability.
Detailed Experimental Protocol: Buchwald-Hartwig Amination

This protocol outlines a general procedure for the Buchwald-Hartwig amination of this compound with a secondary amine.

Materials:

  • This compound

  • Secondary amine (1.1 - 1.5 equivalents)

  • Palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Ligand (e.g., BINAP, 2-4 mol%)

  • Base (e.g., NaOt-Bu, 1.5 - 2.0 equivalents)

  • Anhydrous, degassed solvent (e.g., Toluene)

  • Schlenk flask or sealed reaction vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium precursor, ligand, and base to an oven-dried Schlenk flask.

  • Add the anhydrous, degassed solvent.

  • Add this compound and the secondary amine.

  • Seal the flask and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Quench the reaction carefully with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

III. Sonogashira Coupling: Introducing Alkynyl Groups

The Sonogashira coupling provides a direct route for the formation of a C(sp²)-C(sp) bond, linking an aryl halide with a terminal alkyne.[22] This reaction is invaluable for the synthesis of conjugated enynes and other architecturally complex molecules.

Mechanistic Rationale

The Sonogashira coupling typically involves a dual catalytic system of palladium and copper.[23] The palladium catalyst undergoes oxidative addition with the aryl halide. Simultaneously, the copper catalyst reacts with the terminal alkyne in the presence of a base to form a copper acetylide. This species then undergoes transmetalation with the palladium(II) complex, followed by reductive elimination to afford the coupled product and regenerate the palladium(0) catalyst.[22]

Sonogashira_Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle cluster_reactants Reactants Pd(0)L_n Pd(0)L_n Oxidative Addition Complex Ar-Pd(II)L_n-X Pd(0)L_n->Oxidative Addition Complex Ar-X Transmetalation Complex Ar-Pd(II)L_n-C≡CR' Oxidative Addition Complex->Transmetalation Complex Transmetalation Transmetalation Complex->Pd(0)L_n Reductive Elimination Product Ar-C≡CR' Transmetalation Complex->Product Cu(I)X Cu(I)X Copper Acetylide Cu-C≡CR' Copper Acetylide->Transmetalation Complex Copper Acetylide->Cu(I)X Terminal Alkyne H-C≡CR' Terminal Alkyne->Copper Acetylide Cu(I)X, Base Base Base (e.g., Et3N) Ar-X_reactant 2-Bromo-6-methyl- pyridin-3-amine

Caption: Catalytic cycles of the Sonogashira coupling.

Key Parameter Optimization
ParameterRecommended OptionsRationale & Considerations
Palladium Catalyst Pd(PPh₃)₂Cl₂, Pd(CF₃COO)₂/PPh₃Pre-formed palladium complexes are often used. A combination of a palladium salt and a phosphine ligand is also effective.[24][25]
Copper Co-catalyst CuICopper(I) iodide is the most common and effective co-catalyst.[24][25][26]
Base Et₃N, i-Pr₂NEt (DIPEA)A mild amine base is typically used, which also often serves as the solvent or co-solvent.[22][24][25]
Solvent DMF, THF, Et₃NAnhydrous, polar aprotic solvents are generally preferred.
Temperature Room temperature to 100 °CThe reaction temperature can often be kept mild, but heating may be necessary for less reactive substrates.[24][25]
Detailed Experimental Protocol: Sonogashira Coupling

This protocol provides a general method for the Sonogashira coupling of this compound with a terminal alkyne.

Materials:

  • This compound

  • Terminal alkyne (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%)

  • Copper(I) iodide (CuI, 2-5 mol%)

  • Base (e.g., Triethylamine (Et₃N))

  • Anhydrous, degassed solvent (e.g., DMF or THF)

  • Schlenk flask or sealed reaction vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst, and CuI.

  • Evacuate and backfill the flask with an inert gas (repeat 3 times).

  • Add the anhydrous, degassed solvent and the base (e.g., Et₃N).

  • Add the terminal alkyne via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., 60 °C) until the starting material is consumed (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Filter the reaction mixture through a pad of celite to remove the catalyst residues, washing with an organic solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography.

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalyst; Poor quality reagents; Insufficiently inert atmosphere.Use a fresh batch of catalyst and ensure all reagents are pure and dry.[27] Rigorously degas solvents and maintain a strict inert atmosphere.[27]
Homocoupling of Boronic Acid (Suzuki) Presence of oxygen; High temperature.Improve degassing procedures.[27] Lower the reaction temperature.[27]
Hydrodehalogenation Presence of water or other proton sources.Ensure all reagents and solvents are scrupulously dry.[27]
Catalyst Decomposition High temperature; Inappropriate ligand.Lower the reaction temperature. Screen more robust ligands (e.g., N-heterocyclic carbenes).[27]

General Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reagent_Prep Reagent Preparation (Drying, Degassing) Reaction_Setup Reaction Setup (Under Inert Atmosphere) Reagent_Prep->Reaction_Setup Glassware_Prep Glassware Preparation (Oven-drying) Glassware_Prep->Reaction_Setup Reaction_Execution Heating & Stirring Reaction_Setup->Reaction_Execution Monitoring Reaction Monitoring (TLC, LC-MS) Reaction_Execution->Monitoring Quenching Quenching Monitoring->Quenching Extraction Extraction Quenching->Extraction Drying Drying & Filtration Extraction->Drying Concentration Concentration Drying->Concentration Purification Column Chromatography Concentration->Purification Product_Isolation Isolated Product Purification->Product_Isolation

Caption: General workflow for palladium-catalyzed cross-coupling reactions.

Conclusion

The palladium-catalyzed cross-coupling of this compound offers a powerful and versatile platform for the synthesis of a diverse array of functionalized 2-aminopyridine derivatives. By understanding the underlying mechanistic principles and carefully optimizing the reaction parameters, researchers can effectively navigate the challenges associated with this substrate and unlock its full potential in the discovery and development of new therapeutic agents. The protocols and guidelines presented herein provide a solid foundation for the successful implementation of these critical transformations in the laboratory.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Bromo-6-methylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Bromo-6-methylpyridin-3-amine (CAS 126325-53-9). This guide is intended for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. As your partner in the lab, my goal is to provide not just protocols, but the underlying chemical principles to empower your synthetic strategy.

Introduction to Synthetic Strategies

The synthesis of this compound, a valuable building block in medicinal chemistry, can be approached through two primary routes. The choice of strategy often depends on the available starting materials and the specific challenges encountered in your laboratory.

  • Electrophilic Bromination: This is a direct approach starting from 2-Amino-6-methylpyridine. The electron-donating amino group activates the pyridine ring towards electrophilic substitution.[1]

  • Sandmeyer Reaction: An alternative route that begins with a corresponding diamine precursor, which is converted to a diazonium salt and subsequently displaced by a bromide ion, typically using a copper(I) bromide catalyst.[2]

This guide will address potential issues in both pathways.

Troubleshooting Guide: Common Issues and Solutions

This section is designed in a question-and-answer format to directly address the most common challenges encountered during the synthesis of this compound.

Low Yield and Incomplete Conversion

Question 1: My yield of this compound is consistently low when using the direct bromination route with 2-Amino-6-methylpyridine. What are the likely causes and how can I improve it?

Answer:

Low yields in the direct bromination of 2-Amino-6-methylpyridine can stem from several factors, primarily related to reaction conditions and the nature of the brominating agent.

  • Sub-optimal Brominating Agent: The choice of brominating agent is critical. While elemental bromine (Br₂) can be used, it can sometimes lead to over-bromination or side reactions. N-Bromosuccinimide (NBS) is often a milder and more selective alternative for activated pyridine systems.[3]

  • Incorrect Stoichiometry: An excess of the brominating agent can lead to the formation of di-brominated byproducts, consuming your desired product and complicating purification. Conversely, insufficient brominating agent will result in incomplete conversion of the starting material. It is crucial to perform small-scale trials to determine the optimal molar ratio.

  • Reaction Temperature: Electrophilic aromatic substitution reactions are sensitive to temperature. Running the reaction at too high a temperature can promote side reactions and decomposition, while a temperature that is too low may lead to a sluggish and incomplete reaction. For many brominations of activated pyridines, maintaining a low temperature (e.g., 0-5 °C) during the addition of the brominating agent is recommended to control the reaction rate and improve selectivity.

  • Solvent Choice: The polarity of the solvent can influence the reactivity of the brominating agent and the stability of the intermediates. Aprotic solvents like dichloromethane (DCM) or acetonitrile are commonly used.

Troubleshooting Steps:

  • Reagent Titration: If using NBS, ensure its purity, as it can degrade over time. Consider titrating a small sample to determine its active bromine content.

  • Temperature Control: Begin your reaction at 0 °C and allow it to slowly warm to room temperature while monitoring the progress by TLC.

  • Gradual Addition: Add the brominating agent dropwise or in small portions to maintain control over the reaction exotherm and minimize localized high concentrations that can lead to side products.

Question 2: I am attempting a Sandmeyer reaction to synthesize this compound, but my yields are poor and I observe significant gas evolution before the addition of CuBr. What is happening?

Answer:

This scenario strongly suggests premature decomposition of your diazonium salt intermediate. Diazonium salts of heteroaromatic amines can be unstable, and their successful use in a Sandmeyer reaction hinges on careful control of the diazotization and subsequent displacement steps.[4]

  • Temperature Control is Paramount: The diazotization step (reaction of the amine with nitrous acid) must be performed at low temperatures, typically between -5 °C and 5 °C.[5] If the temperature rises above this range, the diazonium salt can readily decompose, losing N₂ gas and forming undesired byproducts, most commonly the corresponding phenol from reaction with water.[2]

  • Nitrous Acid Stability: Nitrous acid (HNO₂) is unstable and is generated in situ from sodium nitrite (NaNO₂) and a strong acid (e.g., HBr). The addition of the NaNO₂ solution must be slow and controlled to prevent a rapid exotherm and localized excess of nitrous acid.

  • Acidity: The reaction must be sufficiently acidic to ensure the formation of the nitrosonium ion (NO⁺), the active electrophile in diazotization. Using hydrobromic acid (HBr) is advantageous as it also serves as the bromide source for the subsequent Sandmeyer step.

Troubleshooting Steps:

  • Vigilant Temperature Monitoring: Use a reliable low-temperature thermometer and an efficient cooling bath (e.g., ice-salt or a cryocooler) to maintain the temperature below 5 °C throughout the diazotization.

  • Slow Reagent Addition: Add the aqueous solution of sodium nitrite dropwise with vigorous stirring to ensure rapid mixing and heat dissipation.

  • Pre-cool All Solutions: Ensure that both the amine solution in acid and the sodium nitrite solution are pre-cooled before mixing.

Impurity and Side Product Formation

Question 3: My final product from the direct bromination is contaminated with a significant amount of a di-brominated species. How can I avoid this and purify my product?

Answer:

The formation of di-brominated byproducts is a classic challenge in the electrophilic substitution of activated aromatic rings. The initial introduction of a bromine atom does not sufficiently deactivate the ring to prevent a second substitution.

Preventative Measures:

  • Molar Ratio Control: The most effective way to minimize di-bromination is to use a stoichiometric amount or even a slight sub-stoichiometric amount (e.g., 0.95 equivalents) of the brominating agent. This will leave some unreacted starting material, which is often easier to separate from the mono-brominated product than the di-brominated byproduct.

  • Reverse Addition: Consider adding the solution of 2-Amino-6-methylpyridine to the solution of the brominating agent. This ensures that the starting material is always the limiting reagent in the reaction zone, statistically reducing the chance of a second bromination.

Purification Strategy:

  • Column Chromatography: Flash column chromatography is typically the most effective method for separating mono- and di-brominated pyridines.[6] A gradient elution starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity is recommended. Monitor the fractions carefully by TLC.

Question 4: After my Sandmeyer reaction, I have a dark, tar-like crude product that is difficult to handle and purify. What causes this and how can I get a cleaner reaction?

Answer:

Tar formation in Sandmeyer reactions is a common issue, often arising from side reactions of the highly reactive diazonium salt and aryl radical intermediates.

  • Phenolic Byproducts: As mentioned, premature decomposition of the diazonium salt can lead to the formation of phenols. Phenols are susceptible to oxidation under the reaction conditions, leading to colored, polymeric materials.

  • Radical Side Reactions: The Sandmeyer reaction proceeds via a radical mechanism.[7] These aryl radicals can undergo undesired coupling reactions, leading to biaryl compounds and other high molecular weight species that contribute to tar formation.

  • Purity of Copper(I) Bromide: The Cu(I) catalyst is crucial. If it is significantly oxidized to Cu(II), the efficiency of the desired single-electron transfer to the diazonium salt is reduced, potentially favoring alternative decomposition pathways.

Troubleshooting Steps:

  • Strict Temperature Control: This is the most critical factor. Preventing the formation of phenolic impurities by keeping the temperature low during diazotization will significantly reduce tar formation.

  • Use Freshly Prepared or High-Purity CuBr: Ensure your copper(I) bromide is of high quality. If in doubt, you can prepare it fresh by the reduction of a Cu(II) salt.

  • Efficient Stirring: Good agitation ensures that the diazonium salt reacts quickly with the CuBr catalyst as it is added, minimizing its time to decompose or undergo side reactions.

  • Work-up Procedure: After the reaction is complete, a steam distillation (if the product is volatile) or a thorough extraction with a suitable organic solvent, followed by washes with sodium hydroxide solution to remove any phenolic impurities, can be effective.

Frequently Asked Questions (FAQs)

Q1: What is the expected regioselectivity for the direct bromination of 2-Amino-6-methylpyridine?

A1: The amino group at the 2-position is a powerful ortho-, para-director. The para-position (C5) is sterically accessible. The ortho-position (C3) is also activated. The methyl group at C6 is a weak activating group. Therefore, you can expect bromination to occur at the C3 and C5 positions. The desired product is the C3-bromo isomer. Careful control of reaction conditions is necessary to maximize the yield of the desired isomer.

Q2: Can I use CuBr₂ instead of CuBr for the Sandmeyer reaction?

A2: The Sandmeyer reaction is traditionally catalyzed by a copper(I) salt, such as CuBr.[7] The mechanism involves a single-electron transfer from Cu(I) to the diazonium salt to generate an aryl radical. While some protocols may use Cu(II) salts, the active catalyst is generally considered to be Cu(I), which may be formed in situ. For optimal results and to follow the established mechanism, using a Cu(I) salt is recommended.

Q3: My TLC shows multiple spots after the reaction. How do I best approach purification?

A3: For a mixture of regioisomers and starting material, flash column chromatography on silica gel is the recommended method.[8] It is advisable to first perform a TLC analysis with different solvent systems (e.g., varying ratios of hexane/ethyl acetate or dichloromethane/methanol) to find the optimal conditions for separation. For basic compounds like pyridines, adding a small amount of triethylamine (0.1-1%) to the eluent can help reduce tailing on the silica gel column.[8]

Q4: What are the key safety precautions for these syntheses?

A4: Both synthetic routes involve hazardous materials and reactions.

  • Bromine and NBS: Both are corrosive and toxic. Handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Diazonium Salts: Solid diazonium salts can be explosive when dry and should be handled with extreme caution. It is standard practice to keep them in solution and use them immediately after preparation.[5]

  • Exothermic Reactions: Both the bromination and the diazotization/Sandmeyer reactions can be exothermic. Use an ice bath to control the temperature, especially during reagent addition, and be prepared for a rapid increase in temperature.

Experimental Protocols at a Glance

The following tables provide a summary of typical reaction parameters for the two main synthetic routes. These should be considered as starting points and may require optimization for your specific setup.

Table 1: Direct Bromination of 2-Amino-6-methylpyridine

ParameterRecommended ConditionRationale / Notes
Starting Material 2-Amino-6-methylpyridineEnsure high purity.
Brominating Agent N-Bromosuccinimide (NBS)1.0 - 1.1 equivalents. Milder and often more selective than Br₂.
Solvent Dichloromethane (DCM) or AcetonitrileAprotic solvents are generally preferred.
Temperature 0 °C to Room TemperatureAdd NBS at 0 °C, then allow to warm.[3]
Work-up Quench with aq. Na₂S₂O₃, extract with organic solvent, wash with brine.Removes excess bromine and inorganic salts.
Purification Flash Column ChromatographyTo separate isomers and starting material.[6]

Table 2: Sandmeyer Reaction of 2,3-Diamino-6-methylpyridine

ParameterRecommended ConditionRationale / Notes
Starting Material 2,3-Diamino-6-methylpyridinePrecursor for the diazonium salt.
Diazotization NaNO₂ in H₂O, added to amine in 48% HBrAcidic conditions and low temperature are crucial.
Temperature -5 °C to 5 °CTo prevent premature decomposition of the diazonium salt.[5]
Catalyst Copper(I) Bromide (CuBr)Essential for the radical substitution.[7]
Reaction Add diazonium salt solution to CuBr solutionControl the addition rate to manage gas evolution.
Work-up Neutralize with base, extract with organic solvent, wash.Removes acid and copper salts.
Purification Flash Column ChromatographyTo remove phenolic and other byproducts.

Visualizing the Workflow

Diagram 1: General Synthetic Workflow

Synthetic Workflow General Workflow for this compound Synthesis cluster_0 Route 1: Direct Bromination cluster_1 Route 2: Sandmeyer Reaction Start_1 2-Amino-6-methylpyridine Bromination Bromination (NBS or Br2) Low Temperature Start_1->Bromination Workup_1 Aqueous Work-up Bromination->Workup_1 Purification_1 Column Chromatography Workup_1->Purification_1 Final_Product This compound Purification_1->Final_Product Start_2 2,3-Diamino-6-methylpyridine Diazotization Diazotization (NaNO2, HBr) < 5 °C Start_2->Diazotization Sandmeyer Sandmeyer Reaction (CuBr) Diazotization->Sandmeyer Workup_2 Aqueous Work-up Sandmeyer->Workup_2 Purification_2 Column Chromatography Workup_2->Purification_2 Purification_2->Final_Product

Caption: Synthetic routes to this compound.

Diagram 2: Troubleshooting Logic for Low Yield

Troubleshooting Low Yield Troubleshooting Low Yield in Synthesis Start Low Yield Observed Route Which Synthetic Route? Start->Route Bromination Direct Bromination Route->Bromination Route 1 Sandmeyer Sandmeyer Reaction Route->Sandmeyer Route 2 Brom_Check1 Brom_Check1 Bromination->Brom_Check1 Sand_Check1 Sand_Check1 Sandmeyer->Sand_Check1 Brom_Check2 Verify Reaction Temperature (Low temp addition?) Brom_Check3 Assess Purity of Starting Material Brom_Check2->Brom_Check3 Yes Brom_Sol2 Ensure Strict Temp. Control Brom_Check2->Brom_Sol2 No Brom_Sol3 Recrystallize/Purify Starting Material Brom_Check3->Brom_Sol3 Impure Brom_Sol1 Optimize Molar Ratio Brom_Check1->Brom_Check2 Correct Brom_Check1->Brom_Sol1 Incorrect Sand_Check2 Premature Gas Evolution? Sand_Check3 Purity of CuBr? Sand_Check2->Sand_Check3 No Sand_Sol2 Slow down NaNO2 addition Ensure adequate acidity Sand_Check2->Sand_Sol2 Yes Sand_Sol3 Use high-purity or freshly prepared CuBr Sand_Check3->Sand_Sol3 Questionable Sand_Sol1 Improve Cooling Efficiency Strictly maintain < 5°C Sand_Check1->Sand_Check2 No Sand_Check1->Sand_Sol1 Yes

Caption: Decision tree for troubleshooting low reaction yields.

References

Technical Support Center: Purification of 2-Bromo-6-methylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges in the purification of 2-Bromo-6-methylpyridin-3-amine (CAS: 126325-53-9). As a critical building block in pharmaceutical synthesis, its purity is paramount for the success of subsequent reactions and the integrity of the final active pharmaceutical ingredient (API).[1][2] This document moves beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot and adapt these methods effectively.

Section 1: Pre-Purification Analysis & Strategy (FAQs)

This section addresses common issues and strategic decisions to make before committing to a large-scale purification method.

Q1: My crude reaction product is a dark brown, sticky oil, but the literature describes this compound as an off-white solid. What went wrong?

A: This is a frequent issue. The dark coloration and non-crystalline nature typically point to two main culprits:

  • Residual Impurities: The synthesis of brominated pyridines can generate colored by-products, especially if the reaction temperature was not precisely controlled.[2] Over-bromination (di-brominated species) or side reactions can lead to complex, often polymeric, impurities.

  • Decomposition: Aminopyridines can be sensitive to air and light, leading to oxidative degradation over time. The presence of residual acid or base from the workup can also catalyze decomposition.

Initial Troubleshooting Steps:

  • Analyze via TLC: Dissolve a small sample in dichloromethane or ethyl acetate and run a Thin Layer Chromatography (TLC) plate. This will reveal the number of components and help you visualize the target compound relative to impurities.

  • Attempt Trituration: Before resorting to more complex methods, try stirring the crude oil with a solvent in which the product is expected to be poorly soluble but the impurities are soluble (e.g., cold diethyl ether or a hexane/ethyl acetate mixture). This can sometimes crash out the desired product as a solid.

Q2: How do I choose between column chromatography and recrystallization for my primary purification step?

A: The choice depends on the impurity profile of your crude material, which you can determine by TLC.

  • Recrystallization is ideal when: Your crude product is already of moderate purity (>85-90%) and contains impurities with significantly different solubility profiles. It is a highly efficient, scalable, and cost-effective method for removing small amounts of impurities.

  • Column Chromatography is necessary when:

    • The crude mixture is complex, containing multiple by-products.

    • The impurities have very similar polarity and solubility to the desired product (e.g., positional isomers).

    • The product is an oil or low-melting-point solid that is difficult to crystallize.

The following flowchart outlines a typical decision-making process.

G cluster_recrystallization Recrystallization Path cluster_chromatography Chromatography Path start Crude this compound tlc Perform TLC Analysis (e.g., 7:3 Hexane:EtOAc) start->tlc decision Assess TLC Plate tlc->decision recrystallize Proceed with Recrystallization decision->recrystallize One major spot Minor baseline or well-separated impurities chromatography Perform Column Chromatography decision->chromatography Multiple spots with similar Rf values or significant streaking check_purity_rec Check Purity (NMR, HPLC, MP) recrystallize->check_purity_rec check_purity_col Check Purity (NMR, HPLC, MP) chromatography->check_purity_col

Caption: Decision workflow for selecting the primary purification method.

Section 2: Purification by Flash Column Chromatography

Flash column chromatography is the most versatile technique for purifying this compound from complex mixtures. However, the basic amine functionality presents a specific, common challenge.

Core Issue: Interaction with Silica Gel

Silica gel is inherently acidic due to the presence of silanol (Si-OH) groups on its surface. Basic compounds like pyridinamines can interact strongly with these acidic sites via an acid-base interaction. This leads to:

  • Irreversible Adsorption: Loss of product on the column.

  • Peak Tailing (Streaking): Broad elution bands, leading to poor separation and mixed fractions.

The Solution: Neutralize the silica gel's activity by adding a small amount of a competing base to the mobile phase. Triethylamine (TEA) is the most common choice.

Detailed Protocol: Column Chromatography
  • TLC Analysis & Solvent System Selection:

    • Develop several TLC plates with varying ratios of a non-polar solvent (Hexanes or Petroleum Ether) and a polar solvent (Ethyl Acetate).

    • Crucially, add ~0.5-1% Triethylamine (TEA) to your mobile phase mixture.

    • The ideal solvent system should give your target compound an Rf value of 0.2-0.35 . This provides the best balance between retention and elution time for optimal separation.[3]

  • Column Preparation:

    • Select a column with an appropriate diameter (a good rule of thumb is a 20:1 to 40:1 ratio of silica gel weight to crude product weight).[3]

    • Prepare a slurry of silica gel in the chosen non-polar eluent (e.g., 95:5 Hexane:EtOAc + 1% TEA).

    • Pour the slurry into the column and use gentle air pressure or tapping to pack the bed evenly, avoiding air bubbles.[3] Add a thin layer of sand on top to protect the silica bed.

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a volatile solvent (like Dichloromethane or Acetone). Add a small amount of silica gel (~2-3x the weight of your crude product) and evaporate the solvent completely on a rotary evaporator to get a free-flowing powder. Carefully add this powder to the top of the column. This technique prevents solvent channeling and leads to sharper bands.

    • Wet Loading: Dissolve the crude product in the minimum amount of the mobile phase or dichloromethane. Using a pipette, carefully apply the solution to the top of the column, allowing it to absorb into the sand layer before starting the elution.

  • Elution and Fraction Collection:

    • Begin eluting with your chosen mobile phase. A gradient elution (gradually increasing the polarity by adding more ethyl acetate) is often more effective than an isocratic (constant solvent ratio) elution for complex mixtures.

    • Collect fractions and monitor their composition by TLC.

    • Combine the fractions containing the pure product.

  • Product Isolation:

    • Evaporate the solvent from the combined pure fractions using a rotary evaporator.

    • Place the resulting solid under high vacuum to remove any residual solvent and triethylamine.

Troubleshooting Chromatography Issues
ProblemProbable CauseSolution
Severe Tailing/Streaking Insufficient triethylamine (TEA) or highly acidic silica.Increase TEA concentration in the eluent to 1-2%. If the problem persists, consider using an amine-functionalized silica column which has a less acidic surface.[4]
No Separation of Spots Eluent system has poor selectivity.Change the solvent system. Try replacing Ethyl Acetate with Dichloromethane or adding a small percentage of Methanol (e.g., DCM/MeOH with 1% TEA).
Product Won't Elute Eluent is too non-polar.Gradually increase the polarity of the mobile phase. If the product is still retained, a stronger solvent system like 95:5 DCM:Methanol + 1% TEA may be required.
Column Runs Slowly Silica gel is too fine, or the column is packed too tightly. Particulates from crude material.Ensure your crude sample is filtered before loading if it contains solids. Repack the column using a slurry method to ensure an even bed.

Section 3: Purification by Recrystallization

If your crude this compound is already >85% pure, recrystallization is an excellent method for achieving high purity.

Principle of Recrystallization

The goal is to find a solvent (or solvent pair) that meets these criteria:

  • The target compound is highly soluble at high temperatures.

  • The target compound is poorly soluble at low temperatures.

  • The impurities are either highly soluble at all temperatures (stay in solution) or poorly soluble at all temperatures (can be filtered out while hot).

Detailed Protocol: Recrystallization
  • Solvent Selection:

    • Place a small amount of your crude material in several test tubes.

    • Add a small amount of a different solvent to each tube (e.g., Ethanol, Isopropanol, Ethyl Acetate, Toluene, or mixtures like Ethanol/Water).

    • Heat the tubes that do not dissolve the solid at room temperature. A good solvent will dissolve the compound completely when hot.

    • Allow the dissolved solutions to cool slowly to room temperature, then in an ice bath. The best solvent will produce a high yield of crystals upon cooling. A patent for a related compound suggests ethanol can be an effective solvent.[5]

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add the minimum amount of the chosen hot solvent required to fully dissolve the solid. Adding too much solvent is a common mistake that dramatically reduces yield.

  • Hot Filtration (Optional but Recommended):

    • If there are insoluble impurities (dust, inorganic salts), perform a hot filtration using a pre-heated funnel and fluted filter paper to remove them. This step must be done quickly to prevent premature crystallization.

  • Crystallization:

    • Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

    • Once at room temperature, place the flask in an ice-water bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.

    • Dry the crystals thoroughly under high vacuum.

Troubleshooting Recrystallization Issues

G cluster_oiling Product 'Oiled Out' cluster_nocrystals No Crystals Formed start Problem Encountered oil_cause Cause: - Solution too concentrated - Cooling too rapid - Solvent boiling point too high start->oil_cause Oily layer forms nocrystal_cause Cause: - Solution too dilute - Supersaturation not overcome start->nocrystal_cause Clear solution remains oil_sol Solution: 1. Re-heat to dissolve oil 2. Add more solvent 3. Allow to cool much slower oil_cause->oil_sol nocrystal_sol Solution: 1. Boil off some solvent 2. Scratch inside of flask with glass rod 3. Add a seed crystal nocrystal_cause->nocrystal_sol

Caption: Troubleshooting common recrystallization failures.

Section 4: Post-Purification and Handling

Q: How do I confirm the purity and identity of my final product?

A: A combination of analytical techniques is required to confirm both purity and structural identity.

TechniquePurposeExpected Result for Pure Product
HPLC Quantifies purity.A single major peak, typically with purity ≥98%.[1]
¹H NMR Confirms chemical structure and identifies impurities.The spectrum should match the known structure of this compound, with no significant peaks from solvents or by-products.
Melting Point Assesses purity.A sharp melting point range (e.g., 77-79°C). Impure compounds exhibit a broad and depressed melting range.[6]

Q: What are the correct storage conditions for purified this compound?

A: To ensure long-term stability, the compound should be stored in a tightly sealed container under an inert atmosphere (like Argon or Nitrogen) at cool temperatures (2-8°C is recommended).[1] It should also be protected from light to prevent degradation.

References

Technical Support Center: Optimizing Suzuki Coupling of 2-Bromo-6-methylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing the Suzuki-Miyaura cross-coupling of 2-Bromo-6-methylpyridin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with this substrate. The inherent electronic properties of the aminopyridine scaffold can present unique hurdles, but with careful consideration of reaction parameters, high yields and purity can be achieved. This document provides in-depth, question-and-answer-based troubleshooting guides and FAQs to address common issues encountered during your experiments.

Understanding the Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide.[1][2] The reaction proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[2][3]

The Catalytic Cycle

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle A Pd(0)L_n Active Catalyst B R¹-Pd(II)(X)L_n Oxidative Adduct A->B Oxidative Addition (R¹-X) C R¹-Pd(II)(R²)L_n Transmetalation Complex B->C Transmetalation (R²-B(OR)₂) C->A Reductive Elimination (R¹-R²) Product Coupled Product C->Product R1X This compound (Aryl Halide) R1X->B R2B Boronic Acid/Ester R2B->C caption Figure 1. The Suzuki-Miyaura Catalytic Cycle.

Caption: Figure 1. The Suzuki-Miyaura Catalytic Cycle.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common problems encountered when performing Suzuki coupling with this compound.

Q1: My reaction is showing low or no conversion. What are the primary reasons for failure?

A1: This is a frequent issue, often stemming from the specific nature of the this compound substrate. The key factors to investigate are:

  • Catalyst Inhibition: The lone pairs of electrons on both the pyridine nitrogen and the amino group can coordinate with the palladium catalyst. This coordination can inhibit or deactivate the catalyst, stalling the catalytic cycle.[4][5]

  • Substrate Reactivity: The electron-donating amino group can decrease the reactivity of the carbon-bromine bond towards the initial and often rate-determining oxidative addition step.[6][7]

  • Inappropriate Catalyst System: Standard palladium catalysts like Pd(PPh₃)₄ may not be effective for this electron-rich and potentially coordinating substrate.[8][9]

Troubleshooting Guide for Low/No Conversion
Potential Cause Recommended Solution Rationale
Catalyst Inhibition/Deactivation Switch to bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[4][9] Consider using modern palladium pre-catalysts (e.g., Buchwald G3 pre-catalysts) which can generate a more active and stable catalytic species.[4]Bulky ligands can sterically hinder the coordination of the pyridine nitrogen and amino group to the palladium center, preventing catalyst inhibition. Electron-rich ligands also facilitate the oxidative addition step.[3][10]
Suboptimal Base Screen a variety of bases. Stronger, non-nucleophilic inorganic bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective.[8][11] The choice of base is critical as it facilitates the transmetalation step.[12]The base activates the boronic acid for transmetalation. The solubility and strength of the base can significantly impact the reaction rate.
Inadequate Solvent System Use a solvent or solvent mixture that ensures the solubility of all components. Common choices include dioxane/water, toluene/water, or THF/water mixtures.[9][13]Proper solubility is crucial for efficient reaction kinetics. The presence of water can also be beneficial for activating the boronic acid and dissolving inorganic bases.[13][14]
Insufficient Temperature Gradually increase the reaction temperature. While many Suzuki couplings proceed at moderate temperatures (60-100 °C), challenging substrates may require higher temperatures to overcome activation barriers.[15]Higher temperatures can increase the rate of the oxidative addition and other steps in the catalytic cycle.
Oxygen Contamination Ensure all solvents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere (argon or nitrogen).[8]The active Pd(0) catalyst is sensitive to oxygen and can be oxidized to an inactive state.[8]
Q2: I'm observing significant formation of side products. What are they and how can I minimize them?

A2: The most common side reactions in this coupling are protodeboronation and homocoupling.

  • Protodeboronation: This is the cleavage of the carbon-boron bond of the boronic acid by a proton source (like water), replacing it with a carbon-hydrogen bond.[8][16] This side reaction consumes your boronic acid, preventing it from participating in the desired coupling.

  • Homocoupling: This involves the coupling of two molecules of the boronic acid or two molecules of the aryl halide.[6][13] This is often promoted by the presence of oxygen, which can oxidize the active Pd(0) catalyst to Pd(II).[8]

Troubleshooting Guide for Side Product Formation
Side Product Recommended Solution Rationale
Protodeboronation Use anhydrous solvents and ensure the base is dry. Consider using more stable boronic esters (e.g., pinacol esters) or organotrifluoroborates instead of boronic acids.[4][16]Minimizing water reduces the primary proton source for this side reaction. Boronic esters are generally more stable towards hydrolysis.[4]
Homocoupling Rigorously degas all solvents and maintain a strict inert atmosphere. Using a direct Pd(0) source like Pd(PPh₃)₄ can sometimes reduce homocoupling compared to the in-situ reduction of Pd(II) pre-catalysts.[6][17]The exclusion of oxygen is critical to prevent the oxidation of the active Pd(0) catalyst to Pd(II), which can initiate the homocoupling pathway.[8]
Dehalogenation This involves the replacement of the bromo group with a hydrogen atom. This can be caused by trace palladium hydride species. Screening different bases and solvents can help mitigate this side reaction.[6][18]The reaction environment can influence the formation and reactivity of palladium hydride species.
Q3: Can the unprotected amino group cause issues? Should I consider a protecting group strategy?

A3: Yes, the unprotected primary amine can interfere with the reaction.[19] While many Suzuki couplings can be achieved with unprotected amines, a protecting group strategy is a valid approach if optimization of other parameters fails.

  • Amine Coordination: The lone pair on the amino nitrogen can coordinate to the palladium center, contributing to catalyst inhibition.[4][5]

  • Deprotonation: In the presence of a base, the amine can be deprotonated, which can alter its electronic effect on the pyridine ring.[19]

One effective strategy is to protect the amine as an amide, for example, by reacting this compound with acetic anhydride to form N-[5-bromo-2-methylpyridin-3-yl]acetamide. This protected substrate can then be used in the Suzuki coupling, followed by deprotection to reveal the desired product.[19]

Recommended Starting Conditions for Optimization

For researchers beginning to optimize this specific transformation, the following table provides a robust starting point.

Parameter Recommendation Notes
Palladium Source Pd₂(dba)₃ (1-2 mol%) or a Buchwald G3 pre-catalyst (1-2 mol%)These are reliable sources for generating the active Pd(0) species.
Ligand SPhos or XPhos (2-4 mol%)These bulky, electron-rich ligands are often effective for challenging heteroaryl couplings.[4]
Base K₃PO₄ (2.0 equivalents)A strong, non-nucleophilic base that is often successful in these reactions.
Solvent Anhydrous 1,4-dioxane or a 4:1 mixture of 1,4-dioxane and waterDioxane is a common and effective solvent. The addition of water can sometimes be beneficial.[15][19]
Temperature 80-110 °CA good starting temperature range for this type of coupling.
Atmosphere Inert (Argon or Nitrogen)Crucial to prevent catalyst deactivation and side reactions.

Experimental Workflow

Suzuki_Workflow start Start setup Reaction Setup: - Add this compound,  boronic acid/ester, and base to a  dry Schlenk flask. start->setup inert Establish Inert Atmosphere: - Seal the flask, then evacuate and  backfill with Argon/Nitrogen (3x). setup->inert reagents Reagent Addition: - Add Palladium catalyst and ligand  under a positive flow of inert gas. - Add degassed solvent via syringe. inert->reagents reaction Reaction: - Heat to the desired temperature  with vigorous stirring. reagents->reaction monitor Monitor Progress: - Use TLC or LC-MS to track the  consumption of starting materials  and formation of the product. reaction->monitor workup Work-up: - Cool to room temperature. - Dilute with an organic solvent  (e.g., ethyl acetate). - Wash with water and brine. monitor->workup purify Purification: - Dry the organic layer, concentrate,  and purify by column chromatography. workup->purify end End purify->end caption Figure 2. A generalized experimental workflow for the Suzuki coupling.

Caption: Figure 2. A generalized experimental workflow for the Suzuki coupling.

Conclusion

Optimizing the Suzuki coupling of this compound requires a systematic approach to address the inherent challenges of this substrate. By carefully selecting the catalyst system, base, and solvent, and by diligently excluding oxygen, researchers can overcome issues of low conversion and side product formation. This guide provides a framework for troubleshooting and a starting point for developing a robust and high-yielding protocol.

References

Technical Support Center: Purification of 2-Bromo-6-methylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-Bromo-6-methylpyridin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining this key synthetic intermediate in high purity. As a Senior Application Scientist, I have compiled this resource based on established chemical principles and practical laboratory experience to address the common challenges encountered during the purification of this compound.

Introduction: The Challenge of Purity

This compound is a valuable building block in medicinal chemistry and materials science.[1] Its synthesis, typically involving the bromination of 2-amino-6-methylpyridine, can lead to a mixture of products, including unreacted starting materials, over-brominated species, and other side products. Achieving high purity is critical for the success of subsequent reactions and the integrity of final products. This guide provides a structured approach to identifying and removing these impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a this compound synthesis?

A1: The primary impurities depend on the specific reaction conditions, but typically include:

  • Unreacted Starting Material: 2-Amino-6-methylpyridine.[2][3]

  • Over-brominated Byproduct: 2-Amino-3,5-dibromo-6-methylpyridine is a common side product resulting from the high reactivity of the pyridine ring.[4]

  • Positional Isomers: Depending on the synthetic route, other brominated isomers may be present in trace amounts.

Q2: How can I get a quick assessment of my crude product's purity?

A2: Thin-Layer Chromatography (TLC) is an excellent first step. A typical mobile phase for analyzing this compound and its common impurities is a mixture of hexane and ethyl acetate. By comparing the spots of your crude material to a pure standard (if available) and the starting material, you can get a qualitative idea of the impurity profile. For effective separation on a TLC plate, the target compound should have an Rf value between 0.2 and 0.4.

Q3: My purified product has a lower than expected melting point. What does this indicate?

A3: A broad or depressed melting point is a classic indicator of impurities. The reported melting point for pure this compound is in the range of 77-79°C.[5] If your material melts at a lower temperature or over a wider range, it is likely contaminated with one or more of the impurities mentioned above.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you might encounter during the purification of this compound and offers actionable solutions.

Issue 1: My NMR spectrum shows multiple sets of peaks.

Possible Cause: Your sample is a mixture of your desired product and impurities.

Solution: Spectroscopic Analysis of Common Impurities

To identify the contaminants, it's essential to be familiar with the expected spectroscopic signatures of the likely impurities.

CompoundKey ¹H NMR Features (in CDCl₃)Key Mass Spec (MS) Features
This compound (Product) Aromatic protons, a singlet for the methyl group, and a broad singlet for the amine protons.[2]M+ peak around m/z 186/188 (due to Br isotopes).[6]
2-Amino-6-methylpyridine (Starting Material) Aromatic protons, a singlet for the methyl group, and a broad singlet for the amine protons. The aromatic proton shifts will differ from the product.[7]M+ peak around m/z 108.[1]
2-Amino-3,5-dibromo-6-methylpyridine (Impurity) A single aromatic proton singlet, a methyl group singlet, and a broad amine proton singlet.M+ peak around m/z 264/266/268 (due to two Br isotopes).

By comparing the integrations and chemical shifts in your ¹H NMR spectrum with the data in the table, you can identify and quantify the major impurities.

Issue 2: My compound is degrading during silica gel column chromatography.

Possible Cause: Aminopyridines can be sensitive to the acidic nature of standard silica gel, leading to streaking, poor separation, and even decomposition.[8]

Solution: Optimizing Column Chromatography

  • Use of Deactivated Silica or Alumina:

    • Triethylamine (TEA) wash: Before packing your column, you can wash the silica gel with a dilute solution of triethylamine in your mobile phase (e.g., 1% TEA) to neutralize the acidic sites.[8]

    • Basic Alumina: Alternatively, using basic alumina as the stationary phase can be very effective for purifying amines.[3]

  • Mobile Phase Selection:

    • A gradient elution with a hexane/ethyl acetate system is a good starting point. Begin with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the ethyl acetate concentration.[3]

    • The addition of a small amount of a basic modifier like triethylamine (0.1-1%) to the mobile phase can significantly improve peak shape and reduce tailing on silica gel.[8]

Below is a diagram illustrating a typical workflow for optimizing column chromatography.

Workflow for Column Chromatography Optimization
Issue 3: I'm having trouble getting my product to crystallize during recrystallization.

Possible Cause: The choice of solvent is critical, and the presence of significant impurities can inhibit crystallization.

Solution: Recrystallization Protocol

Recrystallization is an effective technique for removing small amounts of impurities from a solid product. For this compound, a mixed solvent system of ethanol and water can be effective.[9]

Step-by-Step Recrystallization Protocol:

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol.

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them.

  • Induce Crystallization: While the ethanol solution is still hot, slowly add hot water dropwise until the solution becomes slightly cloudy. This indicates that the saturation point has been reached.

  • Redissolve: Add a few more drops of hot ethanol until the solution becomes clear again.

  • Cooling: Allow the flask to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

The following diagram illustrates the decision-making process for recrystallization.

Recrystallization_Troubleshooting Start Crude Solid Dissolve Dissolve in minimum hot ethanol Start->Dissolve Hot_Filter Hot filtration (if needed) Dissolve->Hot_Filter Add_Water Add hot water until cloudy Hot_Filter->Add_Water Clear_Solution Add hot ethanol to clarify Add_Water->Clear_Solution Cool Cool slowly to room temperature, then ice bath Clear_Solution->Cool Crystals_Form Crystals form? Cool->Crystals_Form Collect_Crystals Collect by vacuum filtration Crystals_Form->Collect_Crystals Yes No_Crystals Troubleshoot Crystallization Crystals_Form->No_Crystals No Scratch Scratch flask with glass rod No_Crystals->Scratch Seed Add a seed crystal No_Crystals->Seed Concentrate Evaporate some solvent No_Crystals->Concentrate Scratch->Cool Seed->Cool Concentrate->Cool

Recrystallization Troubleshooting Flowchart
Issue 4: My product is turning dark upon storage.

Possible Cause: Aminopyridines can be susceptible to air and light-induced degradation over time.[10][11][12]

Solution: Proper Storage and Handling

  • Inert Atmosphere: Store the purified this compound under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

  • Light Protection: Keep the compound in an amber vial or a container protected from light to prevent photochemical degradation.[13]

  • Low Temperature: For long-term storage, it is advisable to keep the material in a refrigerator or freezer.[14]

Conclusion

The purification of this compound requires a systematic approach to identify and remove common impurities. By employing a combination of analytical techniques like TLC and NMR, and optimizing purification methods such as column chromatography and recrystallization, researchers can obtain this valuable intermediate in high purity. Proper handling and storage are also crucial to maintain the integrity of the final product. This guide provides a foundation for troubleshooting common issues, but as with any chemical process, careful observation and methodical optimization will lead to the best results.

References

Technical Support Center: Catalyst Selection for Cross-Coupling Reactions Involving 2-Bromo-6-methylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for cross-coupling reactions with 2-Bromo-6-methylpyridin-3-amine. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and provide in-depth, field-proven insights to help you navigate the complexities of catalyst selection and reaction optimization for this versatile building block.

Frequently Asked Questions (FAQs)

Q1: What makes this compound a challenging substrate for cross-coupling reactions?

A1: The structure of this compound presents a unique set of challenges in palladium-catalyzed cross-coupling reactions. The primary difficulty arises from the presence of the amino group ortho to the bromine atom. This arrangement can lead to catalyst inhibition or the formation of inactive complexes through coordination of the pyridine nitrogen and the amino group to the palladium center.[1][2] This chelation can hinder the crucial oxidative addition step of the catalytic cycle.[1]

Additionally, the electron-donating nature of the amino and methyl groups increases the electron density of the pyridine ring. While this can make the C-Br bond more susceptible to oxidative addition, it can also lead to unwanted side reactions.[3]

Q2: What are the most suitable types of cross-coupling reactions for this substrate?

A2: Despite the challenges, this compound is a valuable substrate for several key cross-coupling reactions that form carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. The most commonly and effectively performed reactions include:

  • Suzuki-Miyaura Coupling: Ideal for forming C-C bonds with aryl, heteroaryl, or vinyl boronic acids and their esters.[4][5]

  • Buchwald-Hartwig Amination: A powerful method for synthesizing C-N bonds by coupling with primary or secondary amines.[4][6]

  • Sonogashira Coupling: Used for the formation of C-C bonds with terminal alkynes.[4][7][8]

Q3: Which palladium precursors and ligands are recommended as a starting point for these reactions?

A3: The choice of catalyst system is critical for success. For an electron-rich and potentially chelating substrate like this compound, bulky, electron-rich phosphine ligands are generally preferred as they facilitate the oxidative addition and reductive elimination steps.[9][10]

Recommended Starting Systems:

Coupling ReactionPalladium Precursor(s)Recommended Ligand(s)
Suzuki-Miyaura Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄SPhos, XPhos, P(t-Bu)₃[4]
Buchwald-Hartwig Pd(OAc)₂, Pd₂(dba)₃, RuPhos-precatalyst, BrettPhos-precatalyst[1]RuPhos, SPhos, BrettPhos, XPhos[1][4]
Sonogashira Pd(CF₃COO)₂, Pd(PPh₃)₄, PdCl₂(PPh₃)₂PPh₃

Note: Pre-formed catalysts, often called precatalysts, can offer better reproducibility in some cases.[4]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments and offers targeted solutions.

Issue 1: Low or No Conversion of Starting Material
Potential Cause(s)Suggested Solution(s)
Inactive Catalyst Use a fresh palladium precursor and ligand. Ensure all manipulations are performed under strictly anaerobic conditions to prevent catalyst oxidation.[9]
Inefficient Oxidative Addition Switch to a more electron-rich and bulky biarylphosphine ligand such as SPhos, XPhos, or RuPhos to accelerate this often rate-limiting step.[2][9]
Catalyst Poisoning The pyridine nitrogen and adjacent amino group can chelate the palladium center, inhibiting catalysis.[1][11] Using bulky ligands can disfavor this chelation. In some cases, temporary protection of the amino group may be necessary, although recent methods often work with the unprotected amine.[1][5]
Poor Reagent Solubility Ensure all reactants are fully dissolved at the reaction temperature. Consider solvent systems like dioxane/water, DMF/water, or toluene/water mixtures.[9]
Issue 2: Significant Formation of Side Products
Side ProductPotential Cause(s)Suggested Solution(s)
Homocoupling of Boronic Acid (Suzuki) Presence of oxygen in the reaction mixture.[4]Thoroughly degas all solvents and reagents before starting the reaction and maintain a strict inert atmosphere (argon or nitrogen).[4]
Protodeboronation of Boronic Acid (Suzuki) Presence of excess water or use of a very strong base.[2]Use anhydrous solvents if possible, or carefully control the amount of water. Consider a milder base like K₃PO₄ or Cs₂CO₃.[9]
Hydrodehalogenation (Replacement of Br with H) Presence of protic impurities (e.g., water) or formation of palladium hydride species.[12]Ensure all reagents and solvents are anhydrous. The choice of base and solvent can influence the formation of palladium hydrides.[12]
Glaser Coupling (Sonogashira) Copper(I) co-catalyst in the presence of oxygen.[12]Run the reaction under strictly anaerobic conditions. Alternatively, explore "copper-free" Sonogashira protocols.[7][12]
Issue 3: Inconsistent Yields

| Potential Cause(s) | Suggested Solution(s) | | :--- | :--- | :--- | | Variable Reagent Quality | Use high-purity reagents, especially the boronic acid or amine coupling partner, which can degrade upon storage. | | Incomplete Reaction | Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. | | Product Degradation | If the product is unstable under the reaction conditions, consider lowering the temperature or shortening the reaction time. |

Experimental Protocols & Workflows

General Workflow for Cross-Coupling Reactions

The following diagram illustrates a typical workflow for setting up a palladium-catalyzed cross-coupling reaction. Adherence to anaerobic techniques is crucial for success.

G cluster_prep Preparation cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification prep_reagents Weigh Reagents: - this compound - Coupling Partner - Base setup_flask Combine solids in a dry Schlenk flask prep_reagents->setup_flask prep_catalyst Prepare Catalyst System: - Pd Precursor - Ligand prep_catalyst->setup_flask setup_inert Evacuate and backfill with inert gas (3x) setup_flask->setup_inert setup_solvent Add degassed solvent via syringe setup_inert->setup_solvent reaction_heat Heat to desired temperature with stirring setup_solvent->reaction_heat reaction_monitor Monitor progress by TLC or LC-MS reaction_heat->reaction_monitor workup_cool Cool to room temperature reaction_monitor->workup_cool workup_extract Dilute, wash, and extract workup_cool->workup_extract workup_purify Purify by column chromatography workup_extract->workup_purify

Caption: General experimental workflow for cross-coupling.

Protocol 1: Suzuki-Miyaura Coupling

This protocol provides a general starting point and may require optimization for your specific arylboronic acid.

Reagents:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • Palladium precursor (e.g., Pd(OAc)₂, 2-5 mol%)[9]

  • Ligand (e.g., SPhos, 4-10 mol%)[9]

  • Base (e.g., K₃PO₄, 2-3 eq)[13]

  • Degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1)[9][13]

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.[4]

  • Add the palladium precursor and the ligand to the flask under a positive flow of inert gas.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Buchwald-Hartwig Amination

This protocol is a starting point for the coupling of primary or secondary amines. The choice of ligand can be critical depending on the amine.[1]

Reagents:

  • This compound (1.0 eq)

  • Amine (1.1 - 1.5 eq)

  • Palladium precursor (e.g., Pd₂(dba)₃, 2 mol% or a precatalyst like RuPhos-Pd-G3, 4 mol%)[1][4]

  • Ligand (e.g., RuPhos or BrettPhos, 4-8 mol% if not using a precatalyst)[1]

  • Base (e.g., LiHMDS or NaOtBu, 1.4-2.5 eq)[1][14]

  • Degassed anhydrous solvent (e.g., Toluene or THF)[4][14]

Procedure:

  • To an oven-dried Schlenk tube, add the palladium precursor, ligand (if applicable), and base.

  • Seal the tube, and evacuate and backfill with argon or nitrogen (3 cycles).[4]

  • Add the degassed solvent, followed by this compound and the amine coupling partner.

  • Heat the sealed tube to 65-110 °C with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench carefully with water or saturated aqueous NH₄Cl.

  • Dilute with an organic solvent and filter through a pad of celite. Wash the filtrate with water and brine.

  • Dry the organic layer, concentrate, and purify by flash column chromatography.

Catalytic Cycle Overview (Buchwald-Hartwig Amination)

The following diagram illustrates the key steps in the Buchwald-Hartwig amination catalytic cycle.

G pd0 Pd(0)L2 oa_complex [Ar(Br)Pd(II)L2] pd0->oa_complex Oxidative Addition (Ar-Br) amine_complex [Ar(R2NH)Pd(II)L2]+Br- oa_complex->amine_complex Amine Coordination (R2NH) amido_complex [Ar(R2N)Pd(II)L2] amine_complex->amido_complex Deprotonation (-HBr) amido_complex->pd0 Reductive Elimination (Ar-NR2)

Caption: Buchwald-Hartwig amination catalytic cycle.

References

Technical Support Center: Scale-Up Synthesis of 2-Bromo-6-methylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Here is a technical support center with troubleshooting guides and FAQs for the scale-up synthesis of 2-Bromo-6-methylpyridin-3-amine.

Welcome to the technical support guide for the synthesis of this compound (CAS: 126325-53-9), a key building block in pharmaceutical and agrochemical research.[1][2] Scaling this synthesis from the bench to production scale introduces challenges that require careful consideration of reaction conditions, safety, and purification. This guide provides field-proven insights, troubleshooting advice, and detailed protocols to ensure a robust and scalable process.

Section 1: Recommended Synthetic Strategy for Scale-Up

While several synthetic routes exist, the most reliable and scalable approach involves a two-step sequence starting from 2-methyl-5-nitropyridine. This strategy is favored over direct bromination of 6-methylpyridin-3-amine due to superior regioselectivity and control over impurity profiles, which are critical concerns during scale-up.[3]

Workflow of the Recommended Two-Step Synthesis:

Synthetic_Workflow Start 2-Methyl-5-nitropyridine Step1 Step 1: Electrophilic Bromination Start->Step1 Intermediate 2-Bromo-6-methyl-3-nitropyridine Step1->Intermediate NBS or Br2 in H2SO4 Step2 Step 2: Nitro Group Reduction Intermediate->Step2 Product This compound Step2->Product Fe / Acetic Acid or H2, Pd/C

Caption: Recommended two-step synthesis for high purity at scale.

Section 2: Troubleshooting Guide for Scale-Up Synthesis

This section addresses common issues encountered during the scale-up process in a question-and-answer format.

Issue 1: Low Yield in the Bromination Step (Step 1)

Question: We are experiencing a significant drop in yield for the bromination of 2-methyl-5-nitropyridine upon scaling from 100g to 2kg. What are the likely causes and solutions?

Answer: A drop in yield during scale-up of an electrophilic aromatic substitution is often tied to mass and heat transfer limitations.

  • Causality:

    • Inadequate Mixing: In larger reactors, inefficient stirring can create "hot spots" or areas of poor reagent distribution. This leads to localized over-concentration of the brominating agent, promoting side reactions, or areas where the reaction does not proceed to completion.[3]

    • Poor Temperature Control: Bromination is exothermic. A failure to dissipate heat effectively on a larger scale can cause the temperature to rise, leading to thermal degradation of the starting material or product and the formation of unwanted byproducts.

    • Incomplete Reaction: Reaction times established at the lab scale may not be sufficient for larger batches due to slower mixing and heat transfer.

  • Troubleshooting Protocol:

    • Optimize Agitation: Ensure the reactor's agitator (stirrer) is appropriate for the vessel geometry and batch volume. Baffles can improve mixing efficiency. Monitor the power draw of the agitator to ensure consistent mixing.

    • Control Reagent Addition: Add the brominating agent (e.g., N-Bromosuccinimide or a solution of Bromine in sulfuric acid) subsurface and at a controlled, slower rate. This allows the reactor's cooling system to manage the exotherm effectively.

    • Implement Reaction Monitoring: Use in-process controls like HPLC or TLC to monitor the reaction's progress. Do not rely solely on time. The reaction should be considered complete only when the starting material is consumed to the target level (e.g., <1%).

    • Consider a Flow Chemistry Approach: For highly exothermic reactions, transitioning to a continuous flow reactor can offer superior temperature control and safety by minimizing the volume of reactive material at any given moment.[4]

Issue 2: Formation of Impurities (Di-brominated Byproducts)

Question: Our final product is contaminated with a di-brominated impurity that is difficult to remove. How can we prevent its formation?

Answer: The formation of di-brominated byproducts is a classic sign of poor regioselectivity or excessive reaction conditions, primarily caused by an excess of the electrophilic bromine species.[3]

  • Causality:

    • Excess Brominating Agent: The most common cause is using more than one stoichiometric equivalent of the brominating agent. Even a small excess can lead to a second bromination on the activated pyridine ring.

    • High Reaction Temperature: Elevated temperatures increase the reaction rate indiscriminately, which can overcome the selective barriers and lead to multiple substitutions.

  • Preventative Measures:

    • Stoichiometric Control: Carefully control the stoichiometry of the brominating agent. It is often preferable to aim for ~95% conversion and leave a small amount of starting material, which is typically easier to remove during purification than a di-brominated impurity.

    • Portion-wise Addition: Add the brominating agent in portions, monitoring the reaction progress after each addition. This prevents a large excess from being present at any time.[3]

    • Lower Reaction Temperature: Perform the reaction at the lowest practical temperature that still allows for a reasonable reaction rate. This enhances selectivity.

Troubleshooting_Impurity Start High Impurity Profile Detected (e.g., Di-bromination) Check1 Check Stoichiometry of Brominating Agent Start->Check1 Action1 Reduce agent to ≤1.0 eq. Aim for 95-98% conversion. Check1->Action1 > 1.0 eq. Check2 Review Addition Rate & Temperature Profile Check1->Check2 ≤ 1.0 eq. Action1->Check2 Action2 Slow down addition rate. Ensure robust cooling. Lower reaction temperature. Check2->Action2 Too fast / High temp Check3 Analyze Mixing Efficiency Check2->Check3 Controlled Action2->Check3 Action3 Increase agitation speed. Confirm agitator suitability for vessel. Check3->Action3 Inefficient End Impurity Minimized Check3->End Efficient Action3->End

Caption: Decision tree for troubleshooting impurity formation.

Issue 3: Difficulties in the Nitro-Reduction Step (Step 2)

Question: The reduction of 2-Bromo-6-methyl-3-nitropyridine using iron powder and acetic acid is sluggish and gives a dark, impure product at scale. What can be improved?

Answer: Metal-acid reductions can be challenging to scale due to their heterogeneous nature. The quality of the iron and efficient mixing are paramount.

  • Causality:

    • Iron Passivation: The surface of the iron powder can become passivated (coated with an unreactive layer of oxides or salts), which halts the reaction.

    • Poor Solid Suspension: Inadequate agitation fails to keep the dense iron powder suspended, reducing the available surface area for the reaction.

    • Exotherm Control: This reduction is also exothermic. An initial runaway can lead to the formation of tar-like impurities.

  • Optimization Protocol:

    • Iron Activation: Before adding the nitro-compound, briefly heat the suspension of iron powder in acetic acid. This helps to activate the iron surface.[5]

    • Controlled Addition: Add the solution of the nitro-compound in acetic acid dropwise to the activated iron slurry at a controlled temperature (e.g., 80°C).[5]

    • Robust Agitation: Use an overhead stirrer capable of maintaining a vortex and ensuring the iron powder remains fully suspended throughout the reaction.

    • Work-up: After the reaction, it is crucial to filter the mixture through a pad of Celite to remove fine iron particles. The subsequent neutralization must be done carefully to avoid emulsions.[5]

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the most critical process parameters (CPPs) to monitor during scale-up?

A1: The following CPPs are essential for ensuring a reproducible and safe process.

ParameterStepRationale
Reagent Stoichiometry BrominationPrevents over-bromination and ensures high selectivity. Crucial for impurity control.
Temperature BothControls reaction rate and selectivity. Prevents thermal degradation and runaway reactions.
Addition Rate BothManages exotherms, ensuring the cooling system is not overwhelmed.
Agitation Speed BothEnsures homogeneity, promotes efficient mass and heat transfer, and keeps solids suspended.
Reaction Time BothMust be determined by in-process monitoring (HPLC/TLC), not by a fixed duration.

Q2: What are the primary safety considerations for this synthesis at an industrial scale?

A2: Safety is paramount. A thorough risk assessment should be conducted.[6]

  • Reagent Handling:

    • Bromine/NBS: Highly corrosive and toxic.[4] Use in a well-ventilated area or closed system. Ensure appropriate PPE is worn, including acid-resistant gloves, face shields, and protective clothing.[7][8]

    • Acids (Sulfuric, Acetic): Corrosive. Handle with appropriate care and PPE.

  • Process Hazards:

    • Exothermic Reactions: Both steps can generate significant heat. A failure of cooling or overly rapid addition can lead to a runaway reaction. Ensure the reactor is equipped with an adequate cooling jacket and potentially a quench system.

    • Gas Evolution: The nitro reduction can evolve hydrogen gas, which is flammable. Ensure the reactor is properly vented and situated in an area free from ignition sources.[6]

  • Personal Protective Equipment (PPE): Standard PPE includes safety goggles/face shield, lab coat, and chemical-resistant gloves. For large-scale operations, respiratory protection may be necessary.[9]

Q3: Is crystallization a viable purification method for the final product at scale?

A3: Yes, crystallization is the preferred method for purifying solid organic compounds at scale.[3] For this compound, a mixed solvent system (e.g., ethyl acetate/heptane) is often effective. Key considerations for scale-up crystallization include:

  • Solvent Selection: Choose a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below.

  • Cooling Rate: A slow, controlled cooling rate is essential to promote the growth of large, pure crystals and prevent the product from "oiling out" or crashing out as a fine, impure powder.

  • Seeding: Introducing a small number of pure seed crystals at the saturation point can help control the crystallization process and yield a more consistent particle size.

References

stability and degradation of 2-Bromo-6-methylpyridin-3-amine under reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 2-Bromo-6-methylpyridin-3-amine (CAS: 126325-53-9). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and troubleshooting strategies for handling this versatile but sensitive building block. We will move beyond simple protocols to explain the underlying chemical principles governing its stability and reactivity, ensuring your experiments are both successful and reproducible.

Overview: The Double-Edged Sword of Reactivity

This compound is a valuable intermediate in medicinal chemistry and materials science.[1] Its structure features a nucleophilic amino group and a carbon-bromine bond, making it an excellent substrate for a variety of transformations, particularly palladium-catalyzed cross-coupling reactions.[1][2] However, the very features that make it synthetically useful—the electron-donating amino group and the pyridine nitrogen—also introduce specific stability challenges. Catalyst inhibition and dehalogenation are common pitfalls that can derail a synthesis if not properly managed.[3][4]

This guide provides a framework for understanding and mitigating these challenges.

Physicochemical Properties Summary

A clear understanding of the physical properties of your starting material is the first step in successful experimental design.

PropertyValueSource(s)
CAS Number 126325-53-9 (for this compound)[5]
Synonyms 3-Amino-2-bromo-6-methylpyridine[5]
Molecular Formula C₆H₇BrN₂[5][6]
Molecular Weight 187.04 g/mol [5][6]
Appearance Off-white to pale yellow crystalline powder/solid[1][2][6]
Melting Point 77-79°C[6]
Solubility Soluble in DMSO, methanol; slightly soluble in water.[2]
Storage Store in a cool, dry, well-ventilated area (2-8°C recommended for long-term), under an inert atmosphere, and protected from light.[2][5][6][7]

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction with this compound is giving very low yields. What is the most likely cause?

A: Low yields are most commonly due to two interconnected issues: catalyst deactivation and dehalogenation . The pyridine nitrogen and the adjacent amino group can chelate to the palladium catalyst, effectively inhibiting its activity.[3][4] This slowdown in the catalytic cycle provides more opportunity for a competing side reaction: reductive dehalogenation (debromination), where the bromine atom is replaced by hydrogen, forming 2-methylpyridin-3-amine.[3][8]

Q2: I see a significant amount of a byproduct that corresponds to the mass of my starting material minus bromine. How can I prevent this dehalogenation?

A: Dehalogenation is often facilitated by palladium hydride species. To minimize it:

  • Choose Your Base Wisely: Avoid bases that can act as hydride sources, such as hydroxides or alkoxides. Non-nucleophilic inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are strongly recommended.[3][9]

  • Select the Right Ligand: Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-Heterocyclic Carbene (NHC) ligands.[3][10][11] These create a sterically hindered environment around the palladium center, which can disfavor the pathways leading to dehalogenation and protect the catalyst from inhibition.[3][4]

  • Ensure a Strictly Inert Atmosphere: Oxygen can degrade catalysts and ligands, altering the reaction pathway. Rigorous degassing of solvents and use of a robust inert atmosphere (Argon or Nitrogen) is critical.[3]

Q3: Is it necessary to protect the amino group before running a cross-coupling reaction?

A: While not always mandatory, protecting the amino group is a highly effective strategy to improve yields and reproducibility. Converting the amine to an acetamide, for example, reduces its ability to deactivate the palladium catalyst.[12] This is particularly useful if you have already optimized other parameters (ligand, base, solvent) and still face issues with low conversion.

Q4: What are the best storage conditions to ensure the long-term stability of this compound?

A: The compound should be stored in a tightly sealed container in a cool, dry, and dark place, preferably refrigerated at 2-8°C.[1][2][13] It is also advisable to store it under an inert atmosphere (e.g., argon) to prevent slow degradation from atmospheric moisture and oxygen.[2] Halogenated pyridines can also be sensitive to light, so an amber vial or storage in a light-proof container is recommended to prevent potential photodegradation.[14][15]

Troubleshooting Guides

Guide 1: Low Yield in Palladium-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura)

This guide provides a logical workflow to diagnose and solve issues with low conversion or yield.

Troubleshooting_Suzuki start Start: Low Yield Observed check_purity 1. Verify Starting Material Purity (HPLC, NMR) start->check_purity purity_issue Impurity Detected? (e.g., Dehalogenated SM) check_purity->purity_issue check_inert 2. Confirm Rigorous Inert Atmosphere (Degassed Solvents, Purged Vessel) inert_issue Atmosphere Compromised? check_inert->inert_issue check_reagents 3. Evaluate Reagent Choice reagent_issue Suboptimal Reagents? check_reagents->reagent_issue purity_issue->check_inert No solution_purify Solution: Re-purify Starting Material purity_issue->solution_purify Yes inert_issue->check_reagents No solution_inert Solution: Improve Degassing Protocol (e.g., Freeze-Pump-Thaw) inert_issue->solution_inert Yes solution_base Solution (Base): Switch to K₃PO₄ or Cs₂CO₃ reagent_issue->solution_base Yes, Base? solution_ligand Solution (Ligand): Use Bulky Ligand (e.g., SPhos, XPhos) reagent_issue->solution_ligand Yes, Ligand? protect_group 4. Still Low Yield? Consider Protecting Group Strategy reagent_issue->protect_group No solution_base->protect_group solution_ligand->protect_group solution_protect Solution: Protect -NH₂ as Acetamide (-NHAc) and Re-run Coupling protect_group->solution_protect end_node Success: Optimized Reaction solution_protect->end_node

Caption: Troubleshooting workflow for low-yield Suzuki reactions.

Guide 2: Identification of Unknown Byproducts
SymptomPotential CauseSuggested Diagnostic & Solution
Major byproduct with M-Br mass Reductive Dehalogenation: The bromine atom has been replaced by a hydrogen.Confirm: Obtain a mass spectrum of the crude reaction mixture. Solution: Follow the recommendations in FAQ Q2. Specifically, switch to a non-nucleophilic base like K₃PO₄ and use a bulky phosphine ligand.[3]
Byproduct with M+M' mass (M' = boronic acid partner) Homocoupling of Boronic Acid: Two molecules of the boronic acid have coupled together.Confirm: Check the mass spectrum and compare the retention time with a standard if available. Solution: This often occurs when the main catalytic cycle is slow. Improving catalyst/ligand performance (see above) can reduce homocoupling.[4]
Starting material is consumed, but multiple new spots on TLC General Decomposition: The compound or product may be unstable to the reaction conditions (e.g., high temperature, strong base).Confirm: Run the reaction at a lower temperature. Screen alternative, milder bases. Check the stability of the desired product under the reaction conditions by re-subjecting the isolated product to the reaction conditions without the other starting material.

Key Experimental Protocols

Protocol 1: General Procedure for Inert Atmosphere Suzuki-Miyaura Coupling

This protocol provides a robust starting point for coupling this compound, incorporating best practices to mitigate degradation.

  • Vessel Preparation: Dry a Schlenk flask or microwave vial equipped with a magnetic stir bar in an oven at 120°C overnight and allow it to cool under a stream of argon or nitrogen.

  • Reagent Addition: To the cooled flask, add this compound (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), and the base (e.g., K₃PO₄, 2.0-3.0 eq.).

  • Catalyst/Ligand Addition: In a separate vial, pre-mix the palladium source (e.g., Pd(OAc)₂, 2-5 mol%) and the ligand (e.g., SPhos, 4-10 mol%) in a small amount of the reaction solvent. Add this mixture to the main reaction flask.

  • Atmosphere Purging: Seal the flask and evacuate and backfill with inert gas three to five times to ensure a completely inert atmosphere.

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water or toluene/water) via syringe.[10][12] The solvent should have been previously degassed by sparging with argon for 30 minutes or via three freeze-pump-thaw cycles.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 85-110°C) and stir for the required time.[10][12]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS, checking for the consumption of the starting material and the formation of both the desired product and the potential dehalogenated byproduct.[3]

  • Workup: Upon completion, cool the reaction to room temperature, dilute with a solvent like ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Visualizing Competing Reaction Pathways

The following diagram illustrates the desired productive cycle versus the primary degradation pathways that lead to low yields.

Reaction_Pathways cluster_desired Desired Catalytic Cycle cluster_degradation Degradation Pathways OA Oxidative Addition Trans Transmetalation OA->Trans Pd(0) -> Pd(II) -> Pd(0) Dehalogenation Dehalogenation (+[H]) OA->Dehalogenation Side Reaction RE Reductive Elimination Trans->RE Pd(0) -> Pd(II) -> Pd(0) RE->OA Pd(0) -> Pd(II) -> Pd(0) Product Desired Product RE->Product Forms C-C Bond Inhibition Catalyst Inhibition (Chelation by -NH₂/N_pyr) Byproduct Dehalogenated Byproduct Dehalogenation->Byproduct SM Starting Material + Pd(0) Catalyst SM->OA Productive Path SM->Inhibition Inhibitory Path

Caption: Competing productive vs. degradation pathways.

References

troubleshooting guide for the synthesis of 2,6-disubstituted pyridines from 2-Bromo-6-methylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 2,6-Disubstituted Pyridines

A Troubleshooting Guide for Reactions Involving 2-Bromo-6-methylpyridin-3-amine

Welcome to the technical support center for the synthesis of 2,6-disubstituted pyridines. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help researchers, scientists, and drug development professionals overcome common challenges when using this compound as a starting material. This versatile building block is a gateway to a diverse range of functionalized pyridines, but its unique electronic and steric properties can present specific challenges in common cross-coupling reactions.

Section 1: General Issues & Starting Material Integrity

This section addresses broad problems that can affect any subsequent reaction, focusing on the quality and stability of the starting material, this compound.

Q1: My palladium-catalyzed cross-coupling reaction is sluggish or fails completely. I suspect an issue with my starting material. How can I assess its purity and purify it if necessary?

A1: The purity of this compound (CAS 126325-46-0) is critical.[1] Impurities can poison the catalyst or participate in side reactions.

  • Purity Assessment:

    • NMR Spectroscopy (¹H NMR): Check for unexpected signals. The proton signals for the pyridine ring and the methyl group should be sharp and integrate correctly. Broad signals may indicate paramagnetic impurities or decomposition.

    • LC-MS (Liquid Chromatography-Mass Spectrometry): This is the most effective method to identify and quantify impurities. Look for masses corresponding to debromination (replacement of -Br with -H) or di-substituted byproducts.

    • Melting Point: A broad or depressed melting point compared to the literature value suggests the presence of impurities.

  • Purification Protocol:

    • Recrystallization: This is often the most effective method for removing minor impurities. A solvent system of ethyl acetate/hexanes or ethanol/water can be effective. Dissolve the material in a minimum amount of the hot, more polar solvent and slowly add the less polar solvent until turbidity is observed. Allow to cool slowly to promote the formation of pure crystals.

    • Column Chromatography: For more significant impurities, silica gel chromatography is recommended. Use a gradient elution system, starting with a non-polar solvent like hexanes and gradually increasing the polarity with ethyl acetate. The aminopyridine moiety can streak on silica; adding a small amount of triethylamine (0.5-1%) to the eluent can mitigate this issue.

Q2: My reaction mixture turns dark black immediately upon heating, and I get a low yield. What is happening to my catalyst?

A2: The formation of a black precipitate is a classic sign of palladium catalyst decomposition into palladium black. This removes the active catalyst from the solution, halting the catalytic cycle.[2] This is a common issue with electron-rich N-heterocycles like your starting material.

  • Causality: The lone pair on the pyridine nitrogen and the amino group can coordinate strongly to the palladium center.[3][4] This can lead to the formation of unstable or aggregated palladium species, which then precipitate as inactive palladium(0) black.

  • Preventative Measures:

    • Ligand Choice is Critical: Standard ligands like triphenylphosphine (PPh₃) may not be sufficient. Use sterically bulky, electron-rich biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos).[3] These ligands create a protective pocket around the palladium atom, preventing the pyridine nitrogen from poisoning the catalyst and stabilizing the active catalytic species.[5]

    • Use a Pre-catalyst: Instead of using sources like Pd(OAc)₂, which require in situ reduction, consider using a well-defined palladium pre-catalyst (e.g., SPhos G3, XPhos G3). These form the active Pd(0) species more cleanly and efficiently, minimizing side reactions that lead to palladium black formation.

    • Thorough Degassing: Oxygen can accelerate the decomposition of Pd(0) catalysts. Ensure your solvent is thoroughly degassed (e.g., via three freeze-pump-thaw cycles or by sparging with argon/nitrogen for 20-30 minutes) and maintain a positive inert atmosphere throughout the reaction.[3]

Section 2: Troubleshooting Suzuki-Miyaura Coupling

This section focuses on C-C bond formation using boronic acids or esters.

Q3: My Suzuki coupling yield is low, and my main byproduct is the debrominated starting material (2-methylpyridin-3-amine). Why does this happen and how can I stop it?

A3: The formation of a debrominated (or hydrodehalogenated) byproduct is a common side reaction in Suzuki-Miyaura couplings.[6] It occurs when the aryl-palladium intermediate reacts with a hydride source instead of the boronic acid.[7][8]

  • Mechanism of Dehalogenation: The palladium-hydride (Pd-H) species responsible for this side reaction can be generated from several sources in the reaction mixture, including the base, solvent (especially alcohols), or even trace water.[6][7] This Pd-H species can then undergo reductive elimination with the pyridine ring to yield the unwanted byproduct.[7] N-heterocyclic halides are particularly susceptible to this side reaction.[6][9][10]

  • Troubleshooting Strategies:

    • Choice of Base: Avoid bases known to generate hydrides, such as those containing alkoxides if an alcohol solvent is present. Inorganic bases like K₃PO₄ or K₂CO₃ are often preferred.[11]

    • Solvent System: Use anhydrous solvents to minimize water as a potential hydride source. Toluene or 1,4-dioxane are common choices. If an aqueous system is required, use a biphasic system (e.g., toluene/water) and ensure thorough degassing.[6]

    • Boronic Acid Quality: Use a high-purity boronic acid or consider using a more stable boronate ester (e.g., a pinacol ester). Boronic acids can degrade over time, leading to side reactions.

    • Optimize Ligand: A bulky, electron-donating ligand can accelerate the desired reductive elimination step (product formation) relative to the undesired dehalogenation pathway.[3]

General Troubleshooting Workflow for Cross-Coupling Reactions

G Start Reaction Failure (Low Yield / No Product) Check_Reagents 1. Verify Reagent Quality - Starting Material Purity (LCMS) - Boronic Acid / Amine / Alkyne Stability - Anhydrous Solvent / Dry Base Start->Check_Reagents Check_Catalyst 2. Assess Catalyst System - Active Catalyst Source? - Appropriate Ligand Choice? - Risk of Pd Black? Check_Reagents->Check_Catalyst Reagents OK Check_Setup 3. Review Reaction Setup - Inert Atmosphere (N2/Ar)? - Thorough Degassing? - Correct Temperature? Check_Catalyst->Check_Setup Catalyst OK Check_Side_Products 4. Analyze Side Products (LCMS) - Dehalogenation? - Homocoupling? - Protodeboronation? Check_Setup->Check_Side_Products Setup OK Dehalogenation Dehalogenation - Change Base/Solvent - Use Anhydrous Conditions Check_Side_Products->Dehalogenation Side Rxn ID'd Homocoupling Homocoupling - Improve Degassing - Check Reagent Stoichiometry Check_Side_Products->Homocoupling Side Rxn ID'd Other Other Issues - Screen Ligands/Bases - Consult Literature Check_Side_Products->Other Side Rxn ID'd Success Successful Coupling Dehalogenation->Success Optimization Homocoupling->Success Optimization Other->Success Optimization

Caption: A workflow for troubleshooting common cross-coupling failures.

Section 3: Troubleshooting Buchwald-Hartwig Amination

This section covers the formation of C-N bonds. The presence of the free amine at the 3-position and the pyridine nitrogen makes this compound a particularly challenging substrate.

Q4: My Buchwald-Hartwig amination is giving a low yield. What are the most likely causes for this specific substrate?

A4: Low yields in the Buchwald-Hartwig amination of 2-bromopyridines are very common and are primarily due to catalyst poisoning by the pyridine nitrogen.[4] The choice of ligand and base is paramount to success.[12]

  • Catalyst Inhibition: The pyridine nitrogen can coordinate to the palladium catalyst, effectively acting as an inhibitor and shutting down the catalytic cycle.[3][4]

  • Ligand Selection: You must use a ligand that is sterically demanding enough to prevent the pyridine substrate from coordinating to the palladium center. Highly effective ligands for this purpose include the biaryl phosphines developed by the Buchwald group, such as RuPhos, XPhos, or the latest generation of GPhos ligands.[4]

  • Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common and effective base for these reactions. However, if your substrate has base-sensitive functional groups, a weaker base like K₃PO₄ or Cs₂CO₃ might be necessary, often requiring a more active catalyst system or higher temperatures.[12]

  • Solvent Considerations: Anhydrous, non-protic solvents like toluene or dioxane are standard. The solubility of the amine and the palladium complex is crucial; poor solubility can halt the reaction.[12]

Table 1: Ligand and Base Selection Guide for Buchwald-Hartwig Amination
Nucleophile ClassRecommended Ligand(s)Recommended Base(s)Key Considerations
Primary Aliphatic Amines BrettPhos, RuPhosNaOtBu, LHMDSBrettPhos is often highly effective for primary amines.[13]
Secondary Aliphatic Amines RuPhos, XPhosNaOtBu, LiHMDS[13]These reactions can be slower; higher catalyst loading or temperature may be needed.
Anilines (Aryl Amines) XPhos, SPhosK₃PO₄, Cs₂CO₃Weaker bases are often sufficient and can prevent side reactions.
Volatile Amines (e.g., Me₂NH) AdBrettPhosNaOtBuReactions should be run in a sealed tube to prevent the amine from escaping.[14]

Section 4: Troubleshooting Sonogashira Coupling

This section addresses the formation of C-C triple bonds between this compound and a terminal alkyne.

Q5: I am attempting a Sonogashira coupling and observe a significant amount of a byproduct corresponding to the homocoupling of my alkyne (Glaser coupling). How can I prevent this?

A5: The homocoupling of terminal alkynes, known as the Glaser coupling, is the most common side reaction in Sonogashira couplings and is promoted by the copper(I) co-catalyst in the presence of oxygen.[15][16]

  • Mechanism of Glaser Coupling: The copper(I) salt, typically CuI, reacts with the terminal alkyne to form a copper acetylide. In the presence of an oxidant like O₂, this intermediate can dimerize to form a 1,3-diyne, consuming your alkyne starting material.[15]

  • Mitigation Strategies:

    • Run a Copper-Free Sonogashira: The most effective way to eliminate Glaser coupling is to remove the copper co-catalyst entirely.[15][17][18] Copper-free conditions have been extensively developed and often provide higher yields of the desired product, especially for electron-rich bromides.[15] These protocols typically rely on a more active palladium/phosphine catalyst system and an amine base (like Et₃N or piperidine) which can act as both the base and a ligand.[19]

    • Strictly Anaerobic Conditions: If using a traditional copper-catalyzed system, it is absolutely essential to exclude oxygen. This means using rigorously degassed solvents and maintaining a robust inert atmosphere (argon is preferable to nitrogen) throughout the entire course of the reaction.[15]

    • Use of an Amine Base/Solvent: Using an amine like triethylamine as the solvent or co-solvent can help suppress homocoupling by coordinating to the copper and palladium centers.[19]

Simplified Catalytic Cycle for Sonogashira Coupling

G cluster_main Main Catalytic Cycle (Pd) cluster_side Side Reaction (Cu) Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)-Br(L₂) Pd0->OxAdd Oxidative Addition (Ar-Br) Transmetal Ar-Pd(II)-alkyne(L₂) OxAdd->Transmetal Transmetalation (from Cu-alkyne) Transmetal->Pd0 Reductive Elimination Product_Out Ar-Alkyne (Product) Transmetal->Product_Out CuI Cu(I) CuAlkyne Cu-Alkyne CuI->CuAlkyne + R-C≡CH - HI CuAlkyne->Transmetal To Pd Cycle Glaser Diyne (Glaser Product) CuAlkyne->Glaser + O₂ Failure Failure Point: O₂ promotes Glaser side reaction.

Caption: The Sonogashira cycle, highlighting the copper-mediated Glaser side reaction.

Section 5: Experimental Protocols

General Protocol for a Test Suzuki-Miyaura Coupling Reaction

This protocol provides a robust starting point for optimization.

  • Materials:

    • This compound (1.0 equiv)

    • Arylboronic acid (1.2 equiv)

    • SPhos Precatalyst (G3) (2 mol%)

    • Potassium Phosphate (K₃PO₄), finely ground (2.0 equiv)[6]

    • Anhydrous 1,4-Dioxane

  • Procedure:

    • To a flame-dried Schlenk flask or microwave vial, add this compound, the arylboronic acid, and K₃PO₄.

    • Add the SPhos precatalyst.

    • Seal the vessel, then evacuate and backfill with argon three times.

    • Add degassed 1,4-dioxane via syringe. The reaction concentration should be approximately 0.1 M.

    • Place the flask in a preheated oil bath at 100 °C and stir vigorously.

    • Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-12 hours.[6]

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove inorganic salts and palladium residues.

    • Concentrate the filtrate and purify the crude product by column chromatography on silica gel.

References

Validation & Comparative

A Senior Application Scientist's Guide to the Reactivity of 2-Bromo-6-methylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Comparison with Bromopyridine Isomers and Analogs in Modern Synthetic Chemistry

Introduction: The Strategic Value of Substituted Bromopyridines

In the landscape of modern drug discovery and materials science, pyridine derivatives are foundational motifs, present in a vast array of biologically active compounds and functional materials.[1] Among these, bromopyridines serve as exceptionally versatile synthetic intermediates, acting as linchpins in the construction of complex molecular architectures. Their utility stems primarily from the carbon-bromine bond, a reactive handle amenable to a host of powerful transformations, most notably palladium-catalyzed cross-coupling reactions.[2]

This guide provides an in-depth comparative analysis of the reactivity of 2-Bromo-6-methylpyridin-3-amine , a trifunctional building block, benchmarked against other key bromopyridines. The goal is not merely to present data but to illuminate the underlying principles—the electronic and steric nuances—that govern their chemical behavior. For the researcher designing a synthetic route, understanding why one isomer is more reactive than another under specific conditions is paramount for efficient, predictable, and scalable chemistry. We will dissect the reactivity profiles in the most synthetically relevant transformations, supported by experimental data and detailed protocols, to empower scientists to make informed decisions in their synthetic endeavors.

Dissecting the Reactivity: Electronic and Steric Profiles

The reactivity of any bromopyridine is a delicate interplay between the inherent electron-deficient nature of the pyridine ring and the electronic influence of its substituents. The pyridine nitrogen acts as an electron sink, withdrawing electron density from the ring carbons, particularly the α (C2, C6) and γ (C4) positions.[3] This fundamental property makes the ring susceptible to nucleophilic attack and facilitates the crucial oxidative addition step in many catalytic cycles.

A. The Unique Profile of this compound

Let's deconstruct the electronic contributions of the substituents in our target molecule:

  • Pyridine Nitrogen (N1): The primary electron-withdrawing feature, rendering the C2 and C6 positions highly electrophilic.

  • Bromine (C2): An inductively electron-withdrawing (-I) but weakly resonance-donating (+M) group. Its principal role is that of an excellent leaving group in cross-coupling reactions.

  • Amino Group (C3): A powerful resonance-donating (+M) and inductively withdrawing (-I) group. The resonance effect dominates, leading to a net increase in electron density on the ring, especially at the positions ortho (C2, C4) and para (C6) to it.

  • Methyl Group (C6): A weak inductively electron-donating (+I) group.

The combined effect is a nuanced reactivity profile. The C-Br bond is positioned at the activated C2 position. However, the potent electron-donating amino group at C3 increases the electron density at C2, which can slightly temper its reactivity in reactions where C-Br bond cleavage is rate-limiting (e.g., oxidative addition) compared to an unsubstituted 2-bromopyridine.

B. Comparative Isomers: A Spectrum of Reactivity

To truly understand this compound, we must compare it to its simpler isomers:

  • 2-Bromopyridine: The archetypal substrate for C2 functionalization. The C-Br bond is at an activated, electron-poor position, making it highly reactive in both cross-coupling and, under forcing conditions, Nucleophilic Aromatic Substitution (SNAr).[4]

  • 3-Bromopyridine: The C-Br bond is at the β-position, which is significantly more electron-rich than the α or γ positions. Consequently, it is substantially less reactive in SNAr.[5] However, it remains an excellent substrate for palladium-catalyzed cross-coupling reactions.[6][7]

  • 4-Bromopyridine: Similar to 2-bromopyridine, the C-Br bond is at an activated position (para to the nitrogen). It exhibits high reactivity, often comparable to or slightly greater than the 2-isomer in cross-coupling reactions.

The presence of additional electron-donating or electron-withdrawing groups further tunes this reactivity. Electron-withdrawing groups (e.g., -NO₂, -CN) enhance reactivity towards nucleophiles, while additional electron-donating groups (e.g., -OCH₃, -NH₂) will generally decrease it.[8][9]

Reactivity in Practice: A Head-to-Head Comparison in Key Reactions

The true measure of a building block's utility is its performance in key chemical transformations. We will focus on the two most powerful methods for functionalizing bromopyridines: the Suzuki-Miyaura Coupling and the Buchwald-Hartwig Amination.

A. Suzuki-Miyaura Cross-Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern synthesis, enabling the formation of C(sp²)-C(sp²) bonds with remarkable efficiency and functional group tolerance.[10] The reactivity of the bromopyridine substrate is primarily dictated by the rate of the initial oxidative addition of the C-Br bond to the palladium(0) catalyst.

The rate of oxidative addition is sensitive to the electron density at the carbon bearing the bromine. A more electron-deficient carbon will react faster. Therefore, the generally accepted reactivity order for simple bromopyridines is 4-Br ≈ 2-Br > 3-Br .[7][11]

For this compound, the electron-donating amino and methyl groups increase the electron density at C2, which would predict a slightly slower rate of oxidative addition compared to unsubstituted 2-bromopyridine. However, this effect does not render the molecule unreactive; rather, it may necessitate slightly more active catalysts or longer reaction times to achieve comparable yields.

SubstrateCoupling PartnerCatalyst SystemBase / SolventTemp (°C) / Time (h)Yield (%)Reference
This compound Phenylboronic acidPd(PPh₃)₄K₂CO₃ / Dioxane-H₂O100 / 1285[12] (Adapted)
5-Bromo-2-methylpyridin-3-amine 4-Methoxyphenylboronic acidPd(PPh₃)₄K₂CO₃ / Dioxane-H₂O100 / 1291[12]
2-Bromopyridine Phenylboronic acidPd(OAc)₂ / Ligand-FreeK₂CO₃ / iPrOH-H₂O80 / 0.595[1]
3-Bromopyridine Butyl Acrylate (Heck)Supramolecular Pd CatalystP(o-tol)₃ / DBU / DMAc130 / 193[6]

Note: Data is compiled from various sources and may involve different reaction types (e.g., Heck) for illustrative purposes. Conditions are representative.

The data shows that despite the presence of donating groups, substituted aminobromopyridines are excellent substrates for Suzuki coupling, providing high yields.

This protocol is adapted from a procedure for the Suzuki-Miyaura coupling of the structurally similar 5-bromo-2-methylpyridin-3-amine.[12]

  • Reagent Setup: In a round-bottom flask under an inert atmosphere (Argon or Nitrogen), combine 5-bromo-2-methylpyridin-3-amine (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (K₂CO₃, 2.0 equiv.).

  • Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv.).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (typically 4:1 v/v).

  • Reaction: Heat the mixture to 100 °C with vigorous stirring for 12 hours or until TLC/LCMS analysis indicates complete consumption of the starting material.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.

Suzuki_Miyaura_Cycle Pd0 L₂Pd(0) OxAdd Oxidative Addition PdII_complex L₂Pd(II)(Ar)(X) Pd0->PdII_complex Ar-X Transmetal Transmetalation PdII_R_complex L₂Pd(II)(Ar)(R) PdII_complex->PdII_R_complex [R-B(OH)₃]⁻ Base Base (e.g., K₂CO₃) Boronic R-B(OH)₂ PdII_R_complex->Pd0 Ar-R RedElim Reductive Elimination Product Ar-R

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

B. Buchwald-Hartwig Amination: Crafting C-N Bonds

The Buchwald-Hartwig amination is an indispensable tool for forming C-N bonds, a transformation that is notoriously challenging via classical methods.[13] The reaction mechanism shares many similarities with the Suzuki coupling, and the electronic demands on the aryl halide are largely the same.

As with Suzuki coupling, the oxidative addition step is critical. Electron-poor aryl halides are generally more reactive. Therefore, the reactivity of bromopyridines follows a similar pattern: 4-Br ≈ 2-Br > 3-Br . The choice of ligand, base, and solvent is paramount in this reaction and can be tuned to couple even challenging substrates.[14][15] For this compound, the electronic profile discussed previously applies here as well. Its reactivity is expected to be robust, though perhaps requiring a slightly more active catalyst system (e.g., one with a more electron-rich, bulky phosphine ligand) compared to 2-bromopyridine itself.

SubstrateAmineCatalyst SystemBase / SolventTemp (°C) / Time (h)Yield (%)Reference
2-Bromo-6-methylpyridine (+/-)-trans-1,2-diaminocyclohexanePd₂(dba)₃ / (±)-BINAPNaOt-Bu / Toluene80 / 460[16]
2-Bromo-6-methylpyridine AnilinePd₂(dba)₃ / XPhosNaOt-Bu / Toluene80 / 1890[17] (Adapted)
Bromobenzene DiphenylaminePd(OAc)₂ / t-Bu₃PH]BF₄NaOt-Bu / Toluene100 / 396[18]
5-Bromo-2-formylpyridine Piperidine-4-carboxylatePd₂(dba)₃ / XantphosCs₂CO₃ / Dioxane100 / 1844.4[17]

This protocol provides a practical basis for designing experiments with this compound.[16]

  • Inert Atmosphere Setup: To a Schlenk flask under an inert atmosphere of argon, add 2-bromo-6-methylpyridine (2.0 equiv.), the desired amine (1.0 equiv.), sodium tert-butoxide (NaOt-Bu) (1.4 equiv.), Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv.), and (±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl [(±)-BINAP] (0.04 equiv.).

  • Solvent Addition: Add anhydrous, degassed toluene via syringe.

  • Reaction: Heat the resulting deep red/brown mixture to 80 °C with stirring for 4-18 hours, monitoring by TLC or LCMS.

  • Work-up: Upon completion, cool the reaction to room temperature and dilute with diethyl ether. Wash the mixture with brine (2 x 30 mL), dry the organic layer over MgSO₄, filter, and remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or column chromatography to yield the desired N-aryl product.

Buchwald_Hartwig_Cycle Pd0 L₂Pd(0) OxAdd Oxidative Addition PdII_complex L₂Pd(II)(Ar)(X) Pd0->PdII_complex Ar-X Amine_Coord Amine Coordination Amido_complex L₂Pd(II)(Ar)(NR₂) PdII_complex->Amido_complex R₂NH, Base - [HBase]X Base Base (e.g., NaOt-Bu) Amine R₂NH Amido_complex->Pd0 Ar-NR₂ RedElim Reductive Elimination Product Ar-NR₂

Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.

C. Nucleophilic Aromatic Substitution (SNAr): An Uphill Battle

The SNAr reaction proceeds via a two-step addition-elimination mechanism, where a nucleophile attacks an electron-poor aromatic ring to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[19]

The stability of the Meisenheimer complex is the key determinant of reactivity. For pyridines, nucleophilic attack at the C2 or C4 position is strongly favored because the resulting negative charge can be delocalized onto the electronegative nitrogen atom through resonance, a stabilizing interaction that is not possible for attack at C3.[5][20]

This makes unsubstituted 2- and 4-bromopyridines susceptible to SNAr, especially with strong nucleophiles and/or the presence of additional electron-withdrawing groups. Conversely, 3-bromopyridines are typically inert to SNAr.

For This compound , the situation is unfavorable for SNAr. The powerful electron-donating amino group and the weakly donating methyl group both increase the electron density of the ring, deactivating it towards nucleophilic attack. Therefore, it is predicted to be significantly less reactive in SNAr than unsubstituted 2-bromopyridine. Palladium-catalyzed coupling reactions are unequivocally the superior method for functionalizing this particular substrate with nucleophiles.

SNAr_Mechanism cluster_0 Attack at C2 (Favored) cluster_1 Attack at C3 (Disfavored) start_2 N Br inter_2a N Nu Br start_2->inter_2a + Nu⁻ inter_2b N⁻ Nu Br inter_2a->inter_2b Resonance label_2 Charge on Electronegative N (Stabilizing) start_3 N Br inter_3 N Nu Br start_3->inter_3 + Nu⁻ label_3 Charge only on Carbon (Less Stable)

Caption: Stabilization of the Meisenheimer complex in SNAr of pyridines.

Conclusion and Strategic Recommendations

This compound stands out as a highly valuable and versatile building block for the synthesis of complex nitrogen-containing molecules. Its reactivity profile can be summarized as follows:

  • Excellent Substrate for Cross-Coupling: It readily participates in palladium-catalyzed reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination. The C-Br bond at the activated C2 position ensures high reactivity.

  • Modulated Reactivity: The presence of the electron-donating amino and methyl groups slightly reduces the electrophilicity of the C2 position compared to unsubstituted 2-bromopyridine. This may require the selection of more active catalyst systems (e.g., bulky, electron-rich phosphine ligands) or slightly more forcing conditions to achieve optimal results, but it does not preclude its effective use.

  • Low Reactivity in SNAr: The molecule is deactivated towards classical nucleophilic aromatic substitution due to its electron-rich nature. For C-N, C-O, or C-S bond formation, palladium- or copper-catalyzed cross-coupling methods are the methods of choice.

For the synthetic chemist, this means that this compound can be reliably incorporated into complex structures using the vast and well-established toolkit of cross-coupling chemistry. By understanding the electronic factors that govern its behavior, researchers can rationally design synthetic routes, troubleshoot reactions, and ultimately accelerate the pace of discovery.

References

A Comparative Guide to the Synthesis and Biological Evaluation of 2-Bromo-6-methylpyridin-3-amine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals.[1] The strategic introduction of various functional groups onto this heterocyclic core allows for the fine-tuning of physicochemical and pharmacological properties. Among the vast array of substituted pyridines, 2-Bromo-6-methylpyridin-3-amine and its analogs represent a privileged scaffold with demonstrated potential across diverse therapeutic areas, including neuroscience, oncology, and infectious diseases.[2][3][4]

This guide provides a comprehensive overview of the synthesis of this compound analogs and a comparative analysis of their biological activities. We will delve into established synthetic methodologies, explore the structure-activity relationships (SAR) that govern their efficacy, and present comparative data to inform future drug discovery efforts.

Synthetic Strategies for Analog Generation

The generation of a diverse library of this compound analogs hinges on the strategic manipulation of the pyridine core and its substituents. The bromine atom at the 2-position and the amino group at the 3-position serve as key handles for chemical modification.

Suzuki Cross-Coupling for C2-Arylation

One of the most powerful and versatile methods for derivatizing the 2-bromo position is the Palladium-catalyzed Suzuki cross-coupling reaction. This reaction allows for the introduction of a wide variety of aryl and heteroaryl moieties, enabling extensive exploration of the chemical space around the pyridine core.

A general synthetic workflow for the Suzuki cross-coupling of a bromo-aminopyridine is depicted below. The reaction of a bromo-aminopyridine with an arylboronic acid in the presence of a palladium catalyst and a base affords the corresponding C-C coupled product in moderate to good yields.[5][6] The choice of catalyst, ligand, and base is crucial for optimizing the reaction efficiency and can be tailored to the specific substrates.

Suzuki_Coupling BromoPyridine This compound Catalyst Pd Catalyst (e.g., Pd(PPh3)4) BromoPyridine->Catalyst + ArylBoronicAcid Arylboronic Acid (R-B(OH)2) ArylBoronicAcid->Catalyst + CoupledProduct 2-Aryl-6-methylpyridin-3-amine Catalyst->CoupledProduct Heat Base Base (e.g., K2CO3) Base->Catalyst + Solvent Solvent (e.g., Dioxane/H2O) Solvent->Catalyst +

Caption: General workflow for Suzuki cross-coupling.

Experimental Protocol: General Procedure for Suzuki Cross-Coupling [6]

  • To a solution of 5-bromo-2-methylpyridin-3-amine (1.0 eq) in a suitable solvent (e.g., a mixture of dioxane and water) are added the corresponding arylboronic acid (1.1-1.5 eq) and a base such as potassium carbonate (2.0-3.0 eq).

  • The mixture is degassed with an inert gas (e.g., argon or nitrogen).

  • A palladium catalyst, for instance, tetrakis(triphenylphosphine)palladium(0) (0.05-0.1 eq), is added, and the reaction mixture is heated to reflux (typically 80-100 °C) for several hours.

  • The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired coupled product.

N-Functionalization of the Amino Group

The amino group at the 3-position offers another avenue for diversification. Standard N-alkylation or N-acylation reactions can be employed to introduce a variety of substituents.

Reductive Amination: A versatile method for introducing alkyl groups onto the amino function is reductive amination. This two-step, one-pot procedure involves the reaction of the amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding amine.[7]

Reductive_Amination StartingAmine This compound Carbonyl Aldehyde or Ketone (R'COR'') StartingAmine->Carbonyl + ReducingAgent Reducing Agent (e.g., NaBH(OAc)3) Carbonyl->ReducingAgent + Solvent Solvent (e.g., DCE) ReducingAgent->Solvent + ProductAmine N-Alkyl/Aryl-2-Bromo-6-methylpyridin-3-amine Solvent->ProductAmine Stir

Caption: Workflow for Reductive Amination.

Biological Evaluation: A Comparative Analysis

Analogs of substituted aminopyridines have demonstrated a remarkable range of biological activities. The nature and position of the substituents on the pyridine ring play a pivotal role in determining the pharmacological profile and potency of these compounds.[3][8]

Nicotinic Acetylcholine Receptor (nAChR) Ligands

Substituted pyridine analogs have been extensively investigated as ligands for neuronal nicotinic acetylcholine receptors, which are implicated in a variety of central nervous system disorders. For instance, analogs of 3-(2-(pyrrolidinyl)methoxy)pyridine have been synthesized and evaluated for their binding affinity to nAChRs. The introduction of bulky substituents at the C5 position of the pyridine ring has been shown to significantly influence binding affinity, with some analogs exhibiting Ki values in the nanomolar range.[2]

Anticancer Activity

The pyridine scaffold is a common feature in many anticancer agents.[9] Structure-activity relationship studies have revealed that the presence of specific functional groups, such as methoxy (-OCH3), hydroxyl (-OH), and amino (-NH2), can enhance the antiproliferative activity of pyridine derivatives against various cancer cell lines.[3] Conversely, the introduction of bulky groups or halogens can sometimes lead to a decrease in activity.[9]

Antimicrobial and Other Biological Activities

Derivatives of bromo-methyl-pyridinamine have also shown promise as antimicrobial agents. For example, certain analogs have exhibited significant biofilm inhibition against Escherichia coli.[5][6] Additionally, some compounds have displayed anti-thrombolytic activity.[5] The versatility of this scaffold is further highlighted by its exploration in the development of antimalarial agents.[4]

Comparative Biological Data

The following table summarizes the biological activities of selected this compound analogs and related structures from the literature. This data provides a snapshot of the potential of this chemical class and highlights key structure-activity relationships.

Compound/Analog ClassTarget/ActivityKey FindingsReference
5-Substituted Pyridine AnalogsNeuronal Nicotinic Acetylcholine ReceptorsBulky substituents at the C5 position led to analogs with Ki values ranging from 0.055 to 0.69 nM.[2][2]
Pyridine Derivatives via Suzuki CouplingAnti-thrombolytic & Biofilm InhibitionCompound 4f (with a thiomethyl group) was most potent against E. coli with 91.95% inhibition. Compound 4b showed the highest percentage of clot lysis (41.32%).[5][5]
3,5-Diaryl-2-aminopyrazine AnalogsAntimalarial (vs. P. falciparum)Replacement of the pyridine core with pyrazine led to potent oral antimalarial activity with IC50 values in the 6-94 nM range.[4][4]
Substituted Pyridine DerivativesAntiproliferative (various cancer cell lines)The presence of -OCH3, -OH, -C=O, and NH2 groups generally enhanced antiproliferative activity.[3][3]

Conclusion

The this compound scaffold is a versatile and promising starting point for the development of novel therapeutic agents. The synthetic methodologies outlined in this guide, particularly Suzuki cross-coupling and N-functionalization, provide a robust platform for generating a diverse range of analogs. The biological evaluation data clearly indicates that subtle structural modifications can lead to significant changes in activity and selectivity. Future research in this area should continue to explore the vast chemical space around this privileged core, guided by the structure-activity relationships that have been established. This approach holds significant promise for the discovery of new and effective treatments for a wide range of diseases.

References

A Senior Application Scientist's Guide to Palladium Catalysis for 2-Bromo-6-methylpyridin-3-amine Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2-Bromo-6-methylpyridin-3-amine in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the 2-amino-6-methylpyridine scaffold is a privileged structural motif, appearing in a multitude of clinically relevant molecules and drug candidates. Its unique electronic and steric properties often impart favorable pharmacokinetic and pharmacodynamic characteristics. This compound, in particular, serves as a versatile and highly valuable building block, offering a reactive handle at the 2-position for the strategic introduction of molecular complexity through palladium-catalyzed cross-coupling reactions. The presence of the adjacent amino and methyl groups, however, introduces specific challenges, including potential catalyst inhibition and steric hindrance, making the judicious selection of the palladium catalyst system paramount to achieving high efficiency and yield.

This in-depth technical guide provides a comparative analysis of various palladium catalysts for the most pertinent cross-coupling reactions of this compound: the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions. Drawing from established literature on structurally analogous substrates, this guide offers field-proven insights, detailed experimental protocols, and supporting data to empower researchers, scientists, and drug development professionals in optimizing their synthetic strategies.

Comparative Analysis of Palladium Catalyst Systems

The success of a palladium-catalyzed cross-coupling reaction with this compound is critically dependent on the interplay between the palladium precursor, the ligand, the base, and the solvent. The electron-rich nature of the aminopyridine ring and the potential for chelation by the pyridine nitrogen and the 3-amino group necessitate careful consideration of the catalyst system to overcome these challenges.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a cornerstone for the synthesis of biaryl and heteroaryl structures. For a substrate like this compound, the choice of ligand is crucial to facilitate the key steps of oxidative addition and reductive elimination.

Discussion of Catalyst Performance:

Traditional catalyst systems, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) , are often a reliable starting point and have demonstrated good to excellent yields in the coupling of similar aminobromopyridines.[1][2] The primary advantage of Pd(PPh₃)₄ is its commercial availability and ease of handling. However, for more challenging or sterically hindered coupling partners, more advanced catalyst systems are often required.

The use of bulky, electron-rich phosphine ligands, developed by the Buchwald and Hartwig groups, has revolutionized Suzuki-Miyaura couplings. Ligands like SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) , when paired with a palladium precursor like Palladium(II) acetate (Pd(OAc)₂) , often lead to higher turnover numbers and can be effective at lower catalyst loadings.[3] These ligands accelerate the rate-limiting oxidative addition step and promote the final reductive elimination.

N-Heterocyclic Carbene (NHC) ligands represent another class of highly effective ligands for Suzuki couplings of heteroaryl halides. Their strong σ-donating properties create a highly electron-rich palladium center, enhancing its catalytic activity.

Catalyst SystemLigandBaseSolventCoupling PartnerYield (%)Reference
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane/H₂OPhenylboronic acid85[1]
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane/H₂O4-Methoxyphenylboronic acid88[1]
Pd(OAc)₂SPhosK₃PO₄Toluene4-Methoxyphenylboronic acid92[3]
Pd₂(dba)₃XPhosCs₂CO₃THF3-Thienylboronic acid88[3]
Buchwald-Hartwig Amination: Constructing C-N Bonds

The formation of a new C-N bond at the 2-position of the pyridine ring is a common and critical transformation. The Buchwald-Hartwig amination provides a powerful tool for this purpose, but the choice of ligand and base is crucial to overcome potential side reactions.[4][5][6]

Discussion of Catalyst Performance:

For the amination of 2-bromopyridines, both monodentate and bidentate phosphine ligands have proven effective. The first-generation catalyst system using P(o-tolyl)₃ with a palladium precursor can be effective, though it may have limitations with certain primary amines.[4]

Bidentate ligands such as (±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) and 1,3-Bis(diphenylphosphino)propane (dppp) in combination with palladium precursors like Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) or Pd(OAc)₂ have shown excellent results for the amination of 2-bromopyridines.[7][8] These chelating ligands can prevent the formation of inactive palladium dimers and accelerate the catalytic cycle.[9] The choice of a strong, non-nucleophilic base like Sodium tert-butoxide (NaOtBu) is often critical for catalyst turnover.[7]

Catalyst PrecursorLigandBaseSolventAmineYield (%)Reference
Pd₂(dba)₃(±)-BINAPNaOtBuTolueneCyclohexane-1,2-diamine60[8]
Pd(OAc)₂dpppNaOtBuTolueneN-methyl(phenyl)methanamine90.7[8]
Pd₂(dba)₃XPhosNaOtBuTolueneMorpholineHigh[1]
Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction is the premier method for installing alkynyl groups, creating conjugated systems that are valuable in materials science and as synthetic intermediates.[10][11] This reaction typically employs a dual catalyst system of palladium and copper.[8][12]

Discussion of Catalyst Performance:

A highly effective catalyst system for the Sonogashira coupling of 2-amino-3-bromopyridines, a close analog of our target substrate, has been reported to be Palladium(II) trifluoroacetate (Pd(CF₃COO)₂) / Triphenylphosphine (PPh₃) with Copper(I) iodide (CuI) as a co-catalyst.[8] This system, in the presence of an amine base like Triethylamine (Et₃N) , which also serves as a solvent, provides excellent yields. The use of a polar aprotic solvent like N,N-Dimethylformamide (DMF) is also common.[1][8]

Catalyst SystemCo-catalystBaseSolventAlkyneYield (%)Reference
Pd(CF₃COO)₂ / PPh₃CuIEt₃NDMFPhenylacetylene96[8]
Pd(CF₃COO)₂ / PPh₃CuIEt₃NDMF1-Heptyne89[8]
PdCl₂(PPh₃)₂CuIPiperidineDMFTerminal Alkyne(Not Specified)[13]
Heck Reaction: Forming C-C Bonds with Alkenes

The Mizoroki-Heck reaction allows for the arylation of alkenes, providing access to substituted vinylpyridines which are valuable synthetic intermediates.[14][15]

Discussion of Catalyst Performance:

A common and effective catalyst system for the Heck reaction of bromopyridines involves Palladium(II) acetate (Pd(OAc)₂) with a phosphine ligand such as Tri(o-tolyl)phosphine (P(o-tol)₃) .[3][14] An organic base like Triethylamine (Et₃N) is typically used to neutralize the HBr generated in the reaction. The reaction is often carried out in a polar aprotic solvent like N,N-Dimethylformamide (DMF) at elevated temperatures.[14]

Catalyst PrecursorLigandBaseSolventAlkeneTemp (°C)Yield (%)Reference
Pd(OAc)₂P(o-tol)₃Et₃NDMFStyrene100High[14]
Pd(OAc)₂PPh₃Et₃NDMFButyl Acrylate10075[16]

Mechanistic Considerations: The "Why" Behind Catalyst Selection

The catalytic cycles for these cross-coupling reactions share common fundamental steps: oxidative addition, transmetalation (for Suzuki and Sonogashira) or migratory insertion (for Heck), and reductive elimination.[4][11][17]

Catalytic_Cycle_General cluster_suzuki Suzuki-Miyaura cluster_heck Heck Pd0 Pd(0)Ln OA_complex R-Pd(II)Ln(X) Pd0->OA_complex Oxidative Addition (R-X) Product_complex R-Pd(II)Ln(R') OA_complex->Product_complex Transmetalation (R'-M) or Migratory Insertion Product_complex->Pd0 Reductive Elimination Product R-R' Product_complex->Product R'-M R'-B(OR)₂ Alkene Alkene Beta-Hydride\nElimination β-Hydride Elimination

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

The electronic and steric properties of this compound influence these steps. The electron-donating amino group increases the electron density of the pyridine ring, which can slow down the oxidative addition of the C-Br bond to the Pd(0) center. To counteract this, electron-rich ligands are employed to increase the nucleophilicity of the palladium catalyst, thereby lowering the activation energy for oxidative addition.[6] The steric bulk of the 6-methyl group can also play a role, favoring ligands that are not excessively bulky to allow for efficient coordination of the substrate. Furthermore, the pyridine nitrogen can coordinate to the palladium center, potentially leading to catalyst deactivation. Bulky ligands can help to mitigate this by creating a sterically hindered environment around the metal center.

Detailed Experimental Protocols

The following protocols are representative procedures adapted from the literature for structurally similar substrates and serve as a robust starting point for the optimization of reactions with this compound.

Protocol 1: Suzuki-Miyaura Coupling

This protocol is adapted from the successful coupling of 5-bromo-2-methylpyridin-3-amine.[1]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • 1,4-Dioxane

  • Degassed Water

Procedure:

  • To a Schlenk flask, add this compound, the arylboronic acid, and potassium phosphate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add Pd(PPh₃)₄ to the flask under a positive pressure of the inert gas.

  • Add 1,4-dioxane and degassed water in a 4:1 ratio via syringe.

  • Stir the reaction mixture at 85–95 °C for over 15 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki_Workflow start Reaction Setup (Substrate, Boronic Acid, Base, Catalyst) inert Inert Atmosphere (Evacuate/Backfill Ar) start->inert solvent Add Degassed Solvent (Dioxane/H₂O) inert->solvent heat Heat and Stir (85-95 °C, >15h) solvent->heat workup Aqueous Work-up & Extraction heat->workup purify Column Chromatography workup->purify product Pure Product purify->product

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Protocol 2: Buchwald-Hartwig Amination

This protocol is a general procedure for the amination of 2-bromopyridines.[1][8]

Materials:

  • This compound (1.0 equiv)

  • Amine (e.g., morpholine) (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)

  • (±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene

Procedure:

  • In a dry Schlenk flask under an inert atmosphere, combine Pd₂(dba)₃, BINAP, and NaOtBu.

  • Add anhydrous toluene and stir the mixture for a few minutes.

  • Add this compound and the amine.

  • Heat the reaction mixture to 80-100 °C with stirring for 4-18 hours, monitoring progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., diethyl ether) and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography or recrystallization.

Protocol 3: Sonogashira Coupling

This protocol is adapted from the coupling of 2-amino-3-bromopyridine.[1][8]

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (e.g., phenylacetylene) (1.2 equiv)

  • Palladium(II) trifluoroacetate [Pd(CF₃COO)₂] (2.5 mol%)

  • Triphenylphosphine (PPh₃) (5.0 mol%)

  • Copper(I) iodide (CuI) (5.0 mol%)

  • Triethylamine (Et₃N)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • To a dry round-bottom flask, add Pd(CF₃COO)₂, PPh₃, and CuI.

  • Seal the flask and purge with an inert gas for 10-15 minutes.

  • Under the inert atmosphere, add anhydrous DMF and Et₃N.

  • Add this compound and the terminal alkyne.

  • Heat the reaction mixture to 100 °C and stir for 3 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 4: Heck Reaction

This protocol is adapted from established methodologies for the Heck reaction of similar bromopyridines.[14]

Materials:

  • This compound (1.0 equiv)

  • Alkene (e.g., Styrene) (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (3 mol%)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) (6 mol%)

  • Triethylamine (Et₃N) (1.5 equiv)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add this compound, Palladium(II) acetate, and Tri(o-tolyl)phosphine.

  • Add anhydrous DMF and triethylamine.

  • Add the alkene to the mixture.

  • Seal the Schlenk tube and heat the reaction mixture to 100 °C.

  • Stir the reaction at this temperature for 24 hours, monitoring its progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Conclusion and Future Outlook

This compound is a highly valuable building block, and its effective functionalization via palladium-catalyzed cross-coupling is a key enabler for the rapid generation of diverse chemical libraries for drug discovery and materials science. This guide has provided a comparative analysis of catalyst systems for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions, grounded in experimental data from closely related systems.

For routine Suzuki couplings, Pd(PPh₃)₄ offers a reliable and cost-effective solution, while more demanding transformations benefit from advanced ligands like SPhos. In Buchwald-Hartwig aminations, bidentate phosphine ligands such as BINAP and dppp are highly effective. The dual Pd/Cu catalyst system is the standard for Sonogashira couplings, and the Pd(OAc)₂/P(o-tol)₃ system is a robust choice for Heck reactions.

The field of palladium catalysis is continually evolving, with ongoing research into more active, stable, and environmentally benign catalyst systems. Future developments, including the use of palladium nanoparticles, ligand-free systems, and reactions in aqueous media, will undoubtedly further expand the synthetic chemist's toolkit for the functionalization of challenging heterocyclic substrates like this compound.

References

A Comparative Guide to the Biological Activity of 2-Bromo-6-methylpyridin-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of novel derivatives based on the 2-Bromo-6-methylpyridin-3-amine scaffold. Pyridine and its analogues are foundational structures in medicinal chemistry, forming the core of numerous therapeutic agents due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The this compound structure, in particular, serves as a versatile building block, offering multiple reaction sites for the synthesis of complex molecules with therapeutic potential in areas like kinase inhibition and agrochemical development.[4][5][6]

This document synthesizes data on key biological activities, presents detailed experimental methodologies for robust evaluation, and compares the potential performance of these novel derivatives against established compounds.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

The pyridine nucleus is a privileged scaffold in oncology, present in several approved anticancer drugs such as Sorafenib and Crizotinib.[7] Its ability to form hydrogen bonds and interact with key biological targets makes it a valuable starting point for the design of new cytotoxic and cytostatic agents.[8] Derivatives are often explored for their ability to inhibit protein kinases, disrupt cell cycle progression, or induce apoptosis.

Comparative In Vitro Anticancer Activity

The following table summarizes hypothetical, yet plausible, in vitro data for a series of this compound derivatives (termed BMPA-1, BMPA-2, BMPA-3) against a panel of human cancer cell lines. The data is presented as IC50 values (the concentration required to inhibit cell growth by 50%) and compared against standard chemotherapeutic agents.[7][9]

CompoundCancer TypeMCF-7 (Breast) IC50 (µM)HCT-116 (Colon) IC50 (µM)A549 (Lung) IC50 (µM)
BMPA-1 Pyridine Derivative8.512.315.1
BMPA-2 Pyridine Derivative2.15.67.8
BMPA-3 Pyridine Derivative25.431.240.5
Doxorubicin Standard Drug1.93[7]~0.5~1.0
Sorafenib Standard Drug4.50[7]~5.0~6.0

Expert Insight: The hypothetical data illustrates a common goal in drug discovery: identifying derivatives (like BMPA-2) with potency comparable to or exceeding existing standards in specific cell lines. The variation in activity across the derivatives (BMPA-1, -2, -3) underscores the importance of structure-activity relationship (SAR) studies, where minor chemical modifications can significantly impact biological efficacy.[1]

Experimental Protocols for Anticancer Evaluation

A stepwise evaluation, beginning with in vitro assays and progressing to in vivo models, is fundamental for preclinical drug development.[10]

This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound by measuring the metabolic activity of living cells.[11][12]

Principle: The mitochondrial dehydrogenase enzymes in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[12]

Step-by-Step Methodology:

  • Cell Seeding: Plate human cancer cells (e.g., HCT-116) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell adherence.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., BMPA derivatives) and reference drugs in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only (e.g., DMSO) wells as a negative control.[11]

  • Incubation: Incubate the plates for a defined period, typically 48 or 72 hours, at 37°C and 5% CO2.[11]

  • MTT Addition: Following incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours until purple formazan crystals are visible.[11]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[11]

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value by plotting cell viability against compound concentration.

Workflow for the MTT cell viability assay.

This flow cytometry-based assay differentiates between healthy, early apoptotic, and late apoptotic/necrotic cells to elucidate the mechanism of cell death induced by the compound.[11]

Step-by-Step Methodology:

  • Cell Treatment: Culture and treat cells with the test compound as described in the MTT assay protocol.

  • Cell Harvesting: After incubation, collect both adherent and floating cells. For adherent cells, gently trypsinize and combine them with the supernatant. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cell pellet in 1X Binding Buffer. Transfer approximately 1 x 10^5 cells to a flow cytometry tube. Add 5 µL of Annexin V-FITC (stains apoptotic cells) and 5 µL of Propidium Iodide (PI, stains necrotic cells).[11]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[11]

Promising compounds identified through in vitro screening require further validation in animal models.[10] Human tumor xenografts, where human cancer cells are implanted into immunodeficient mice, are the most common models for evaluating the in vivo efficacy and pharmacodynamics of new anticancer agents.[13][14][15]

Kinase_Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor RAS RAS Receptor->RAS BMPA BMPA Derivative RAF RAF BMPA->RAF Inhibition RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation

Potential inhibition of the MAPK/ERK signaling pathway.

Antimicrobial Activity: Combating Pathogenic Microbes

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Pyridine derivatives have demonstrated significant potential, exhibiting activity against a broad spectrum of bacteria and fungi.[2][3][16][17] Their mechanism often involves disrupting cell wall integrity or inhibiting essential metabolic pathways.[18]

Comparative Antimicrobial Activity

The table below presents hypothetical Minimum Inhibitory Concentration (MIC) data for BMPA derivatives against common pathogenic microbes, compared to standard antibiotics. The MIC is the lowest concentration of a compound that prevents visible growth of a microorganism.[19]

CompoundS. aureus (Gram+) MIC (µg/mL)E. coli (Gram-) MIC (µg/mL)C. albicans (Fungus) MIC (µg/mL)
BMPA-4 166432
BMPA-5 4328
BMPA-6 >128>128>128
Streptomycin ~8~15N/A
Fluconazole N/AN/A~8[16]

Expert Insight: The data for BMPA-5 suggests a compound with potent activity against Gram-positive bacteria and fungi, a desirable profile for treating certain types of infections. The generally higher MIC values against Gram-negative bacteria like E. coli are common, as their outer membrane presents an additional barrier to drug entry.[20]

Experimental Protocol for Antimicrobial Susceptibility Testing

Standardized methods are crucial for obtaining reliable and reproducible antimicrobial susceptibility data.[19][21] The Clinical and Laboratory Standards Institute (CLSI) provides widely accepted guidelines for these tests.[22][23][24]

This method determines the MIC of a compound by exposing a standardized inoculum of bacteria to serial dilutions of the agent in a liquid medium.[19]

Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Create a series of two-fold serial dilutions in a 96-well microtiter plate using sterile cation-adjusted Mueller-Hinton Broth (MHB).

  • Inoculum Preparation: Culture the test microorganism (e.g., S. aureus) overnight. Dilute the culture to achieve a standardized final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours.

  • MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Workflow for the Broth Microdilution MIC assay.

Anti-inflammatory Activity: Modulating the Inflammatory Response

Inflammation is a critical component of many diseases. Pyridine derivatives have been investigated for their anti-inflammatory properties, potentially through the inhibition of enzymes like cyclooxygenase (COX) or by modulating inflammatory signaling pathways.[25][26][27]

Comparative Anti-inflammatory Activity

The in vivo anti-inflammatory effects of new compounds are often evaluated using the carrageenan-induced paw edema model in rodents. The table below shows hypothetical data for BMPA derivatives compared to a standard nonsteroidal anti-inflammatory drug (NSAID).

Compound (Dose)% Inhibition of Paw Edema
BMPA-7 (20 mg/kg) 45%
BMPA-8 (20 mg/kg) 25%
Ibuprofen (10 mg/kg) 55%[25]
Vehicle Control 0%

Expert Insight: In this model, BMPA-7 demonstrates significant anti-inflammatory activity, approaching that of the standard drug Ibuprofen. This suggests the compound may warrant further investigation to determine its mechanism of action and therapeutic potential.

Experimental Protocol for Anti-inflammatory Evaluation

This is a widely used and validated in vivo model for screening the acute anti-inflammatory activity of new compounds.[27]

Step-by-Step Methodology:

  • Animal Acclimatization: Acclimate male Wistar rats (150-200g) for at least one week under standard laboratory conditions. Fast the animals overnight before the experiment but allow free access to water.

  • Compound Administration: Administer the test compounds (e.g., BMPA-7), vehicle control, or a standard drug (e.g., Indomethacin or Ibuprofen) intraperitoneally or orally.[27]

  • Baseline Measurement: Thirty minutes after compound administration, measure the initial volume of the right hind paw of each rat using a plethysmograph.

  • Induction of Inflammation: Inject 0.1 mL of a 1% carrageenan solution (a phlogistic agent) subcutaneously into the plantar surface of the right hind paw.

  • Post-Induction Measurement: Measure the paw volume again at specific time points after the carrageenan injection, typically every hour for up to 4 or 5 hours.

  • Analysis: Calculate the percentage of edema inhibition for each treated group compared to the vehicle control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Edema_Workflow Start Fast Rats Overnight Admin Administer Test Compound / Vehicle Start->Admin Measure0 Measure Baseline Paw Volume (T0) Admin->Measure0 Inject Inject Carrageenan into Paw Measure0->Inject MeasureT Measure Paw Volume at T1, T2, T3, T4h Inject->MeasureT Calculate Calculate % Inhibition of Edema MeasureT->Calculate End Compare Activity to Standard Drug Calculate->End

Logical flow of the carrageenan-induced paw edema assay.

Conclusion and Future Directions

The this compound scaffold represents a highly versatile platform for the development of novel therapeutic agents. The comparative data and standardized protocols outlined in this guide demonstrate a clear pathway for evaluating the anticancer, antimicrobial, and anti-inflammatory potential of its derivatives. Structure-activity relationship studies are critical for optimizing lead compounds, focusing on enhancing potency against specific targets while minimizing off-target effects and toxicity.[28][29] Future research should focus on elucidating the specific molecular mechanisms of the most active derivatives and advancing promising candidates into more comprehensive preclinical and in vivo testing.[13]

References

A Comparative Spectroscopic Guide to 2-Bromo-6-methylpyridin-3-amine and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the spectroscopic characterization of 2-Bromo-6-methylpyridin-3-amine, a crucial building block in medicinal chemistry and materials science.[1][2] We will explore the application of four primary analytical techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy—to elucidate its structure and purity. By comparing its spectral data with that of key derivatives, this document offers researchers a practical framework for interpreting results and understanding structure-property relationships.

The Analytical Imperative: Why Spectroscopic Analysis is Critical

This compound serves as a versatile precursor in the synthesis of kinase inhibitors, anticancer agents, and functionalized ligands.[1] Its precise molecular structure, including the specific arrangement of the bromo, methyl, and amine substituents on the pyridine ring, dictates its reactivity and suitability for these applications. Spectroscopic analysis is, therefore, not merely a characterization step but a foundational component of quality control and rational drug design, ensuring the identity, purity, and structural integrity of the compound before its use in complex synthetic pathways.

This guide moves beyond a simple recitation of data, explaining the causal links between molecular structure and spectral output. Each technique provides a unique piece of the structural puzzle, and their combined application offers a self-validating system for unambiguous compound identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Expertise & Experience: The Rationale Behind NMR

We utilize both ¹H and ¹³C NMR to create a complete picture. ¹H NMR is rapid and highly sensitive, revealing the number and type of hydrogen atoms and their neighboring environments. ¹³C NMR, while less sensitive, directly maps the carbon framework of the molecule, confirming the number of unique carbon atoms and their hybridization state. The choice of a deuterated solvent, such as Dimethyl Sulfoxide (DMSO-d₆) or Chloroform-d (CDCl₃), is critical; its role is to dissolve the analyte without generating an interfering signal in the ¹H NMR spectrum.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

  • Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire the spectrum on a 400 MHz (or higher) spectrometer. For ¹³C NMR, a greater number of scans is typically required to achieve an adequate signal-to-noise ratio.

Data Interpretation and Comparative Analysis

¹H NMR Spectrum of this compound: The ¹H NMR spectrum provides a clear signature for this molecule.[3]

  • Methyl Protons (-CH₃): A singlet peak appears around δ 2.3-2.5 ppm, integrating to 3 protons. Its singlet nature indicates no adjacent protons.

  • Amine Protons (-NH₂): A broad singlet is typically observed around δ 5.0-5.5 ppm, integrating to 2 protons. The broadness is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange.

  • Pyridine Ring Protons (Ar-H): Two signals, each appearing as a doublet, are expected in the aromatic region (δ 6.5-8.0 ppm). These correspond to the protons at the C4 and C5 positions, which are coupled to each other.

Comparison with Derivatives: The utility of NMR becomes evident when comparing the target molecule to its derivatives. Let's consider 2-Bromo-6-methylpyridine , which lacks the 3-amino group.[4]

  • Effect of the Amino Group: The electron-donating amino group in our target compound significantly shields the adjacent aromatic protons, causing their signals to appear at a higher field (lower ppm value) compared to 2-Bromo-6-methylpyridine. The absence of the -NH₂ peak in the derivative's spectrum is an obvious differentiator.

Another informative comparison is with 3-bromo-6-hydroxy-2-methylpyridine .[5]

  • Effect of the Hydroxyl Group: Replacing the amine with a hydroxyl group would result in a broad singlet for the -OH proton, often at a different chemical shift than the -NH₂ protons. Furthermore, the electronic effect of the -OH group would induce different chemical shifts for the ring protons compared to the -NH₂ group.

Table 1: Comparative ¹H NMR Data (Typical δ in ppm)

CompoundMethyl (-CH₃)Amine/Hydroxyl (-NH₂/-OH)Aromatic (C4-H)Aromatic (C5-H)
This compound ~2.4 (s, 3H)~5.2 (br s, 2H)~7.5 (d, 1H)~6.8 (d, 1H)
2-Bromo-6-methylpyridine~2.5 (s, 3H)Absent~7.6 (d, 1H)~7.1 (t, 1H)
3-Bromo-6-hydroxy-2-methylpyridine~2.4 (s, 3H)~12.0 (br s, 1H)~7.7 (d, 1H)~6.3 (d, 1H)

¹³C NMR Spectrum: The ¹³C NMR spectrum of this compound should display 6 distinct signals, corresponding to the 6 carbon atoms in the molecule. The carbon attached to the bromine (C2) will be significantly influenced by the halogen's electronegativity. Comparing this to a derivative like 3-bromo-6-hydroxy-2-methylpyridine reveals shifts in the carbon signals, particularly for C2, C3, and C6, reflecting the change in the attached functional group.[6]

G Interpretation Interpretation Target Target Interpretation->Target Characterizes

Caption: Workflow for spectroscopic analysis and structural comparison.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy excels at identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

Expertise & Experience: The Power of Vibrational Signatures

The key to IR analysis is recognizing characteristic absorption bands. For this compound, the primary amine (-NH₂) group provides a definitive signature that is absent in many derivatives. We employ the Attenuated Total Reflectance (ATR) technique, which is ideal for solids and requires no sample preparation beyond placing the powder on the crystal, ensuring high reproducibility and speed.[7]

Experimental Protocol: ATR-FTIR
  • Background Scan: Record a background spectrum of the clean ATR crystal.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact and acquire the sample spectrum. The instrument software automatically subtracts the background.

Data Interpretation and Comparative Analysis

IR Spectrum of this compound: The spectrum is characterized by several key absorption bands.[7][8]

  • N-H Stretching: Two distinct sharp-to-medium bands in the 3300-3500 cm⁻¹ region are characteristic of the symmetric and asymmetric stretching of the primary amine group.

  • C-H Stretching: Signals just above 3000 cm⁻¹ correspond to aromatic C-H stretching, while those just below 3000 cm⁻¹ are from the methyl group's C-H bonds.

  • C=C and C=N Stretching: A complex set of absorptions between 1400-1600 cm⁻¹ arises from the pyridine ring's double bonds.

  • N-H Bending: A band around 1600-1650 cm⁻¹ is typically due to the scissoring vibration of the primary amine.

  • C-Br Stretching: A weak to medium band in the fingerprint region, typically below 700 cm⁻¹, corresponds to the C-Br bond.

Comparison with 2-Bromo-6-methylpyridine: The most striking difference is the complete absence of the N-H stretching and bending bands in the spectrum of 2-Bromo-6-methylpyridine, providing unequivocal evidence for the absence of the amine group.[9] This comparison highlights the diagnostic power of IR for functional group identification.

Table 2: Comparative Diagnostic IR Frequencies (cm⁻¹)

VibrationThis compound 2-Bromo-6-methylpyridine3-Bromo-6-hydroxy-2-methylpyridine
O-H StretchAbsentAbsent~3200-3600 (broad)
N-H Stretch~3300-3500 (two bands)AbsentAbsent
C-H Stretch~2900-3100~2900-3100~2900-3100
C=N, C=C Stretch~1400-1600~1400-1600~1400-1600

Mass Spectrometry (MS): Determining Molecular Weight and Elemental Composition

Mass spectrometry provides the exact molecular weight of a compound and, through fragmentation analysis, offers clues about its structure.

Expertise & Experience: The Isotopic Signature of Bromine

A key feature in the mass spectrum of any bromine-containing compound is its unique isotopic pattern. Bromine exists naturally as two isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 ratio. This results in two molecular ion peaks, [M]⁺ and [M+2]⁺, of nearly equal intensity. This "doublet" peak is a highly reliable indicator for the presence of a single bromine atom in the molecule.

Experimental Protocol: Electron Ionization (EI-MS)
  • Sample Introduction: A small amount of the sample is introduced into the instrument, where it is vaporized.

  • Ionization: In the EI source, high-energy electrons bombard the gaseous molecules, ejecting an electron to form a radical cation, [M]⁺•.

  • Analysis: The ions are accelerated into a mass analyzer, which separates them based on their mass-to-charge ratio (m/z).

Data Interpretation and Comparative Analysis

Mass Spectrum of this compound:

  • Molecular Ion Peak: The compound has a molecular weight of approximately 187 g/mol .[7] The mass spectrum will show two peaks of nearly equal abundance at m/z 186 and m/z 188, corresponding to the molecules containing ⁷⁹Br and ⁸¹Br, respectively.

  • Fragmentation: Common fragmentation pathways might include the loss of a bromine radical (M - Br) or a methyl radical (M - CH₃).

Comparison with Derivatives: Comparing with 2-Bromo-6-methylpyridine (MW ≈ 172 g/mol ) would also show the characteristic [M]⁺ and [M+2]⁺ doublet, but shifted to m/z 171 and 173. This confirms the presence of bromine but indicates a different molecular formula. A non-brominated derivative would completely lack this isotopic signature, instead showing a single [M]⁺ peak.

Table 3: Comparative Mass Spectrometry Data (m/z)

CompoundMolecular WeightExpected [M]⁺, [M+2]⁺ PeaksKey Fragment
This compound 187.04186, 188107 (M - Br)
2-Bromo-6-methylpyridine172.02171, 17392 (M - Br)
3-Anilino-2-bromo-6-methylpyridine263.13262, 264183 (M - Br)

UV-Visible (UV-Vis) Spectroscopy: Probing the Conjugated System

UV-Vis spectroscopy measures the electronic transitions within a molecule, primarily of π-electrons in conjugated systems.

Expertise & Experience: Understanding Electronic Transitions

The pyridine ring is an aromatic, conjugated system that absorbs UV light. Substituents on the ring can significantly alter the energy of these electronic transitions and thus shift the absorption maximum (λ_max). Electron-donating groups, like the amino group, typically cause a bathochromic (red) shift to longer wavelengths, while the choice of solvent can also influence the λ_max.[10][11]

Experimental Protocol: UV-Vis
  • Solution Preparation: Prepare a dilute solution of the analyte in a UV-transparent solvent (e.g., ethanol or acetonitrile).

  • Blank Correction: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer.

  • Data Acquisition: Replace the blank with the sample cuvette and scan the absorbance, typically from 200 to 400 nm.

Data Interpretation and Comparative Analysis

UV-Vis Spectrum of this compound: The spectrum is expected to show strong absorption bands characteristic of a substituted pyridine, likely with a λ_max shifted above the ~255 nm seen for unsubstituted pyridine due to the combined electronic effects of the amino, bromo, and methyl groups.[12] The n → π* and π → π* transitions are responsible for these absorptions.

Comparison with Derivatives: Removing the powerful electron-donating amino group, as in 2-Bromo-6-methylpyridine , would likely result in a hypsochromic (blue) shift, with the λ_max moving to a shorter wavelength. This comparison demonstrates how UV-Vis spectroscopy can be sensitive to changes in the electronic structure of the aromatic system.

G Structure Structure NMR NMR Structure->NMR Reveals Connectivity IR IR Structure->IR Identifies Bonds MS MS Structure->MS Confirms Mass UV UV Structure->UV Shows Electronic Structure

Caption: A multi-technique approach for structural validation.

Conclusion

The comprehensive characterization of this compound and its derivatives is achieved not by a single technique, but by the logical synthesis of data from multiple spectroscopic methods. NMR defines the atomic connectivity, IR confirms the presence of key functional groups, Mass Spectrometry validates the molecular weight and elemental composition, and UV-Vis spectroscopy probes the electronic nature of the aromatic system. By comparing the spectral data of a target molecule with that of carefully chosen derivatives, researchers can gain deeper insights into structure-property relationships, confidently verify their synthetic products, and accelerate the development of novel pharmaceuticals and materials.

References

A Senior Application Scientist's Comparative Guide to Purity Assessment of Synthesized 2-Bromo-6-methylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

For professionals engaged in the synthesis and development of novel therapeutics, the purity of chemical intermediates is not merely a quality metric; it is the foundation upon which the safety and efficacy of the final Active Pharmaceutical Ingredient (API) are built. The presence of uncharacterized impurities can introduce unforeseen toxicity, alter pharmacological activity, and compromise the stability of a drug product.[1][2] 2-Bromo-6-methylpyridin-3-amine, a key building block in medicinal chemistry, is no exception. Its purity must be rigorously established to ensure predictable reaction outcomes and to comply with stringent regulatory standards.

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with robust alternative methods for assessing the purity of this compound. We will delve into the causality behind methodological choices, present validated protocols, and offer a comparative framework to empower researchers in selecting the most appropriate analytical strategy for their specific needs.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Routine Purity Analysis

Reversed-phase HPLC (RP-HPLC) is the cornerstone of purity analysis in the pharmaceutical industry, prized for its high resolution, sensitivity, and quantitative precision.[3][4] For a substituted pyridine like this compound, which possesses both moderate polarity and a UV-active chromophore, RP-HPLC is exceptionally well-suited.

The fundamental principle involves partitioning the analyte and its impurities between a nonpolar stationary phase (typically C18) and a polar mobile phase. By gradually increasing the organic solvent content in the mobile phase (gradient elution), compounds are eluted based on their hydrophobicity, allowing for the separation of structurally similar impurities from the main analyte peak.

Expert Rationale for Method Design
  • Column Choice (C18): A C18 (octadecyl) column is the workhorse for RP-HPLC due to its excellent retention of a wide range of moderately polar to nonpolar compounds. It provides the necessary hydrophobic interaction to retain this compound and its potential process-related impurities.

  • Mobile Phase Acidity: The inclusion of an acid (e.g., formic acid or phosphoric acid) in the aqueous mobile phase is critical. The amine functional group on the pyridine ring will be protonated at a low pH. This protonation suppresses silanol interactions with the stationary phase and ensures a single, consistent ionic state for the analyte, resulting in sharp, symmetrical peaks.[5]

  • UV Detection: The aromatic pyridine ring provides strong UV absorbance, making a UV detector a sensitive and cost-effective choice for quantification.[6] A wavelength of 254 nm or 280 nm is typically effective for such structures.[7]

Experimental Protocol: HPLC Purity of this compound

1. Instrumentation:

  • HPLC system equipped with a binary or quaternary pump, degasser, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

2. Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0.0 10
    20.0 90
    25.0 90
    25.1 10

    | 30.0 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 5 µL.

3. Sample Preparation:

  • Standard Solution (0.5 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 20 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (diluent).

  • Sample Solution (0.5 mg/mL): Prepare the synthesized sample in the same manner as the standard solution.

4. System Suitability:

  • Inject the standard solution five times. The relative standard deviation (RSD) for the peak area should not exceed 2.0%. The tailing factor for the main peak should be between 0.8 and 1.5.

5. Analysis:

  • Inject the diluent as a blank, followed by the standard and sample solutions. Calculate the percentage purity using the area normalization method, assuming all impurities have a similar response factor at the chosen wavelength.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing s1 Weigh Sample & Reference Standard s2 Dissolve in Diluent (50:50 ACN:H2O) s1->s2 h1 Inject into HPLC (C18 Column) s2->h1 5 µL Injection h2 Gradient Elution h1->h2 h3 UV Detection (254 nm) h2->h3 d1 Integrate Peaks h3->d1 Chromatogram d2 Calculate Purity (Area % Normalization) d1->d2 end end d2->end Final Purity Report

Caption: Workflow for HPLC Purity Determination.

Comparative Analysis: Alternative Purity Assessment Methodologies

While HPLC is the primary workhorse, a multi-faceted analytical approach provides a more complete purity profile. Other techniques offer unique advantages and can be considered orthogonal—providing assurance that impurities are not co-eluting or being missed.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and thermally stable compounds.[3] For this compound, direct injection may be possible, but the presence of the primary amine group can lead to peak tailing on standard GC columns. Derivatization is often employed for aromatic amines to improve chromatographic behavior, though this adds a step to the sample preparation process.[8]

  • Trustworthiness: The mass spectrometer provides definitive structural information on separated impurities, which is a significant advantage over UV detection in HPLC. This is invaluable for identifying unknown peaks corresponding to starting materials, by-products, or degradation products.

  • Causality: The choice of GC-MS is dictated by the need for high sensitivity and the structural elucidation of volatile impurities that might not be well-resolved by HPLC.

  • Instrumentation: GC system with a capillary column inlet, coupled to a Mass Spectrometer (e.g., single quadrupole).

  • Chromatographic Conditions:

    • Column: HP-5ms (5%-phenyl)-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness.

    • Carrier Gas: Helium at 1.0 mL/min.

    • Oven Program: 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min.

    • MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 40-450.

  • Sample Preparation: Dissolve the sample in a suitable solvent like Dichloromethane or Ethyl Acetate to a concentration of ~1 mg/mL.

GCMS_Workflow prep Dissolve Sample in Volatile Solvent inject Inject into GC (HP-5ms Column) prep->inject sep Temperature Program Separation inject->sep detect EI Mass Spectrometry Detection sep->detect analysis Analyze Mass Spectra of Impurity Peaks detect->analysis report Purity & Impurity ID analysis->report

Caption: Workflow for GC-MS Purity and Impurity Identification.

Quantitative NMR (qNMR) Spectroscopy

qNMR has emerged as a primary analytical method for determining compound purity without the need for a specific reference standard of the analyte.[9][10] It relies on the principle that the integrated signal intensity of a nucleus is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a unique proton signal from the analyte to that of a certified internal standard of known concentration, an absolute purity can be calculated.[11]

  • Expertise: This is a non-destructive technique that provides both structural confirmation and purity from a single experiment.[12] It is considered an absolute method and is orthogonal to chromatography.

  • Self-Validation: The key to trustworthy qNMR is ensuring complete relaxation of the protons being measured. This requires setting a sufficiently long relaxation delay (D1), typically 5-7 times the longest T1 relaxation time of the protons of interest.

  • Instrumentation: NMR Spectrometer (≥400 MHz).

  • Sample Preparation:

    • Accurately weigh ~10-20 mg of the synthesized this compound.

    • Accurately weigh ~10 mg of a certified internal standard (e.g., maleic acid, dimethyl sulfone) into the same vial. The standard should have sharp, well-resolved peaks that do not overlap with the analyte signals.

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d6).

  • NMR Acquisition:

    • Acquire a quantitative ¹H NMR spectrum.

    • Key Parameters: Use a 90° pulse, a long relaxation delay (e.g., 30 seconds) to ensure full signal recovery, and a sufficient number of scans for a high signal-to-noise ratio.

  • Data Processing:

    • Carefully phase and baseline the spectrum.

    • Integrate a well-resolved, unique proton signal from the analyte and a signal from the internal standard.

    • Calculate purity using the standard qNMR equation.

QNMR_Workflow n1 Accurately weigh Sample & Internal Standard n2 Dissolve in Deuterated Solvent n1->n2 n3 Acquire 1H NMR Spectrum (Long Relaxation Delay) n2->n3 n4 Process Spectrum (Phase, Baseline, Integrate) n3->n4 n5 Calculate Absolute Purity via Signal Comparison n4->n5 n6 Purity Report n5->n6

Caption: Workflow for Absolute Purity by qNMR.

Melting Point Analysis

Melting point is a classic, simple, and rapid technique to gain a qualitative sense of purity. Pure crystalline substances melt over a very sharp, defined temperature range.[13] Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting point range.[14][15]

  • Trustworthiness: While not quantitative or specific, it serves as an excellent and fast preliminary check. A sharp melting point close to a literature value suggests high purity, whereas a broad range indicates the presence of impurities.[16] It is most effective for samples that are already relatively pure (>98%).[1]

  • Causality: This method is chosen for its speed, low cost, and minimal sample requirement, making it ideal for a quick quality check after synthesis and initial purification steps.[17]

  • Instrumentation: Calibrated melting point apparatus.

  • Sample Preparation: Ensure the sample is completely dry and finely powdered. Pack a small amount (2-3 mm) into a capillary tube.[17]

  • Analysis: Place the capillary in the apparatus. Heat rapidly to ~15-20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute. Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This is the melting range.

Head-to-Head Comparison

FeatureHPLCGC-MSqNMRMelting Point
Principle Chromatographic SeparationChromatographic SeparationNuclear Magnetic ResonanceThermal Property
Specificity High (for separation)Very High (separation + MS)Very High (structural)Low (non-specific)
Sensitivity High (ng to pg)Very High (pg to fg)Moderate (µg to mg)Low (detects >1-2% impurity)
Quantitation Relative (Area %)Relative/Absolute (with standards)Absolute (with internal std)Not Quantitative
Structural Info None (with UV)Yes (MS fragmentation)Yes (full structure)No
Sample Throughput HighMediumMediumVery High
Instrumentation Cost MediumHighVery HighLow
Destructive? YesYesNo Yes
Best For Routine QC, purity profilingVolatile impurity IDPrimary standard characterizationQuick purity check

Conclusion and Recommendation

A robust assessment of this compound purity leverages a combination of these techniques.

  • Primary Workhorse: HPLC remains the indispensable tool for routine quality control, release testing, and stability studies due to its high throughput, excellent resolving power, and reliable quantitation.

  • Orthogonal Confirmation & Absolute Purity: qNMR should be employed to certify reference standards and to provide an absolute purity value that is independent of chromatographic separation. Its ability to provide structural confirmation simultaneously is a major asset.

  • Impurity Identification: When unknown peaks are detected in HPLC, GC-MS (if the impurities are volatile) or LC-MS is critical for their structural elucidation, which is a key step in understanding and controlling the synthetic process.

  • Rapid Preliminary Check: Melting point analysis is a valuable, low-cost initial screen to quickly gauge the success of a crystallization or purification step before committing to more time-consuming analyses.

By integrating these methods, researchers and drug development professionals can build a comprehensive and trustworthy purity profile for this compound, ensuring the quality and integrity of this vital pharmaceutical intermediate.

References

structure-activity relationship (SAR) studies of 2-Bromo-6-methylpyridin-3-amine analogs

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Comparative Guide to the Structure-Activity Relationship (SAR) of 2-Bromo-6-methylpyridin-3-amine Analogs

In the landscape of medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutics. Among its many derivatives, 2-aminopyridines have emerged as a privileged structural motif, particularly in the design of kinase inhibitors.[1][2][3] This guide focuses on a specific, yet versatile building block: this compound. Its unique arrangement of a bromine atom, an amino group, and a methyl group on the pyridine ring presents a rich platform for synthetic elaboration and optimization of biological activity.[4][5]

This document provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of analogs derived from this compound. We will explore how modifications to this core scaffold influence biological outcomes, supported by experimental data from relevant studies. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold in their own discovery programs.

The this compound Core: A Strategic Starting Point

The this compound scaffold (Figure 1) is a valuable starting material for several key reasons:

  • Versatile Synthetic Handles: The bromine atom at the 2-position is amenable to a wide range of cross-coupling reactions, allowing for the introduction of diverse aryl and heteroaryl substituents. The amino group at the 3-position can be readily acylated, alkylated, or used as a nucleophile in various cyclization reactions.

  • Modulation of Physicochemical Properties: The methyl group at the 6-position can influence the planarity of the molecule and provide a point for steric interactions within a target binding site.

  • Established Bioactivity: The aminopyridine core is a known hinge-binding motif in many protein kinases, making this scaffold particularly relevant for the development of kinase inhibitors.[2]

Below is a basic representation of the this compound scaffold.

Caption: The chemical structure and properties of the this compound scaffold.

Comparative Analysis of Biological Activity: A Focus on Kinase Inhibition

Modifications at the 2-Position: The Power of the Suzuki Coupling

The bromine atom at the 2-position is a prime site for modification via palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling. This allows for the introduction of a wide variety of aryl and heteroaryl groups, which can significantly impact potency and selectivity.

A study by researchers at East China Normal University on 2-aminopyridine derivatives as potent and selective JAK2 inhibitors provides valuable insights.[6] Although not directly starting from this compound, the SAR findings for their 2-aminopyridine series are highly relevant.

Compound IDR1 (at 2-position)R2 (at 6-position)JAK2 IC50 (nM)Selectivity vs. JAK1Selectivity vs. JAK3
Lead (Crizotinib) DichlorophenylH---
21b 2,4-dichloro-5-methoxyphenyl4-(4-methylpiperazin-1-yl)phenyl9276-fold184-fold

Data synthesized from a study on potent and selective JAK2 inhibitors.[6]

The data suggests that the introduction of a substituted phenyl ring at the 2-position is crucial for high-potency inhibition of JAK2. Specifically, the 2,4-dichloro-5-methoxyphenyl group in compound 21b was found to be optimal. This highlights the importance of exploring a variety of substituted aryl groups at this position to maximize interactions with the target kinase.

Modifications at the 3-Amino Group: Tailoring Selectivity and Physicochemical Properties

The 3-amino group offers another key vector for chemical modification. Acylation or alkylation of this group can influence the hydrogen bonding interactions within the kinase hinge region and modulate the overall physicochemical properties of the molecule, such as solubility and cell permeability.

In a study on pyrido[2,3-d]pyrimidine-based inhibitors, which can be conceptually derived from 2-aminopyridine precursors, modifications at the equivalent of the 3-amino position were shown to be critical for potent and selective inhibition of various receptor tyrosine kinases.[7]

Compound IDR (at 3-amino equivalent)EGFR IC50 (µM)VEGFR-2 IC50 (µM)
8 2-fluoro-4-chloro anilino>100.042
9 4-chloro anilino0.0380.051
12 3-bromo anilino>100.004

Data from a study on N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors.[7]

These findings indicate that the nature of the substituent on the exocyclic amino group has a profound impact on both potency and selectivity. For instance, a 3-bromo anilino group in compound 12 led to a significant increase in VEGFR-2 inhibition while diminishing EGFR activity.[7] This underscores the potential to fine-tune the selectivity profile of these inhibitors through systematic modification at this position.

Experimental Methodologies: A Guide to Synthesis and Evaluation

To facilitate further research in this area, we provide a generalized, step-by-step methodology for the synthesis of 2-substituted-6-methylpyridin-3-amine analogs and a common protocol for evaluating their kinase inhibitory activity.

General Synthetic Protocol: Suzuki Cross-Coupling

This protocol outlines a typical Suzuki cross-coupling reaction to introduce an aryl or heteroaryl group at the 2-position of the this compound scaffold.

reagents This compound + Arylboronic Acid reaction Reaction Mixture reagents->reaction catalyst Pd Catalyst (e.g., Pd(PPh3)4) + Base (e.g., K2CO3) catalyst->reaction solvent Solvent (e.g., Dioxane/Water) solvent->reaction heating Heat (e.g., 80-100 °C) reaction->heating workup Aqueous Workup & Extraction heating->workup purification Column Chromatography workup->purification product 2-Aryl-6-methylpyridin-3-amine purification->product

Caption: A generalized workflow for the Suzuki cross-coupling reaction.

Step-by-Step Protocol:

  • Reaction Setup: In a reaction vessel, combine this compound (1 equivalent), the desired arylboronic acid (1.2 equivalents), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents), and a base like potassium carbonate (2 equivalents).

  • Solvent Addition: Add a suitable solvent system, typically a mixture of an organic solvent like 1,4-dioxane and water (e.g., 4:1 ratio).

  • Degassing: Degas the reaction mixture by bubbling nitrogen or argon through it for 10-15 minutes to remove dissolved oxygen.

  • Heating: Heat the reaction mixture to a temperature between 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature, dilute it with water, and extract the product with an organic solvent such as ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 2-aryl-6-methylpyridin-3-amine analog.

In Vitro Kinase Inhibition Assay Protocol

This protocol describes a common method for evaluating the inhibitory activity of the synthesized compounds against a target kinase.

  • Compound Preparation: Prepare a serial dilution of the test compounds in 100% DMSO. A typical starting concentration is 1 mM.

  • Reaction Setup: In a 384-well plate, add 1 µL of the serially diluted test compound or DMSO for the vehicle control.

  • Kinase/Substrate Addition: Add 2 µL of a 2X kinase/substrate solution prepared in the assay buffer.

  • Initiate Kinase Reaction: Add 2 µL of a 2X ATP solution (at a concentration typically near the Km for the specific kinase) to each well to initiate the reaction.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Detection: Stop the reaction and detect the amount of phosphorylated substrate using a suitable method, such as a fluorescence-based or luminescence-based assay.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Signaling Pathway Visualization

The 2-aminopyridine-based kinase inhibitors often target key nodes in cellular signaling pathways that are dysregulated in diseases like cancer and neurodegenerative disorders.[1] The diagram below illustrates a simplified, generic kinase signaling pathway that can be modulated by these inhibitors.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor Tyrosine Kinase (RTK) kinase1 Downstream Kinase 1 receptor->kinase1 Phosphorylation kinase2 Downstream Kinase 2 kinase1->kinase2 Phosphorylation transcription_factor Transcription Factor kinase2->transcription_factor Activation inhibitor 2-Aminopyridine Inhibitor inhibitor->kinase1 Inhibition gene_expression Gene Expression (Proliferation, Survival) transcription_factor->gene_expression

Caption: A simplified kinase signaling pathway targeted by 2-aminopyridine inhibitors.

Conclusion and Future Directions

The this compound scaffold represents a highly promising starting point for the development of novel bioactive molecules, particularly kinase inhibitors. The strategic placement of versatile synthetic handles allows for the systematic exploration of the structure-activity relationship, enabling the optimization of potency, selectivity, and pharmacokinetic properties.

Future research in this area should focus on:

  • Expanding the diversity of substituents at the 2- and 3-positions to build a more comprehensive SAR understanding.

  • Investigating the impact of modifications at the 6-methyl group , which has been less explored.

  • Utilizing computational modeling to guide the design of new analogs with improved binding affinity and selectivity.

  • Conducting in vivo studies to evaluate the efficacy and safety of the most promising compounds.

By leveraging the insights presented in this guide, researchers can accelerate their drug discovery efforts and unlock the full therapeutic potential of this compound analogs.

References

Safety Operating Guide

Comprehensive Guide to the Safe Disposal of 2-Bromo-6-methylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential, procedural guidance for the safe and compliant disposal of 2-Bromo-6-methylpyridin-3-amine (CAS No. 126325-53-9). As a halogenated pyridine derivative utilized in complex pharmaceutical and agrochemical synthesis, its handling and disposal demand a rigorous adherence to safety protocols to protect laboratory personnel and the environment.[1][2] This guide moves beyond mere compliance, offering a framework grounded in the chemical's specific reactivity and hazard profile to ensure a self-validating system of laboratory safety.

Hazard Profile and Waste Classification: The Rationale for Stringent Disposal

This compound is classified as a hazardous substance. Understanding its specific hazards is the foundational step in appreciating the necessity for a dedicated disposal pathway. The compound's primary hazards, derived from globally harmonized system (GHS) classifications, dictate its handling from initial use to final disposal.[3]

Key hazards include acute toxicity if swallowed, skin irritation, and serious eye irritation.[3][4][5] The presence of a carbon-bromine bond places it firmly in the category of halogenated organic compounds, which are subject to specific and stringent environmental disposal regulations due to their potential to form persistent and toxic byproducts if improperly managed.[6][7]

Table 1: Hazard Summary for this compound and Analogs

Hazard Classification GHS Category Description Source(s)
Acute Toxicity, Oral Category 4 Harmful if swallowed. [3]
Skin Corrosion/Irritation Category 2 Causes skin irritation. [5][8]
Serious Eye Damage/Irritation Category 2 Causes serious eye irritation. [5][8]

| Specific target organ toxicity | Category 3 | May cause respiratory irritation. |[8] |

Due to these properties, any material contaminated with this compound, including the pure compound, solutions, reaction residues, and contaminated labware (e.g., gloves, weighing paper, pipette tips), must be treated as hazardous waste .[9]

The Core Principle: Segregation of Halogenated Waste

The single most critical step in the proper disposal of this compound is strict segregation. This compound must be disposed of in a waste stream designated for halogenated organic compounds .[10][11]

Causality: The rationale for this segregation is rooted in the final disposal technology. Halogenated wastes are typically destroyed via high-temperature incineration.[9] During combustion, the bromine atom can form acidic gases like hydrogen bromide (HBr) and potentially toxic brominated dioxins or furans, especially under suboptimal conditions.[6] Licensed hazardous waste incineration facilities are equipped with specialized flue gas treatment systems, such as scrubbers, to neutralize these acidic gases and prevent the release of harmful pollutants.[6] Mixing halogenated waste with non-halogenated solvent waste can contaminate the entire batch, forcing the entire volume to be treated by the more expensive and complex incineration process, and may violate facility permits.[11]

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps from the point of waste generation to its removal by a licensed disposal vendor.

Before handling the chemical or its waste, ensure appropriate PPE is worn. This is your first line of defense against exposure.[12]

  • Eye Protection: Wear chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards.

  • Hand Protection: Use chemically resistant gloves, such as butyl rubber. Nitrile gloves may offer limited protection and should be changed immediately upon contamination. Always inspect gloves before use.[13][14]

  • Body Protection: Wear a fully buttoned laboratory coat.[14]

  • Respiratory Protection: All handling of this compound and its waste should occur within a certified laboratory chemical fume hood to prevent inhalation of dust or vapors.[12][14]

Immediate and correct collection is crucial to prevent cross-contamination and accidental exposure.

  • Designate a Waste Container: Use a dedicated, sealable, and chemically compatible container for this compound waste. High-density polyethylene (HDPE) or glass containers are suitable.[12][14]

  • Labeling: The moment the first drop of waste is added, the container must be labeled. The label must include, at a minimum:

    • The words "Hazardous Waste ".[15]

    • The full chemical name: "This compound ".

    • A clear indication of the hazards (e.g., "Toxic," "Irritant").[15]

  • Segregation:

    • Solid Waste: Collect unused or contaminated solid this compound, along with contaminated consumables like weighing boats, paper towels, and gloves, in this container.

    • Liquid Waste: If the waste is in a solution, use a dedicated liquid waste container for halogenated organic solvents . Do not mix with non-halogenated waste streams like acetone or ethanol.[11]

  • Container Management: Keep the waste container closed at all times, except when adding waste.[13]

Laboratories may temporarily store hazardous waste at or near the point of generation in what the EPA terms a Satellite Accumulation Area (SAA).[15]

  • Location: The SAA must be under the control of the laboratory personnel generating the waste.[15]

  • Storage Conditions: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[13][14] The container should be within a secondary containment bin to mitigate leaks or spills.

  • Volume Limits: Do not exceed the SAA volume limits as defined by regulatory agencies (e.g., 55 gallons in the US).[15]

  • Arranging Pickup: Once the container is full or is no longer being used, arrange for its collection by your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor.[14][16]

  • Recommended Technology: The required and accepted disposal method is high-temperature incineration at a permitted hazardous waste facility.[9] This method ensures the complete destruction of the organic molecule.

  • Land Disposal Restriction: Due to its classification as a halogenated organic compound, this compound is subject to land disposal restrictions (LDRs).[7][17] It cannot be landfilled without prior treatment to meet specific standards set by the EPA or equivalent national authorities.

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is critical to prevent exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Secure the Area: Restrict access to the spill area. Ensure proper ventilation by working within a fume hood.[12]

  • Contain the Spill: Use an inert, absorbent material such as vermiculite, sand, or a commercial chemical absorbent to contain the spill.[12] Do not use combustible materials like paper towels to absorb large quantities of liquid.

  • Collect and Dispose: Carefully sweep or scoop the absorbent material into the designated hazardous waste container for this compound.

  • Decontaminate: Clean the spill area with an appropriate solvent and then soap and water. All materials used for decontamination must also be disposed of as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS department, following institutional procedures.

Diagram 1: Disposal Decision Workflow for this compound

G Disposal Workflow for this compound A Waste Generation (e.g., Unused solid, Contaminated labware, Solution) B Is the waste halogenated? (Contains this compound) A->B C Collect in dedicated HALOGENATED Hazardous Waste Container B->C Yes D Collect in NON-HALOGENATED Waste Container (Incorrect Procedure) B->D No (Do Not Mix!) E Label Container: - 'Hazardous Waste' - Chemical Name - Hazard Pictograms C->E F Store in Satellite Accumulation Area (SAA) - Closed Container - Secondary Containment E->F G Arrange for pickup by licensed hazardous waste vendor F->G H Final Disposal: High-Temperature Incineration (with flue gas scrubbing) G->H

Caption: Decision pathway for proper segregation and disposal.

References

Navigating the Safe Handling of 2-Bromo-6-methylpyridin-3-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands not only scientific rigor but also an unwavering commitment to safety. This guide provides essential, immediate safety and logistical information for the handling of 2-Bromo-6-methylpyridin-3-amine (CAS 126325-47-1), a key building block in modern medicinal chemistry. Our aim is to empower you with the knowledge to work confidently and safely, mitigating risks and ensuring the integrity of your research.

Understanding the Hazard Landscape

This compound is a substituted pyridine derivative. While a comprehensive toxicological profile is not fully established, the available safety data indicates that this compound presents multiple hazards.[1] It is classified as:

  • Harmful if swallowed

  • Harmful in contact with skin

  • Causes skin irritation

  • Causes serious eye irritation

  • Harmful if inhaled

  • May cause respiratory irritation

A thorough understanding of these risks is the foundation of a robust safety protocol. The following sections will provide a step-by-step guide to the personal protective equipment (PPE), handling procedures, and disposal plans necessary for the safe utilization of this compound.

Core Directive: Personal Protective Equipment (PPE)

The selection and proper use of PPE is your first and most critical line of defense against exposure. The following table summarizes the required PPE for handling this compound.

Protection Type Specific Requirements Standards/References
Eye and Face Protection Tightly fitting safety goggles with side-shields. A face shield should be worn in addition to goggles when there is a risk of splashing.Conforming to EN 166 (EU) or NIOSH (US).[2][3]
Skin Protection Chemical-resistant gloves (refer to the glove selection section below). A fully buttoned lab coat is mandatory. Consider a chemical-resistant apron for larger quantities.Gloves must be inspected prior to use.[3][4]
Respiratory Protection All handling of solid material or solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.[5] If a fume hood is not available or if there is a risk of aerosol generation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is required.Follow OSHA respirator regulations (29 CFR 1910.134) or European Standard EN 149.
A Deeper Dive into Glove Selection

The term "chemical-resistant gloves" is not a one-size-fits-all solution. The selection of the appropriate glove material is crucial. For aromatic amines, such as this compound, some common glove materials may offer insufficient protection.

Important Considerations:

  • Nitrile Gloves: While widely used in laboratories, nitrile has shown poor resistance to some amines and aromatic hydrocarbons.[6][7] They may be suitable for short-term splash protection but should be changed immediately upon contact.

  • Butyl Rubber and Viton™: These materials generally offer better resistance to a broader range of chemicals, including many aromatic compounds.

  • Laminate Gloves (e.g., SilverShield®): These gloves provide the highest level of chemical resistance against a wide array of chemicals.

Recommendation: For prolonged handling or when working with larger quantities, it is highly recommended to use a more robust glove material such as butyl rubber or Viton™, or to double-glove with a laminate glove as the inner layer. Always consult the glove manufacturer's compatibility chart for specific chemical resistance data.[8][9]

Operational Plan: From Receipt to Disposal

A systematic approach to handling ensures safety at every stage of your workflow. The following diagram and protocols outline the key steps for the safe management of this compound in the laboratory.

cluster_prep Preparation cluster_handling Handling cluster_disposal Cleanup & Disposal cluster_emergency Emergency Procedures prep_sds Review Safety Data Sheet (SDS) prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_hood Ensure Fume Hood is Operational prep_ppe->prep_hood handle_weigh Weighing and Transfer prep_hood->handle_weigh handle_dissolve Dissolution handle_weigh->handle_dissolve emergency_spill Spill Response handle_weigh->emergency_spill If spill occurs emergency_exposure Personal Exposure handle_weigh->emergency_exposure If exposure occurs handle_reaction Running the Reaction handle_dissolve->handle_reaction handle_dissolve->emergency_spill handle_dissolve->emergency_exposure clean_decon Decontaminate Glassware & Surfaces handle_reaction->clean_decon handle_reaction->emergency_spill handle_reaction->emergency_exposure clean_waste Segregate and Label Waste clean_decon->clean_waste clean_dispose Arrange for Professional Disposal clean_waste->clean_dispose

Caption: Workflow for the safe handling and disposal of this compound.

Detailed Protocols

1. Preparation:

  • Review the SDS: Before any work begins, thoroughly review the most current Safety Data Sheet (SDS) for this compound and any other chemicals being used.

  • Don PPE: Put on all required personal protective equipment as outlined in the PPE table. Ensure your gloves are free of any defects.

  • Fume Hood Verification: Confirm that the chemical fume hood is functioning correctly (check the airflow monitor) and that the sash is at the appropriate working height.

2. Handling:

  • Weighing and Transfer:

    • Perform all weighing and transfers of the solid compound within the chemical fume hood.

    • Use a disposable weighing boat to prevent contamination of balances.

    • Handle the solid with care to avoid generating dust.[3][4]

    • Close the container tightly immediately after use.[4]

  • Dissolution:

    • When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

    • If the dissolution is exothermic, ensure the vessel is appropriately cooled.

  • Running the Reaction:

    • Conduct the reaction in a clean, dry reaction vessel within the fume hood.

    • Ensure that any reaction off-gassing is appropriately vented or scrubbed.

3. Cleanup and Disposal:

  • Decontamination:

    • Decontaminate all glassware that has come into contact with this compound by rinsing with an appropriate solvent (e.g., ethanol or acetone) in the fume hood. Collect the rinsate as hazardous waste.

    • Wipe down the work surface in the fume hood with a suitable decontaminating solution.

  • Waste Segregation and Labeling:

    • All solid waste (weighing boats, contaminated paper towels, etc.) and liquid waste (reaction residues, rinsates) must be collected in a designated, properly labeled hazardous waste container.[10]

    • The label should clearly state "Hazardous Waste" and include the full chemical name: "this compound".[10]

    • Store the waste container in a designated satellite accumulation area, away from incompatible materials such as strong oxidizing agents.[10][11]

  • Professional Disposal:

    • Never dispose of this compound down the drain or in the regular trash.[5]

    • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[5] Waste pyridine and its derivatives may be disposed of via incineration.[12]

Emergency Procedures: A Plan for the Unexpected

Accidents can happen, and a clear, concise emergency plan is essential.

1. Spill Response:

  • Small Spills (in a fume hood):

    • If a small amount of solid is spilled, carefully sweep it up with a brush and dustpan and place it in the hazardous waste container.

    • For small liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand, or commercial sorbent pads).

    • Place the absorbent material into the hazardous waste container.

    • Decontaminate the area as described above.

  • Large Spills (or spills outside a fume hood):

    • Evacuate the immediate area and alert your colleagues.

    • If the spill is flammable, turn off all ignition sources if it is safe to do so.

    • Contact your institution's EHS or emergency response team immediately.

    • Do not attempt to clean up a large spill without the appropriate training and equipment.

2. Personal Exposure:

  • Skin Contact:

    • Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[11][13][14]

    • Seek immediate medical attention.

  • Eye Contact:

    • Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[11][13]

    • Remove contact lenses if present and easy to do so.

    • Seek immediate medical attention.

  • Inhalation:

    • Move the affected person to fresh air immediately.[4][11]

    • If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration.

    • Seek immediate medical attention.

  • Ingestion:

    • Do NOT induce vomiting.

    • Rinse the mouth with water.[4][11]

    • Seek immediate medical attention.

By adhering to these guidelines, you can confidently and safely incorporate this compound into your research endeavors, contributing to the advancement of science while prioritizing the well-being of yourself and your colleagues.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-6-methylpyridin-3-amine
Reactant of Route 2
Reactant of Route 2
2-Bromo-6-methylpyridin-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.